Product packaging for VH032 analogue-1(Cat. No.:)

VH032 analogue-1

Cat. No.: B12389772
M. Wt: 474.6 g/mol
InChI Key: MLXIIIXJJLAGSR-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VH032 analogue-1 is a useful research compound. Its molecular formula is C23H30N4O5S and its molecular weight is 474.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N4O5S B12389772 VH032 analogue-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30N4O5S

Molecular Weight

474.6 g/mol

IUPAC Name

tert-butyl N-[2-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C23H30N4O5S/c1-14-20(33-13-26-14)16-7-5-15(6-8-16)10-24-21(30)18-9-17(28)12-27(18)19(29)11-25-22(31)32-23(2,3)4/h5-8,13,17-18,28H,9-12H2,1-4H3,(H,24,30)(H,25,31)/t17-,18+/m1/s1

InChI Key

MLXIIIXJJLAGSR-MSOLQXFVSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CNC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of VH032 Analogue-1 in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of VH032 analogue-1 within the framework of Proteolysis Targeting Chimeras (PROTACs). It provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for characterization, and quantitative data for assessing the efficacy of PROTACs derived from this critical E3 ligase-recruiting moiety.

Introduction to this compound and its Role in PROTACs

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[1][2] this compound is a derivative of VH032, designed as a key intermediate for the synthesis of PROTACs.[3][4] In the context of PROTACs, a molecule of this compound is chemically linked to a ligand that binds to a specific protein of interest (POI). This bifunctional nature of the resulting PROTAC allows it to act as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase complex.[5]

The primary function of the this compound component within a PROTAC is to recruit the VHL E3 ligase. This recruitment is the initiating step in a cascade of events that leads to the targeted degradation of the POI. The modular nature of PROTACs, enabled by intermediates like this compound, allows for the targeting of a wide range of proteins for degradation, including those previously considered "undruggable."

The Signaling Pathway of VH032-Based PROTACs

The mechanism of action of a PROTAC synthesized from this compound follows a catalytic cycle that ultimately results in the degradation of the target protein. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC Mechanism of Action with this compound cluster_extracellular Extracellular cluster_intracellular Intracellular PROTAC_out VH032-based PROTAC PROTAC_in VH032-based PROTAC PROTAC_out->PROTAC_in Cellular Uptake Binary1 PROTAC-POI Binary Complex PROTAC_in->Binary1 Binds to Binary2 PROTAC-VHL Binary Complex PROTAC_in->Binary2 Binds to POI Protein of Interest (POI) POI->Binary1 Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary VHL VHL E3 Ligase Complex VHL->Binary2 VHL->Ternary Binary1->Ternary Binary2->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC_in Recycled Degraded Degraded POI (Peptides) Proteasome->Degraded Degradation Proteomics_Workflow Quantitative Proteomics Workflow A Cell Culture and PROTAC Treatment B Cell Lysis and Protein Extraction A->B C Protein Digestion (e.g., Trypsin) B->C D Peptide Labeling (e.g., TMT) C->D E LC-MS/MS Analysis D->E F Data Analysis: Protein Identification and Quantification E->F G Identification of Degraded Proteins F->G PAMPA_Workflow PAMPA Experimental Workflow A Prepare Artificial Lipid Membrane on Filter Plate B Add PROTAC Solution to Donor Wells A->B C Incubate Filter Plate on Acceptor Plate B->C D Measure PROTAC Concentration in Donor and Acceptor Wells C->D E Calculate Apparent Permeability (Papp) D->E

References

The Function of VH032 Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of VHL Ligands in Targeted Protein Degradation

VH032 and its analogues represent a critical class of molecules in the rapidly advancing field of targeted protein degradation. While the specific designation "VH032 analogue-1" is not a universally recognized identifier in peer-reviewed literature, it belongs to a well-characterized family of compounds that function as potent ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of the function, mechanism of action, and experimental considerations for researchers, scientists, and drug development professionals working with VH032 and its derivatives.

Core Function: Recruitment of the VHL E3 Ligase

The primary function of VH032 and its analogues is to bind to the VHL protein, a key component of the Cullin-RING E3 ubiquitin ligase complex.[1][2][3] This binding event is fundamental to their application in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to an E3 ligase (like VH032), a linker, and a ligand that targets a specific protein of interest for degradation.[4] By recruiting the VHL E3 ligase complex, VH032 analogues enable the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4]

Mechanism of Action in PROTACs

The mechanism of action for a PROTAC incorporating a VH032 analogue involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein. This proximity, induced by the PROTAC, facilitates the polyubiquitination of the target protein, a signal for its destruction by the 26S proteasome. This process of hijacking the cell's natural protein disposal system allows for the selective removal of disease-causing proteins.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by a VH032-based PROTAC culminates in the degradation of the target protein. A simplified representation of this pathway and a typical experimental workflow for characterizing such a PROTAC are illustrated below.

PROTAC_Mechanism cluster_0 Cellular Environment VH032_PROTAC VH032-based PROTAC Ternary_Complex Ternary Complex (VHL-PROTAC-Target) VH032_PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a VH032-based PROTAC.

Experimental_Workflow cluster_1 Experimental Characterization Synthesis Synthesis of VH032 Analogue PROTAC_Synthesis Synthesis of VH032-based PROTAC Synthesis->PROTAC_Synthesis Binding_Assay VHL Binding Assay (e.g., TR-FRET, FP) Synthesis->Binding_Assay Cell_Culture Cell Culture with Target Protein Expression PROTAC_Synthesis->Cell_Culture Ternary_Complex_Formation Ternary Complex Formation Assay PROTAC_Synthesis->Ternary_Complex_Formation Western_Blot Western Blot for Target Protein Levels Cell_Culture->Western_Blot Functional_Assay Cellular Functional Assay Cell_Culture->Functional_Assay Ubiquitination_Assay Target Protein Ubiquitination Assay Ternary_Complex_Formation->Ubiquitination_Assay

Caption: A typical experimental workflow for characterizing a VH032-based PROTAC.

Quantitative Data Summary

While specific data for "this compound" is not available, the following table summarizes key quantitative parameters for the parent compound VH032 and related analogues to provide a comparative baseline.

Compound/AnalogueParameterValueAssay MethodReference
VH032 Kd for VHL185 nMNot Specified
VH032 IC50352.2 nMTR-FRET
VH298 (Analogue) IC50288.2 nMTR-FRET
VH032 phenol (Analogue) IC50212.5 nMTR-FRET
VH101 (Analogue) Kd for VHL44 nMNot Specified
Inhibitor 39 (Analogue) IC50196 nMFP Assay

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of VH032 analogues and their corresponding PROTACs. Below are outlines of common experimental protocols.

VHL Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to quantify the binding affinity of a VH032 analogue to the VHL complex.

  • Objective: To determine the IC50 or Kd of the VH032 analogue for the VHL protein complex.

  • Principle: The assay measures the FRET signal between a terbium-labeled anti-GST antibody bound to a GST-tagged VCB (VHL-ElonginC-ElonginB) complex and a fluorescently labeled tracer that binds to VHL. A VH032 analogue will compete with the tracer for binding to VHL, leading to a decrease in the FRET signal.

  • Materials:

    • GST-tagged VCB protein complex

    • Terbium-labeled anti-GST antibody

    • Fluorescently labeled VHL ligand (tracer), e.g., BODIPY FL VH032

    • VH032 analogue (test compound)

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT)

    • Microplate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare serial dilutions of the VH032 analogue.

    • In a microplate, add the GST-VCB protein complex, the terbium-labeled anti-GST antibody, and the fluorescent tracer.

    • Add the diluted VH032 analogue or DMSO control to the wells.

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the signal ratio against the concentration of the VH032 analogue and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Target Protein Degradation

This is a fundamental technique to confirm the degradation of the target protein in cells treated with a VH032-based PROTAC.

  • Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.

  • Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins by size, which are then transferred to a membrane and probed with antibodies specific to the target protein and a loading control.

  • Materials:

    • Cells expressing the target protein

    • VH032-based PROTAC

    • Cell lysis buffer

    • Protein concentration assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Protein transfer system and membrane (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the VH032-based PROTAC or DMSO control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the resulting bands and perform densitometry analysis to quantify the relative protein levels.

Conclusion

VH032 and its analogues are indispensable tools in the development of PROTACs for targeted protein degradation. Their function as high-affinity ligands for the VHL E3 ligase enables the hijacking of the ubiquitin-proteasome system to eliminate proteins of interest. A thorough understanding of their mechanism of action, combined with robust experimental characterization, is essential for the successful design and implementation of novel therapeutics based on this technology. While the specific molecule "this compound" lacks a clear definition in the public domain, the principles and protocols outlined in this guide for the broader class of VH032 analogues provide a solid foundation for researchers in this exciting field.

References

VH032 Analogue-1: A Technical Guide for its Application as a von Hippel-Lindau E3 Ligase Ligand in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to VH032 and the von Hippel-Lindau E3 Ligase

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[3][4] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[5] Small molecule ligands that bind to VHL can be incorporated into PROTACs to hijack this natural degradation pathway and direct it towards specific proteins of interest (POIs) for therapeutic intervention.

VH032 is a potent and well-characterized synthetic ligand that binds to VHL, effectively mimicking the binding of HIF-1α. Its derivatives are widely used in the development of VHL-based PROTACs. VH032 analogue-1 serves as a key intermediate in the synthesis of these PROTACs, containing a protecting group that is removed under acidic conditions to reveal the active VHL-binding moiety.

Quantitative Data for VHL Ligand Engagement

The following table summarizes key quantitative data for the active VHL ligand, VH032. This data is essential for understanding the binding affinity and efficacy of PROTACs incorporating this ligand.

ParameterValueAssay MethodReference
Binding Affinity (Kd) 185 nMNot Specified
IC50 vs. HIF-1α peptide 77.8 nMFluorescence Polarization
Ki vs. HIF-1α peptide 33.4 nMFluorescence Polarization

Signaling Pathways and Mechanisms of Action

VHL-Mediated Degradation of HIF-1α

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated on proline residues. This modification allows for its recognition by the VHL E3 ligase complex, leading to its ubiquitination and degradation by the proteasome. This prevents the transcription of hypoxia-responsive genes.

VHL_HIF1a_Pathway VHL-Mediated Degradation of HIF-1α cluster_normoxia Normoxia HIF1a HIF-1α PHD Prolyl Hydroxylase HIF1a->PHD O2 VHL VHL E3 Ligase Complex HIF1a->VHL Recognition Proteasome Proteasome HIF1a->Proteasome Transcription Hypoxia-Responsive Gene Transcription HIF1a->Transcription Blocked PHD->HIF1a Hydroxylation VHL->HIF1a Ubiquitination Ub Ubiquitin Degradation Degradation Products Proteasome->Degradation

VHL-HIF-1α Signaling Pathway
PROTAC-Mediated Protein Degradation

A PROTAC molecule is a heterobifunctional molecule that consists of a ligand for the target protein (POI), a ligand for an E3 ligase (in this case, a VH032 derivative), and a linker. The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (VH032-linker-POI ligand) POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation

PROTAC-Mediated Protein Degradation

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound and its derivatives. The following sections outline key methodologies.

Synthesis and Deprotection of this compound

This compound is a key intermediate for the synthesis of PROTACs based on VHL ligands. The synthesis generally involves multi-step organic chemistry procedures. A critical step for its use in PROTAC synthesis is the removal of the protecting group.

Protocol: Acidic Deprotection of this compound

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

  • Add a solution of a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the deprotected VH032 ligand with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the product using column chromatography to obtain the active VHL ligand.

Note: The specific conditions, such as reaction time and temperature, may need to be optimized based on the specific protecting group used in the analogue.

Synthesis_Workflow General Synthesis and Deprotection Workflow Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis VH032_analogue This compound (Protected) Synthesis->VH032_analogue Deprotection Acidic Deprotection VH032_analogue->Deprotection Active_VHL_Ligand Active VHL Ligand (e.g., VH032) Deprotection->Active_VHL_Ligand PROTAC_synthesis PROTAC Synthesis Active_VHL_Ligand->PROTAC_synthesis Final_PROTAC Final PROTAC Molecule PROTAC_synthesis->Final_PROTAC

Synthesis and Deprotection Workflow
In Vitro Binding Assays

Fluorescence Polarization (FP) Assay

This assay measures the binding affinity of the VHL ligand to the VHL protein complex.

Materials:

  • Purified VHL protein complex (e.g., VCB complex)

  • Fluorescently labeled tracer (e.g., FAM-labeled HIF-1α peptide)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Test compounds (VH032 or its derivatives)

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed concentration of the VHL protein complex to each well of the 384-well plate.

  • Add the serially diluted test compounds to the wells.

  • Add a fixed concentration of the fluorescently labeled tracer to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the IC50 values from the resulting dose-response curves.

Cellular Protein Degradation Assays

Western Blotting

This is a standard method to quantify the reduction in the level of the target protein upon treatment with a PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC molecule

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system and membranes

Protocol:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

HiBiT Assay

The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time in living cells.

Materials:

  • CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein

  • Nano-Glo® HiBiT Lytic or Live-Cell Detection Reagent

  • PROTAC molecule

  • White, opaque multi-well plates

  • Luminometer

Protocol (Lytic Endpoint Assay):

  • Seed the HiBiT-tagged cells in a white, opaque multi-well plate.

  • Treat the cells with a serial dilution of the PROTAC for the desired time.

  • Equilibrate the plate to room temperature.

  • Add the Nano-Glo® HiBiT Lytic Detection Reagent to each well.

  • Mix and incubate according to the manufacturer's instructions to lyse the cells and generate the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the dose-response curve.

Experiment_Workflow Experimental Workflow for PROTAC Evaluation Binding_Assay In Vitro Binding Assay (e.g., FP, SPR, ITC) PROTAC_Treatment PROTAC Treatment (Dose and Time Course) Binding_Assay->PROTAC_Treatment Informs PROTAC selection Cell_Culture Cell Culture (Target Protein Expressing) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Degradation_Quant Protein Degradation Quantification Cell_Lysis->Degradation_Quant Western_Blot Western Blot Degradation_Quant->Western_Blot HiBiT_Assay HiBiT Assay Degradation_Quant->HiBiT_Assay Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis HiBiT_Assay->Data_Analysis

References

An In-depth Technical Guide to VH032 Analogue-1 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and VH032

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[]. This approach utilizes the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs)[]. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation[2].

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully exploited E3 ligases in PROTAC design[]. Small molecule ligands that bind to VHL are crucial components of these PROTACs. VH032 is a potent and well-characterized VHL ligand that mimics the binding of the Hypoxia-Inducible Factor 1α (HIF-1α), the natural substrate of VHL[3]. VH032 and its analogues serve as the E3 ligase-recruiting moiety in many PROTACs.

This guide focuses on VH032 analogue-1 , a representative Boc-protected amine derivative of VH032, which serves as a key intermediate in the synthesis of VHL-recruiting PROTACs. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, site-specific conjugation to a linker and, subsequently, a ligand for a protein of interest.

Core Principles and Mechanism of Action

The fundamental principle behind using a VH032 analogue in a PROTAC is to hijack the VHL E3 ligase to induce the degradation of a specific target protein. The mechanism can be broken down into the following key steps:

  • Ternary Complex Formation : The PROTAC, containing the VH032 analogue moiety, simultaneously binds to the VHL E3 ligase and the target protein, forming a ternary complex (POI-PROTAC-VHL).

  • Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Recognition and Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex that functions as the cell's "recycling center".

  • Protein Degradation and PROTAC Recycling : The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.

Signaling Pathway Diagram

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound - Linker - POI Ligand) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase PROTAC->VHL Released & Recycled VHL->POI Polyubiquitination VHL->PROTAC Binds E2 E2-Ub E2->VHL Recruited Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Caption: Mechanism of action for a this compound-based PROTAC.

Quantitative Data and Characterization

The efficacy of a PROTAC is determined by several key quantitative parameters. While specific data for "this compound" is not available in the public domain due to its nature as a synthesis intermediate, the following tables illustrate the types of data generated for the parent molecule, VH032, and for PROTACs derived from it.

Table 1: Binding Affinity of VHL Ligands

This table presents the binding affinities of VH032 and a related analogue to the VHL protein. Binding affinity is a crucial parameter as it determines how well the PROTAC can recruit the E3 ligase. These values are typically determined by biophysical assays such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or competitive binding assays.

CompoundBinding Affinity (Kd) to VHLAssay Method
VH032185 nMNot Specified
VH03277.8 nM (IC50), 33.4 nM (Ki)TR-FRET
VH29844.0 nM (IC50), 18.9 nM (Ki)TR-FRET
Table 2: Degradation Potency and Efficacy of a Representative VH032-based PROTAC

This table provides a template for the type of data generated when characterizing a novel PROTAC synthesized from a VH032 analogue. The half-maximal degradation concentration (DC50) represents the potency of the PROTAC, while the maximum degradation (Dmax) indicates its efficacy. These values are typically determined by Western Blot or mass spectrometry-based proteomics.

PROTACTarget ProteinCell LineDC50Dmax
Example PROTACExample TargetExample Cell Linee.g., 50 nMe.g., >90%

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful characterization of PROTACs. Below are methodologies for key experiments.

PROTAC Synthesis using this compound

This compound, a Boc-protected amine derivative, is a versatile intermediate for PROTAC synthesis. The general workflow involves deprotection of the amine followed by coupling with a linker that is attached to the target protein ligand.

Materials:

  • This compound (Boc-protected amine derivative)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for Boc deprotection

  • Linker with a reactive group (e.g., carboxylic acid)

  • Target protein ligand with a suitable attachment point

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

Protocol:

  • Boc Deprotection: Dissolve this compound in an appropriate solvent (e.g., DCM). Add an excess of TFA or a solution of HCl in dioxane. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Amide Coupling: In a separate flask, dissolve the linker-attached target protein ligand in an anhydrous solvent like DMF. Add the coupling reagents (e.g., HATU and HOBt) and DIPEA.

  • Addition of Deprotected VH032 Analogue: Add the deprotected VH032 analogue to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the crude product using preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Western Blot for Protein Degradation

Western blotting is a standard technique to quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and DMSO as a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and heat the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for the target protein and the loading control overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the DMSO control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to demonstrate the formation of the ternary complex (POI-PROTAC-VHL).

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • MG132 (proteasome inhibitor)

  • Non-denaturing lysis buffer

  • Antibody against VHL or the target protein

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer (e.g., Laemmli buffer)

Protocol:

  • Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the complex) for a few hours.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against either VHL or the target protein overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by adding Laemmli buffer and heating.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of all three components of the ternary complex (the immunoprecipitated protein, the co-immunoprecipitated protein, and VHL).

Mandatory Visualizations

Experimental Workflow Diagram

PROTAC_Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Biological Characterization start This compound (Boc-protected) deprotection Boc Deprotection start->deprotection coupling Amide Coupling with Linker-POI Ligand deprotection->coupling purification Purification (HPLC) coupling->purification final_protac Final PROTAC purification->final_protac cell_treatment Cell Treatment with PROTAC final_protac->cell_treatment western_blot Western Blot (Protein Degradation) cell_treatment->western_blot co_ip Co-Immunoprecipitation (Ternary Complex) cell_treatment->co_ip proteomics Mass Spectrometry (Global Proteome Effects) cell_treatment->proteomics dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax ternary_complex_validation Validate Ternary Complex co_ip->ternary_complex_validation selectivity_analysis Analyze Selectivity proteomics->selectivity_analysis

Caption: A typical experimental workflow for PROTAC synthesis and characterization.

Conclusion

This compound and similar derivatives are indispensable tools in the development of targeted protein degraders. Their modular nature allows for the rational design and synthesis of PROTACs against a wide array of protein targets. A thorough understanding of the underlying principles of PROTAC-mediated degradation, coupled with rigorous experimental characterization, is paramount for the successful development of novel therapeutics in this exciting and rapidly advancing field. This guide provides a foundational framework for researchers embarking on the design and evaluation of VH032-based PROTACs.

References

The Role of VH032 Analogue-1 in VHL Protein Recruitment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of VH032 analogue-1, a crucial ligand for the von Hippy-Lindau (VHL) E3 ubiquitin ligase. Its primary role as a foundational component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) is explored, detailing its mechanism of action in recruiting the VHL protein to target proteins for degradation. This document collates available quantitative data on the binding affinities of VH032 and its analogues, presents detailed experimental protocols for assessing VHL recruitment, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The VHL E3 Ligase and PROTAC-Mediated Protein Degradation

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the proteasome. A key endogenous substrate of the VHL complex is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a central regulator of the cellular response to low oxygen levels.[2]

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity-inducing mechanism leads to the ubiquitination and subsequent degradation of the POI. VH032 and its analogues have emerged as highly effective VHL ligands for the development of PROTACs.[1]

This compound: A Key Intermediate for VHL Recruitment

This compound is a derivative of the potent VHL ligand VH032.[3] It is specifically designed as a synthetic intermediate for the construction of PROTACs. The core structure of VH032 mimics the binding motif of HIF-1α to VHL, allowing it to competitively bind to the same recognition site. This compound retains this VHL-binding moiety and incorporates a functional group that facilitates its conjugation to a linker, which is then attached to a ligand for a target protein.

Mechanism of VHL Recruitment

The recruitment of the VHL protein by a PROTAC incorporating a this compound-derived moiety follows a precise molecular sequence:

  • Binding to VHL: The VH032-based head of the PROTAC binds to the β-domain of the VHL protein, the same pocket that recognizes hydroxylated HIF-1α.

  • Formation of a Ternary Complex: Simultaneously, the other end of the PROTAC binds to the target protein of interest. This brings the VHL E3 ligase complex into close proximity with the target protein, forming a transient ternary complex (VHL-PROTAC-POI).

  • Ubiquitination of the Target Protein: The formation of this ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme, associated with the VHL complex, to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, freeing the PROTAC to engage another target protein molecule, thus acting catalytically.

The logical workflow for PROTAC-mediated protein degradation is illustrated in the following diagram:

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (this compound derived) Ternary_Complex Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: Logical flow of PROTAC-mediated protein degradation.

Quantitative Analysis of VHL Binding

CompoundAssay TypeBinding Affinity (Kd)Binding Affinity (IC50)Reference
VH032FP185 nM
VH101FP44 nM
VH032TR-FRET77.8 nM
VH298TR-FRET44.0 nM
VH032 amineTR-FRET13.3 µM
Me-VH032 amineTR-FRET7.9 µM
BOC-VH032TR-FRET4.9 µM
VH032 phenolTR-FRET34.0 nM
VH032-PEG4-amineTR-FRET5.9 nM
MZ1 (PROTAC)TR-FRET14.7 nM

Experimental Protocols for Assessing VHL Recruitment

The recruitment of VHL by a ligand such as this compound is a critical step in the development of a functional PROTAC. Several biophysical assays are employed to quantify this interaction.

Fluorescence Polarization (FP) Assay

Principle: This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound. When the small fluorescent tracer is bound to the larger VHL protein complex, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a test compound displaces the tracer, the tracer tumbles more rapidly, leading to a decrease in the polarization signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the VHL-ElonginB-ElonginC (VBC) complex in assay buffer.

    • Prepare a stock solution of a fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide or a fluorescent derivative of VH032).

    • Prepare serial dilutions of the test compound (e.g., a PROTAC containing the this compound moiety).

  • Assay Procedure:

    • In a microplate, add the VBC complex and the fluorescent tracer to each well.

    • Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a known potent VHL inhibitor (minimum polarization).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

The experimental workflow for a typical FP assay is depicted below:

FP_Assay_Workflow Fluorescence Polarization Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis VBC_prep Prepare VBC Complex Plate_setup Add VBC and Tracer to Plate VBC_prep->Plate_setup Tracer_prep Prepare Fluorescent Tracer Tracer_prep->Plate_setup Compound_prep Prepare Test Compound Dilutions Add_compound Add Test Compound Compound_prep->Add_compound Plate_setup->Add_compound Incubation Incubate at RT Add_compound->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_plot Plot Data Measurement->Data_plot IC50_calc Calculate IC50 Data_plot->IC50_calc

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay

Principle: This assay measures the proximity between a donor fluorophore and an acceptor fluorophore. In the context of VHL recruitment, the VHL complex is typically tagged with a donor (e.g., a terbium-labeled antibody against a tag on VHL), and a fluorescently labeled VHL ligand serves as the acceptor. When the fluorescent ligand binds to VHL, the donor and acceptor are in close proximity, allowing for FRET to occur. A test compound that competes for binding will disrupt this proximity, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of a tagged VHL complex (e.g., GST-VBC).

    • Prepare a stock solution of a donor-labeled antibody that recognizes the tag (e.g., Tb-anti-GST).

    • Prepare a stock solution of a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032).

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a microplate, add the tagged VHL complex and the donor-labeled antibody.

    • Add the fluorescently labeled VHL ligand.

    • Add the serially diluted test compound.

    • Incubate the plate for a specified time (e.g., 90 minutes) to allow for binding.

    • Measure the time-resolved fluorescence at the emission wavelengths of both the donor and the acceptor.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to determine the IC50 value.

The signaling pathway in a TR-FRET assay for VHL recruitment is illustrated below:

TRFRET_Signaling TR-FRET Assay Signaling Pathway cluster_bound Bound State cluster_unbound Unbound State (with competitor) Donor_Bound Donor (on VHL) Acceptor_Bound Acceptor (Fluorescent Ligand) Donor_Bound->Acceptor_Bound Proximity FRET FRET Signal Acceptor_Bound->FRET Energy Transfer Donor_Unbound Donor (on VHL) No_FRET No FRET Donor_Unbound->No_FRET Acceptor_Unbound Acceptor (Displaced) Competitor Competitor (e.g., PROTAC) Competitor->Donor_Unbound Binds to VHL

References

An In-depth Technical Guide to VH032 Analogue-1 and its Interaction with the VHL:HIF-α Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of VH032 analogue-1, a crucial chemical tool in the study of the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor (HIF) signaling pathway. VH032 and its analogues are pivotal ligands for the VHL E3 ubiquitin ligase, widely employed in the development of Proteolysis Targeting Chimeras (PROTACs)—a novel therapeutic modality designed to induce the degradation of specific target proteins. This document details the mechanism of action of this compound, its interaction with the VHL:HIF-α pathway, and provides established experimental protocols for its study.

This compound: Chemical Properties and Synthesis

This compound is a derivative of the VHL ligand VH032. It is specifically designed as a synthetic intermediate for the construction of PROTACs. The core structure of VH032 mimics the hydroxylated proline residue of HIF-α, enabling it to bind to the substrate recognition pocket of VHL. "Analogue-1" typically refers to a version of VH032 that has been modified with a reactive group, often protected, that allows for its conjugation to a linker and subsequently to a ligand for a target protein.[1]

A common synthetic strategy for VH032 and its analogues involves a multi-step process. Key steps often include the C-H arylation of 4-methylthiazole, followed by a series of coupling and deprotection steps to build the final molecule.[2][3]

Table 1: Chemical and Physical Properties of VH032

PropertyValueReference
Molecular Formula C24H32N4O4S[4]
Molecular Weight 472.6 g/mol [4]
CAS Number 1448188-62-2
Appearance White to off-white solid
Solubility Soluble in DMSO

The VHL:HIF-α Pathway: A Master Regulator of Oxygen Homeostasis

The VHL:HIF-α pathway is a critical cellular oxygen-sensing mechanism. Under normoxic (normal oxygen) conditions, the α-subunit of the HIF-1 transcription factor (HIF-α) is hydroxylated on specific proline residues by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification allows HIF-α to be recognized by the VHL E3 ubiquitin ligase complex. VHL, in complex with Elongin B, Elongin C, and Cullin 2, then polyubiquitinates HIF-α, targeting it for rapid degradation by the proteasome.

In hypoxic (low oxygen) conditions, the PHDs are inactive due to the lack of their co-substrate, oxygen. Consequently, HIF-α is not hydroxylated and is not recognized by VHL. This leads to the stabilization and accumulation of HIF-α in the nucleus, where it dimerizes with HIF-β (also known as ARNT). The HIF-1 heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT1), and Carbonic Anhydrase 9 (CA9).

VHL_HIF_pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF-α HIF-α PHDs PHDs (Active) HIF-α->PHDs O2 OH-HIF-α Hydroxylated HIF-α PHDs->OH-HIF-α VHL VHL E3 Ligase OH-HIF-α->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-α_hyp HIF-α PHDs_in PHDs (Inactive) HIF-α_hyp->PHDs_in Low O2 HIF-α_stab Stabilized HIF-α HIF-α_hyp->HIF-α_stab HIF_dimer HIF-1 Dimer HIF-α_stab->HIF_dimer HIF-β HIF-β HIF-β->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE HRE HIF_dimer->HRE Binding Target_Genes Target Gene Transcription (VEGF, GLUT1, etc.) HRE->Target_Genes

Figure 1: The VHL:HIF-α signaling pathway under normoxic and hypoxic conditions.

Interaction of this compound with the VHL:HIF-α Pathway

VH032 and its analogues function as competitive inhibitors of the VHL:HIF-α interaction. By binding to the same pocket on VHL that recognizes hydroxylated HIF-α, VH032 prevents the recruitment of HIF-α to the VHL E3 ligase complex. This leads to the stabilization and accumulation of HIF-α, even under normoxic conditions, thereby mimicking a hypoxic response and activating the transcription of HIF target genes.

Table 2: Quantitative Data for the Interaction of VH032 and Analogues with VHL

CompoundAssayValueReference
VH032 Binding Affinity (Kd)185 nM
VH032 IC50 (Fluorescence Polarization)454 nM
VH298 (analogue) Binding Affinity (Kd)90 nM
VH298 (analogue) IC50 (Fluorescence Polarization)80 nM

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess VHL:HIF-α Interaction

This protocol is designed to assess the disruption of the VHL:HIF-α interaction by this compound. A similar protocol has been used to demonstrate the efficacy of the more potent analogue, VH298.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or HEK293T) to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours). To induce HIF-α expression, cells can be treated with a hypoxia-mimicking agent like cobalt chloride (CoCl2) or desferrioxamine (DFO), or placed in a hypoxic chamber.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the pre-cleared lysate.

    • Incubate the pre-cleared lysate with an antibody against VHL or HIF-1α overnight at 4°C on a rotator.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer.

    • Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VHL and HIF-1α. A decrease in the co-immunoprecipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.

CoIP_Workflow start Cell Culture & Treatment (this compound) lysis Cell Lysis start->lysis preclear Pre-clearing with Protein A/G Beads lysis->preclear ip Immunoprecipitation (anti-VHL or anti-HIF-α) preclear->ip wash Washing ip->wash elution Elution wash->elution wb Western Blot Analysis (Detect VHL and HIF-α) elution->wb end Assess Interaction Disruption wb->end

Figure 2: Experimental workflow for Co-Immunoprecipitation.

Western Blotting for HIF-α Stabilization

This protocol is used to detect the accumulation of HIF-α protein in cells treated with this compound.

  • Sample Preparation:

    • Culture and treat cells with this compound as described in the Co-IP protocol.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system. An increase in the HIF-α band intensity in this compound treated samples indicates protein stabilization. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

HIF-α Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1 in response to this compound treatment.

  • Cell Transfection:

    • Seed cells in a multi-well plate.

    • Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization of transfection efficiency.

  • Cell Treatment:

    • After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.

  • Luciferase Assay:

    • After the desired treatment time (e.g., 16-24 hours), lyse the cells using the luciferase assay lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • A dose-dependent increase in the normalized luciferase activity in this compound treated cells indicates an increase in HIF-1 transcriptional activity.

Table 3: Effect of VHL Inhibitors on HIF Target Gene Expression (mRNA levels)

GeneCell LineTreatmentFold Change (vs. Control)Reference
CA9 HeLaVH032~25
GLUT1 HeLaVH032~5
CA9 HFFVH298~150
GLUT1 HFFVH298~20

Conclusion

This compound is an indispensable tool for researchers studying the VHL:HIF-α pathway and for the development of novel therapeutics based on targeted protein degradation. Its ability to potently and selectively inhibit the VHL:HIF-α interaction allows for the controlled stabilization of HIF-α, providing a powerful method to investigate the downstream consequences of HIF activation. The experimental protocols outlined in this guide provide a solid foundation for the characterization of this compound and other similar molecules, facilitating further advancements in this exciting field of research and drug discovery.

References

The Discovery and Synthesis of Novel VH032 Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel analogues of VH032, a pivotal ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).

Introduction: The Role of VH032 in Targeted Protein Degradation

VH032 is a potent and selective small molecule that binds to the VHL E3 ligase, disrupting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α)[1][2][3][4]. This activity forms the basis of its widespread use in the development of PROTACs, which are heterobifunctional molecules designed to recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome[5]. The modular nature of PROTACs has driven extensive research into the synthesis of VH032 analogues, primarily to optimize linker attachment points and improve physicochemical properties for enhanced efficacy and bioavailability.

The VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the VHL protein is a key component of an E3 ubiquitin ligase complex that recognizes and binds to the hydroxylated alpha subunit of HIF-1α. This interaction leads to the polyubiquitination of HIF-1α, marking it for degradation by the proteasome and keeping its levels low. VH032 and its analogues function by mimicking the binding of HIF-1α to VHL, thereby stabilizing HIF-1α and activating the hypoxic response. In the context of PROTACs, the VH032 moiety serves as an "E3 ligase handle" to recruit the VHL complex to a specific protein of interest for degradation.

VHL_HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition by VH032 Analogue HIF1a HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a->OH_HIF1a Hydroxylation PHD PHD Enzymes (Prolyl Hydroxylases) O2 O2 VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Recognition & Binding Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_HIF1a->Proteasome Targeting Degradation Degradation Proteasome->Degradation Degradation VH032 VH032 Analogue VHL_complex_inhibited VHL E3 Ligase Complex VH032->VHL_complex_inhibited Binding OH_HIF1a_stable Hydroxylated HIF-1α (Stabilized) VHL_complex_inhibited->OH_HIF1a_stable Binding Blocked Hypoxic_Response Hypoxic Response (e.g., VEGF, EPO) OH_HIF1a_stable->Hypoxic_Response Activation

Caption: VHL-HIF-1α signaling pathway and its inhibition by VH032 analogues.

Synthesis of Novel VH032 Analogues

The synthesis of VH032 and its analogues typically involves a multi-step process that has been optimized for both small-scale and large-scale production, with recent advancements enabling chromatography-free syntheses. A general synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., 4-bromobenzylamine, 4-methylthiazole) Step1 C-H Arylation (Palladium-catalyzed coupling) Start->Step1 Intermediate1 Key Biaryl Intermediate Step1->Intermediate1 Step2 Sequential Amide Couplings Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Reagent1 Protected (2S,4R)-4-hydroxyproline Reagent1->Step2 Reagent2 Protected tert-leucine derivative Reagent2->Step2 Step3 Final Deprotection Intermediate2->Step3 FinalProduct VH032 Analogue Step3->FinalProduct Purification Purification & Characterization (e.g., HPLC, NMR, MS) FinalProduct->Purification

Caption: Generalized workflow for the chemical synthesis of VH032 analogues.
Detailed Experimental Protocol: Synthesis of VH032 Amine

A key intermediate for the construction of PROTAC libraries is VH032 amine. An efficient, column chromatography-free, multi-gram scale synthesis has been reported and is summarized below.

Step 1: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine

  • A mixture of 4-bromobenzylamine, 4-methylthiazole, palladium(II) acetate, and a suitable base in a polar aprotic solvent (e.g., DMA) is heated.

  • The reaction progress is monitored by HPLC.

  • Upon completion, the product is isolated through extraction and crystallization.

Step 2: Coupling with Boc-L-hydroxyproline

  • The resulting amine is coupled with Boc-L-hydroxyproline using a standard peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

  • The product is isolated by precipitation and filtration.

Step 3: Coupling with Boc-L-tert-leucine

  • The Boc protecting group on the hydroxyproline moiety is removed under acidic conditions (e.g., TFA in DCM).

  • The resulting secondary amine is then coupled with Boc-L-tert-leucine using similar peptide coupling conditions as in Step 2.

Step 4: Final Deprotection

  • The final Boc protecting group is removed to yield the desired VH032 amine.

  • The final product is purified by crystallization to afford the product in high purity.

Quantitative Data of VH032 and its Analogues

The binding affinities of VH032 and its analogues to the VHL E3 ligase complex are critical for their function. These are typically determined using biophysical assays such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Compound/AnalogueAssay TypeBinding Affinity (Kd or Ki)Reference
VH032FPKd = 185 nM
VH032TR-FRETKi = 33.4 nM
VH032FP (FAM-HIF-1α)Ki = 142.1 nM
VH298TR-FRETKi = 18.9 nM
VH298FP (FAM-HIF-1α)Ki = 110.4 nM
VH032 amineTR-FRETKi = 5.7 µM
VH032 phenolTR-FRETKi = 14.6 nM
MZ1 (PROTAC)TR-FRETKi = 6.3 nM
BODIPY FL VH032TR-FRETKd = 3.01 nM

Note: Binding affinities can vary depending on the specific assay conditions and constructs used.

Key Experimental Protocols for Analogue Evaluation

A systematic evaluation of novel VH032 analogues is crucial to determine their potential for PROTAC development. A typical workflow involves assessing binding to the E3 ligase, incorporation into a PROTAC, and subsequent testing for target protein degradation.

Evaluation_Workflow Start Synthesized VH032 Analogue Step1 Biophysical Binding Assays (e.g., FP, TR-FRET, SPR) Start->Step1 Decision1 Sufficient VHL Binding? Step1->Decision1 Step2 PROTAC Synthesis (Linker & Target Ligand Conjugation) Decision1->Step2 Yes Stop Discard/Redesign Decision1->Stop No Step3 Cell-based Assays Step2->Step3 SubStep3a Target Protein Degradation (e.g., Western Blot, HiBiT) Step3->SubStep3a SubStep3b Selectivity Profiling (e.g., Proteomics) Step3->SubStep3b SubStep3c Mechanism of Action Validation (e.g., Rescue Experiments) Step3->SubStep3c Decision2 Potent & Selective Degradation? SubStep3a->Decision2 SubStep3b->Decision2 SubStep3c->Decision2 End Lead Candidate Decision2->End Yes Decision2->Stop No

Caption: Experimental workflow for the evaluation of novel VH032 analogues.
Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the VHL protein complex.

  • Reagents: Purified VHL-ElonginB-ElonginC (VCB) complex, a fluorescently labeled HIF-1α peptide probe (e.g., FAM-HIF-1α), assay buffer.

  • Procedure:

    • A solution of the VCB complex and the fluorescent probe is prepared at concentrations that result in a high polarization value.

    • Serial dilutions of the VH032 analogue (test compound) are added to the VCB-probe mixture in a microplate.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader.

    • A decrease in polarization indicates displacement of the probe by the test compound.

    • The IC50 value is determined by plotting the polarization values against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method for quantifying ligand binding in a homogenous format.

  • Reagents: Terbium-labeled anti-GST antibody, GST-tagged VCB complex, a fluorescently labeled VH032 probe (e.g., BODIPY FL VH032), assay buffer.

  • Procedure:

    • The GST-VCB complex is incubated with the terbium-labeled anti-GST antibody.

    • The fluorescently labeled VH032 probe is added, resulting in a high TR-FRET signal due to the proximity of the terbium donor and the fluorescent acceptor.

    • Serial dilutions of the VH032 analogue (test compound) are added to the assay mixture.

    • The plate is incubated, and the TR-FRET signal is measured.

    • Displacement of the fluorescent probe by the test compound leads to a decrease in the TR-FRET signal.

    • IC50 and Ki values are calculated from the resulting dose-response curves.

Conclusion

VH032 and its analogues are indispensable tools in the rapidly evolving field of targeted protein degradation. A thorough understanding of their synthesis, the underlying biology of the VHL-HIF pathway, and rigorous evaluation using quantitative biophysical and cell-based assays are essential for the successful development of novel PROTAC therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and validate the next generation of VHL-recruiting PROTACs.

References

In-Depth Technical Guide: VH032 Analogues in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will therefore focus on the well-characterized parent molecule, VH032, and its publicly disclosed analogues, providing a framework for understanding their application in targeted protein degradation.

Core Concepts: VH032 and VHL-Mediated Degradation

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] In the cell, VHL is a key component of a Cullin-RING E3 ubiquitin ligase complex that recognizes and targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. VH032 was designed to mimic the binding of the hydroxylated HIF-1α peptide to VHL, thereby acting as a VHL E3 ligase recruiting element in PROTACs.

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like VH032), a ligand for a target protein of interest (POI), and a chemical linker. By simultaneously binding to both the VHL E3 ligase complex and the POI, the PROTAC brings the two into close proximity, inducing the ubiquitination and degradation of the target protein.

Quantitative Data of VH032 and Key Analogues

The following table summarizes the key quantitative data for the parent VH032 molecule and a common amine-functionalized analogue used for PROTAC synthesis.

Compound NameCAS NumberMolecular Weight ( g/mol )Chemical FormulaNotes
VH032 1448188-62-2472.60C24H32N4O4SThe foundational VHL ligand.[3]
(S,R,R)-VH032 2489876-59-5Not specifiedNot specifiedA stereoisomer of VH032.
VH 032, amine 2137142-47-1503.49 (di-HCl salt)C22H30N4O3S·2HClA derivative with a primary amine for linker conjugation.

Note: The molecular weight of different salts of a compound will vary.

Signaling Pathway: The PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of action for a PROTAC utilizing a VH032 analogue to induce the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binding PROTAC VH032 Analogue-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Recruitment Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->VHL Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The synthesis of VH032 and its analogues, along with their conjugation into PROTACs, involves multi-step organic synthesis. Below is a generalized experimental workflow for the synthesis of a VH032-based PROTAC.

Synthesis_Workflow cluster_synthesis Synthesis of Precursors cluster_conjugation PROTAC Assembly cluster_purification Purification and Characterization cluster_validation Biological Validation VH032_analogue Synthesis of VH032 Analogue with Linker Attachment Point Conjugation Conjugation of VH032 Analogue and POI Ligand via Linker VH032_analogue->Conjugation POI_ligand Synthesis of Target Protein Ligand with Linker Attachment Point POI_ligand->Conjugation Purification Purification of PROTAC (e.g., HPLC) Conjugation->Purification Characterization Characterization of PROTAC (e.g., NMR, Mass Spectrometry) Purification->Characterization Binding_assay Binding Affinity Assays (e.g., SPR, ITC) to VHL and POI Characterization->Binding_assay Degradation_assay Cell-based Degradation Assays (e.g., Western Blot, Mass Spec Proteomics) Binding_assay->Degradation_assay Functional_assay Functional Assays to Assess Downstream Effects of POI Degradation Degradation_assay->Functional_assay

Caption: General experimental workflow for PROTAC development.

Representative Synthetic Step: Amide Coupling for PROTAC Formation

A common method for conjugating a VH032 analogue containing a free amine to a POI ligand with a carboxylic acid is through amide bond formation.

Materials:

  • VH032 analogue with a terminal amine (e.g., VH 032, amine)

  • POI ligand with a terminal carboxylic acid

  • Amide coupling reagents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution: Dissolve the POI ligand with the carboxylic acid in the anhydrous solvent under an inert atmosphere.

  • Activation: Add the amide coupling reagents (e.g., 1.1 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Addition of Amine: Add the VH032 analogue with the terminal amine (e.g., 1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

This guide provides a foundational understanding of VH032 analogues and their central role in the rapidly advancing field of targeted protein degradation. For specific applications, researchers should consult detailed synthetic procedures and biological testing protocols from peer-reviewed literature and established chemical suppliers.

References

An In-Depth Technical Guide to the Binding Affinity of VH032 Analogues to the Von Hippel-Lindau (VHL) E3 Ligase

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular oxygen-sensing pathway, primarily by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) for proteasomal degradation. The development of small-molecule ligands that inhibit the VHL:HIF-1α protein-protein interaction has been pivotal for both therapeutic intervention in hypoxia-related diseases and for the creation of Proteolysis Targeting Chimeras (PROTACs). VH032 is a foundational VHL ligand that potently disrupts this interaction. This guide provides a comprehensive technical overview of the binding affinities of VH032 and its analogues, details the experimental protocols used for their characterization, and visualizes the key biological pathways and structure-activity relationships that govern their efficacy.

The VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is hydroxylated on specific proline residues by prolyl hydroxylase domain-containing enzymes (PHDs)[1][2]. This post-translational modification creates a high-affinity binding site for the VHL protein, which is the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2^VHL^)[2][3]. Upon binding, VHL mediates the poly-ubiquitination of HIF-1α, marking it for degradation by the proteasome[4]. Small-molecule inhibitors like VH032 mimic the hydroxylated proline motif of HIF-1α, competitively binding to VHL and preventing HIF-1α degradation, thereby stabilizing its levels even in the presence of oxygen.

VHL_HIF_Pathway cluster_normoxia Normoxia cluster_inhibition Hypoxia or VHL Inhibition HIF1a_N HIF-1α PHD PHD Enzymes (+ O2) HIF1a_N->PHD Hydroxylation HIF1a_OH HIF-1α-OH PHD->HIF1a_OH VHL_Complex_N CRL2-VHL Complex HIF1a_OH->VHL_Complex_N Binding HIF1a_Ub HIF-1α-(Ub)n VHL_Complex_N->HIF1a_Ub Ubiquitination Ub Ubiquitin Ub->VHL_Complex_N Proteasome_N Proteasome HIF1a_Ub->Proteasome_N Degradation Degradation Proteasome_N->Degradation HIF1a_H HIF-1α VHL_Complex_H CRL2-VHL Complex HIF1a_H->VHL_Complex_H Binding Blocked HIF1a_Stable HIF-1α Stabilization HIF1a_H->HIF1a_Stable VH032 VH032 Analogue VH032->VHL_Complex_H Inhibitory Binding Nucleus Nucleus HIF1a_Stable->Nucleus Gene_Expression Hypoxia-Responsive Gene Expression Nucleus->Gene_Expression

Caption: The VHL-HIF-1α signaling pathway under normoxia versus inhibition.

Quantitative Binding Affinity of VH032 Analogues

The development of VH032 analogues has been driven by systematic structure-activity relationship (SAR) studies to improve binding affinity and cellular permeability. Modifications are typically explored on the "left-hand side" (LHS) and "right-hand side" (RHS) of the central hydroxyproline core.

Table 1: Binding Affinity of Key VH032 Analogues to VHL

CompoundKey ModificationBinding AffinityAssay MethodReference
VH032 Parent CompoundKd = 185 nMITC
IC50 = 454 nMFP
VH101 LHS: Cyclopropyl ringKd = 44 nMSPR
VH298 LHS: Cyclopropyl-carbonitrileKd < 100 nM-
Kd = 80 nMFP
Inhibitor 39 RHS: Benzylic methylationIC50 = 196 nMFP
Inhibitor 40 RHS: Benzylic methyl acetamide~1.3x > Inhibitor 39FP
Inhibitor 41 LHS: 4-methylisoxazolylIC50 < 30 nMFP
Compound 19 LHS: Hydroxylation1.75-fold ↑ vs VH032-
Compound 18 LHS: Ethyl group2-fold ↓ vs VH032-
Analogue 22 LHS: α-position acetylationKd = 106 nM-
BODIPY FL VH032 Fluorescent ProbeKd = 3.01 nMTR-FRET
MZ1 (PROTAC) VH032 conjugated to JQ1Ki = 6.3 nMTR-FRET

Experimental Protocols for Binding Affinity Determination

Several biophysical techniques are employed to quantify the interaction between VHL and small-molecule ligands. Each method provides unique insights into the binding thermodynamics and kinetics.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Protein Expression & Purification (e.g., VCB Complex) e2 Sample Loading (Protein in cell/on chip, Ligand in syringe/flow) p1->e2 p2 Ligand Synthesis & Solubilization (e.g., VH032 Analogue) p2->e2 p3 Buffer Preparation & Degassing e1 Instrument Setup & Equilibration p3->e1 e1->e2 e3 Data Acquisition (Titration / Injection Series) e2->e3 a1 Raw Data Processing (Integration / Baseline Correction) e3->a1 a2 Binding Model Fitting (e.g., 1:1, Langmuir) a1->a2 a3 Derive Parameters (Kd, IC50, ΔH, kon/koff) a2->a3

Caption: A generalized workflow for biophysical binding affinity assays.

3.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

  • Principle: A solution of the ligand (e.g., VH032 analogue) is titrated in small aliquots into a sample cell containing the purified VHL protein complex (typically VCB: VHL, Elongin C, Elongin B). The instrument measures the differential power required to maintain zero temperature difference between the sample and a reference cell.

  • Methodology:

    • Preparation: Purified VCB protein is dialyzed extensively against the final ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 1 mM TCEP). The ligand is dissolved in the final dialysis buffer to minimize heats of dilution.

    • Loading: The protein solution (typically 5-20 µM) is loaded into the sample cell of the calorimeter. The ligand solution (typically 10-20 fold higher concentration) is loaded into the injection syringe.

    • Titration: A series of small injections (e.g., 10-20 injections of 2-10 µL) of the ligand are made into the protein solution at constant temperature.

    • Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry.

3.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip, providing kinetic data (kₐ, kₔ) in addition to affinity (Kₔ).

  • Principle: One binding partner (e.g., VCB complex) is immobilized on a gold-plated sensor chip. The other partner (the analogue) is flowed across the surface in solution. Binding changes the mass at the surface, which alters the refractive index and is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Methodology:

    • Immobilization: The VCB protein complex is immobilized onto a sensor chip (e.g., CM5 chip via amine coupling).

    • Binding Analysis: The VH032 analogue is injected at various concentrations over the chip surface to measure association. This is followed by an injection of buffer to measure dissociation.

    • Regeneration: A regeneration solution is injected to remove the bound analyte from the surface, preparing it for the next cycle.

    • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

3.3. Fluorescence Polarization (FP) Competition Assay

FP is a solution-based, homogeneous technique used to measure binding in a competitive format.

  • Principle: A fluorescently labeled peptide derived from HIF-1α (the probe) is incubated with VCB. The large VCB-probe complex tumbles slowly in solution, resulting in a high FP signal. When an unlabeled competitor ligand (VH032 analogue) is added, it displaces the fluorescent probe from VCB. The smaller, free probe tumbles faster, leading to a decrease in the FP signal.

  • Methodology:

    • Reagent Preparation: A constant concentration of VCB and fluorescent probe (e.g., FAM-DEALA-Hyp-YIDP) are prepared in an appropriate assay buffer.

    • Titration: The VH032 analogue is serially diluted across a microplate.

    • Incubation: The VCB and probe mixture is added to the plate and incubated to reach equilibrium.

    • Measurement: The FP is read using a plate reader with appropriate filters.

    • Data Analysis: The FP signal is plotted against the logarithm of the competitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the analogue required to displace 50% of the bound probe.

3.4. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a highly sensitive and robust competitive binding assay that relies on the transfer of energy between two fluorophores when they are in close proximity.

  • Principle: A long-lifetime donor fluorophore (e.g., Terbium) is conjugated to a molecule that binds VCB (e.g., an anti-GST antibody for a GST-tagged VCB). An acceptor fluorophore (e.g., BODIPY) is conjugated to a high-affinity VHL ligand (e.g., BODIPY FL VH032). When the probe binds to VCB, the donor and acceptor are brought close, allowing FRET to occur. Unlabeled analogues compete with the fluorescent probe, disrupting FRET and reducing the signal.

  • Methodology:

    • Reagent Mixture: GST-tagged VCB, Terbium-labeled anti-GST antibody, and the fluorescent probe are mixed in assay buffer.

    • Competition: Serial dilutions of the VH032 analogue are added to the mixture in a microplate.

    • Incubation: The plate is incubated to allow the binding competition to reach equilibrium.

    • Measurement: The TR-FRET signal is read on a compatible plate reader, measuring emission from both the donor and acceptor after a time delay to reduce background fluorescence.

    • Data Analysis: The ratio of acceptor to donor emission is plotted against the competitor concentration to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation. This assay format has been shown to be more sensitive than FP for detecting VHL ligands.

Structure-Activity Relationship (SAR) of VH032 Analogues

The rational design of VH032 analogues has elucidated key structural features that govern binding affinity. Analysis of co-crystal structures of inhibitors bound to VHL has been instrumental in guiding these efforts.

SAR_Logic cluster_LHS LHS Modifications (tert-Leucine site) cluster_RHS RHS Modifications (Benzylamine site) cluster_Core Core Stereochemistry VH032 VH032 Core Scaffold (Hydroxyproline) LHS_Cyclopropyl Cyclopropyl (VH101) VH032->LHS_Cyclopropyl ↑↑ Affinity (4x) LHS_CycloCarbonitrile Cyclopropyl-carbonitrile (VH298) VH032->LHS_CycloCarbonitrile ↑↑ Affinity LHS_Hydroxyl Hydroxylation VH032->LHS_Hydroxyl ↑ Affinity (↓ Cellular Activity) LHS_Ethyl Ethyl Group VH032->LHS_Ethyl ↓ Affinity (2x) RHS_Me Benzylic Methylation VH032->RHS_Me ↑ Affinity (2x) Core_3R4S (3R,4S)-F-Hyp VH032->Core_3R4S ~ Maintained Affinity Core_3S4S (3S,4S)-F-Hyp VH032->Core_3S4S ↓↓ Affinity RHS_MeAc Benzylic Methyl Acetamide RHS_Me->RHS_MeAc ↑ Affinity (1.3x)

Caption: Structure-Activity Relationship (SAR) map for VH032 analogues.
  • LHS Modifications: The LHS of VH032, which contains a tert-leucine-derived acetamide, only partially fills a hydrophobic pocket on the VHL surface. Introducing a highly constrained cyclopropyl ring in this position (compound VH101) led to a 4-fold increase in binding affinity (Kd of 44 nM). Further optimization with a cyclopropyl-carbonitrile moiety yielded VH298, another potent inhibitor with a Kd below 100 nM. Conversely, larger groups or flexible alkyl chains like an ethyl group resulted in a loss of affinity, highlighting a narrow window for tolerated structural changes in this pocket.

  • RHS Modifications: Modifications to the RHS benzylamine portion have also yielded improvements. Stereoselective methylation at the benzylic position improved binding affinity two-fold. Further extending this with a methyl acetamide functionality led to an additional 1.3-fold improvement in affinity.

  • Core Modifications: The (2S,4R)-hydroxyproline core is critical for mimicking the HIF-1α peptide and maintaining the key interactions with VHL. Studies with fluorinated hydroxyproline (F-Hyp) derivatives showed that the stereochemistry is crucial; (3R,4S)-F-Hyp analogues retained binding affinity comparable to the parent compound, while the (3S,4S)-F-Hyp epimer resulted in a considerable loss of affinity.

References

The Role of VH032 Analogue-1 in Hypoxia Signaling Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VH032 analogue-1, a crucial chemical probe in the study of hypoxia signaling pathways. As an analogue of the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand VH032, this molecule plays a pivotal role in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: VHL, HIF-1α, and the Hypoxic Response

Under normal oxygen conditions (normoxia), the α-subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, PHD activity is inhibited, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

VH032 and its analogues, including this compound, are synthetic ligands that bind to VHL.[1][2] By occupying the same binding site as hydroxylated HIF-1α, they competitively inhibit the VHL/HIF-1α interaction.[3][4] This disruption prevents the degradation of HIF-1α, leading to its accumulation and the subsequent activation of the hypoxic response, even under normoxic conditions.[4] this compound is often a key intermediate in the synthesis of PROTACs, where it serves as the VHL-recruiting moiety.

Quantitative Data Summary

Table 1: Binding Affinity of VHL Ligands

CompoundAssay TypeKd (nM)Reference
VH032Isothermal Titration Calorimetry (ITC)185
VH032Fluorescence Polarization (FP)454
VH298 (a potent VH032 analogue)Isothermal Titration Calorimetry (ITC)80

Table 2: Inhibitory Concentration (IC50) of VHL Ligands

CompoundAssay TypeIC50 (nM)Cell LineReference
VH032TR-FRET Assay77.8-
VH298TR-FRET Assay44.0-
Analogue of VH032 (Inhibitor 39)Fluorescence Polarization (FP)196-

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical hypoxia signaling pathway and the mechanism by which this compound modulates this pathway.

Hypoxia_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound PHD PHD HIF1a HIF-1α PHD->HIF1a Hydroxylates (OH) O2 O2 O2->PHD Activates VHL VHL E3 Ligase HIF1a->VHL Binds Proteasome Proteasome HIF1a->Proteasome Targets for VHL->HIF1a Ubiquitinates Ub Ubiquitin Degradation Degradation Proteasome->Degradation No_O2 Low O2 / This compound PHD_inactive PHD (inactive) No_O2->PHD_inactive Inhibits HIF1a_stable HIF-1α (stable) Nucleus Nucleus HIF1a_stable->Nucleus Translocates to HRE HRE (DNA) Nucleus->HRE Binds to HIF1b HIF-1β Gene_Expression Target Gene Expression HRE->Gene_Expression Activates VH032_analogue This compound VH032_analogue->VHL Inhibits Binding to HIF-1α

Caption: Hypoxia signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the hypoxia signaling pathway.

Western Blot for HIF-1α Stabilization

This protocol is used to qualitatively and semi-quantitatively assess the stabilization of HIF-1α protein in response to treatment with this compound.

a. Cell Culture and Treatment:

  • Culture cells (e.g., HeLa, HEK293) in appropriate media to ~80% confluency.

  • Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 8, 16 hours). A positive control, such as CoCl₂ (100 µM) or deferoxamine (DFO, 100 µM), which are known HIF-1α stabilizers, should be included.

b. Lysate Preparation:

  • Wash cells with ice-cold PBS.

  • Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent rapid degradation of HIF-1α, it is crucial to work quickly on ice. Some protocols recommend lysing cells directly in Laemmli sample buffer.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on an 8% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Western_Blot_Workflow A Cell Culture & Treatment (this compound) B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% Milk/BSA) E->F G Primary Antibody Incubation (anti-HIF-1α) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I J Analysis I->J

Caption: A typical workflow for a Western Blot experiment.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of HIF-1 in response to this compound treatment.

a. Cell Culture and Transfection:

  • Plate cells (e.g., HEK293T) in a 96-well plate.

  • Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the HRE and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

b. Compound Treatment:

  • 24 hours post-transfection, treat the cells with a serial dilution of this compound or vehicle control.

c. Luciferase Activity Measurement:

  • After the desired incubation period (e.g., 16-24 hours), lyse the cells.

  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀.

Quantitative Real-Time PCR (qRT-PCR) for HIF-1 Target Genes

This protocol is used to quantify the mRNA expression levels of HIF-1 target genes (e.g., VEGFA, GLUT1, CA9) following treatment with this compound.

a. Cell Culture and Treatment:

  • Treat cells with this compound as described in the Western Blot protocol.

b. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

c. qRT-PCR:

  • Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

  • The reaction mixture typically contains cDNA, forward and reverse primers, and a qPCR master mix.

  • Run the PCR in a real-time PCR machine.

d. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method.

  • Compare the fold change in gene expression in treated samples relative to the vehicle control.

Conclusion

This compound is a valuable tool for investigating the hypoxia signaling pathway. Its ability to competitively inhibit the VHL/HIF-1α interaction allows for the controlled stabilization of HIF-1α and the activation of the hypoxic response. The experimental protocols detailed in this guide provide a robust framework for characterizing the activity of this compound and similar VHL ligands. As a key building block for PROTACs, the continued study of VH032 analogues is essential for the development of novel therapeutics targeting a wide range of diseases, from cancer to ischemia.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing a VH032 Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using a VH032 analogue as the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. The following sections outline the synthetic scheme, experimental procedures, and characterization methods for these heterobifunctional molecules.

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to selectively eliminate target proteins from the cellular environment. Unlike traditional inhibitors that block the function of a protein, PROTACs induce its degradation.[1] These heterobifunctional molecules consist of two key components: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[2] This tripartite complex formation brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The VHL E3 ligase is frequently utilized in PROTAC design due to the availability of potent small molecule ligands, such as VH032 and its derivatives.[3]

Overview of the Synthetic Strategy

The synthesis of a PROTAC using a VH032 analogue typically involves a modular approach. A common strategy employs a Boc-protected VH032 analogue, referred to here as VH032 analogue-1 , which serves as a key intermediate.[4] The synthesis can be broadly divided into the following stages:

  • Deprotection of this compound: Removal of the Boc protecting group to expose a reactive amine.

  • Linker Conjugation: Coupling of the deprotected VH032 analogue to a linker molecule.

  • Warhead Conjugation: Attachment of the POI-binding moiety (warhead) to the other end of the linker.

  • Purification and Characterization: Isolation and verification of the final PROTAC product.

This document will use a representative synthesis of a hypothetical PROTAC targeting a kinase, using a generic kinase inhibitor as the warhead, to illustrate the protocol.

Diagrams of Key Processes

Synthetic Workflow

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Warhead Conjugation cluster_3 Step 4: Purification & Characterization A This compound (Boc-Protected) B Deprotected VH032 Analogue A->B  Acidic  Conditions D VH032-Linker Intermediate B->D C Linker with Reactive Groups C->D F Final PROTAC Molecule D->F E Target Ligand (Warhead) E->F G Crude PROTAC F->G H Purified PROTAC G->H  HPLC

Caption: General workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC POI_Ub Ubiquitinated POI E3 VHL E3 Ligase PROTAC->E3 E3->POI_Ub Ubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

References

Application Notes and Protocols: Incorporation of VH032 Analogue-1 into a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) protein is a critical component of the cellular oxygen sensing machinery and functions as the substrate recognition subunit of an E3 ubiquitin ligase complex.[1][2][3] This complex targets the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2] Inactivation of VHL is a hallmark of the majority of clear cell renal cell carcinomas (ccRCC), leading to the stabilization of HIF-α and the activation of downstream pathways promoting tumorigenesis, angiogenesis, and metabolic reprogramming.

VH032 is a potent and selective small molecule ligand that binds to VHL and disrupts the VHL/HIF-α interaction. This property has made VH032 and its analogues valuable tools for studying the VHL-HIF signaling axis and for the development of Proteolysis Targeting Chimeras (PROTACs), which utilize VHL to induce the degradation of specific target proteins.

This document provides detailed application notes and protocols for the incorporation of a VH032 analogue into a fluorescent probe, specifically "BODIPY FL VH032". This probe serves as a high-affinity tool for studying VHL biology and for the high-throughput screening and characterization of novel VHL ligands.

VHL-HIF-α Signaling Pathway

Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated on specific proline residues by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification allows for recognition by the VHL E3 ligase complex, which consists of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1. The complex then polyubiquitinates HIF-α, marking it for degradation by the 26S proteasome. This keeps HIF-α levels low. In hypoxic conditions, PHDs are inactive, HIF-α is not hydroxylated, and it can dimerize with HIF-β, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Small molecule inhibitors like VH032 can mimic the effect of hypoxia by binding to VHL and preventing its interaction with hydroxylated HIF-α, leading to HIF-α stabilization.

VHL_HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or VH032 Inhibition HIFa HIF-α PHDs PHDs (Prolyl Hydroxylases) HIFa->PHDs O2 OH_HIFa Hydroxylated HIF-α PHDs->OH_HIFa VHL_complex VHL E3 Ligase Complex (VHL, EloB/C, Cul2, Rbx1) OH_HIFa->VHL_complex Ub_HIFa Polyubiquitinated HIF-α VHL_complex->Ub_HIFa Ub Ub Ubiquitin Proteasome 26S Proteasome Ub_HIFa->Proteasome Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-α HIF_dimer HIF-α/β Dimer HIFa_hypoxia->HIF_dimer HIFb HIF-β HIFb->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) Nucleus->Gene_expression VH032 VH032 Analogue VHL_complex_hypoxia VHL E3 Ligase Complex VH032->VHL_complex_hypoxia Inhibition

Caption: VHL-HIF-α Signaling Pathway under Normoxia and Hypoxia/VH032 Inhibition.

Data Presentation

The fluorescent probe, BODIPY FL VH032, has been characterized for its binding affinity to the VHL-ElonginC-ElonginB (VCB) complex. The following tables summarize the key quantitative data from competitive binding assays.

Table 1: Binding Affinity of BODIPY FL VH032 to GST-VCB Complex

Assay TypeKd (nM)Reference
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)3.01
Fluorescence Polarization (FP)100.8

Table 2: Inhibitory Potency of VHL Ligands against BODIPY FL VH032 Binding to GST-VCB (TR-FRET Assay)

CompoundIC50 (nM)Ki (nM)Reference
VH03277.833.4
VH29844.018.9
MZ1 (PROTAC)14.76.3
VH032 phenol34.014.6
VH032-PEG4-amine5.96.8
BOC-VH03249002100
Me-VH032 amine79003400
VH032 amine133005700

Experimental Protocols

Synthesis of BODIPY FL VH032 Analogue

The synthesis of the BODIPY FL VH032 probe is based on the rationale of replacing the target-binding moiety of a PROTAC molecule (like the (+)-JQ1 in MZ1) with a fluorophore, while retaining the VHL ligand (VH032) and the linker.

Synthesis_Workflow VH032_amine VH032 Amine Analogue Reaction Amide Coupling (DIPEA, DMF) VH032_amine->Reaction BODIPY_FL_NHS BODIPY FL NHS Ester BODIPY_FL_NHS->Reaction Purification Purification (Prep-HPLC) Reaction->Purification Final_Product BODIPY FL VH032 Probe Purification->Final_Product

Caption: General Synthesis Workflow for BODIPY FL VH032 Probe.

Materials:

  • VH032-PEG-amine analogue (synthesis based on published methods for PROTAC linkers)

  • BODIPY™ FL N-hydroxysuccinimidyl (NHS) ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

Protocol:

  • Dissolve the VH032-PEG-amine analogue in anhydrous DMF.

  • Add DIPEA to the solution to act as a base.

  • In a separate vial, dissolve the BODIPY FL NHS ester in anhydrous DMF.

  • Add the BODIPY FL NHS ester solution to the VH032-PEG-amine solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product using a Prep-HPLC system with a suitable gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

  • Collect the fractions containing the desired product and confirm its identity and purity by LC-MS and NMR.

  • Lyophilize the pure fractions to obtain the final BODIPY FL VH032 probe as a solid.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the BODIPY FL VH032 probe to a GST-tagged VCB complex. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and the BODIPY FL on the probe acts as the acceptor.

TR_FRET_Workflow cluster_assay TR-FRET Assay Principle GST_VCB GST-VCB Complex Binding Binding GST_VCB->Binding Tb_anti_GST Tb-anti-GST Antibody (Donor) Tb_anti_GST->Binding BODIPY_VH032 BODIPY FL VH032 (Acceptor) BODIPY_VH032->Binding Excitation Excitation (340 nm) Binding->Excitation High Signal No_FRET No FRET Binding->No_FRET Low Signal FRET FRET Excitation->FRET High Signal Emission Emission (520 nm) FRET->Emission High Signal Competitor Competitor VHL Ligand Competitor->Binding Displacement

References

Application Notes and Protocols: Experimental Design for Targeted Protein Degradation with VH032 Analogue-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, utilizing chimeric molecules to hijack the cell's natural protein disposal machinery. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a specific protein of interest (POI). This document provides a detailed experimental framework for the design and evaluation of PROTACs utilizing VH032 analogue-1, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] These protocols cover essential biochemical, cellular, and in vivo assays required to characterize a novel PROTAC, from initial binding validation to preclinical evaluation.

Mechanism of Action of a this compound-Based PROTAC

A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3][4] A PROTAC utilizing this compound functions by recruiting the VHL E3 ligase.[1] The PROTAC simultaneously binds to the POI and VHL, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2-ubiquitin conjugate to lysine residues on the POI surface. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another POI molecule, acting in a catalytic manner.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound based) Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary E1_E2 E1/E2 Enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

A systematic, multi-tiered approach is essential for the successful development of a PROTAC. The workflow progresses from initial biochemical validation of binding and ternary complex formation to cellular assays assessing protein degradation and functional consequences, and finally to in vivo models for evaluating pharmacokinetics, pharmacodynamics, and efficacy.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Profiling cluster_invivo Preclinical Evaluation Biochem Phase 1: Biochemical Assays Binding Binary Binding Affinity (SPR, FP, ITC) Biochem->Binding Ternary Ternary Complex Formation (TR-FRET, NanoBRET) Biochem->Ternary Ubiquitination In Vitro Ubiquitination Biochem->Ubiquitination Cellular Phase 2: Cellular Assays Ubiquitination->Cellular Degradation Target Degradation (Western Blot, MS) Cellular->Degradation DoseResponse DC50 / Dmax Determination Cellular->DoseResponse Kinetics Degradation Kinetics Cellular->Kinetics Selectivity Proteome-wide Selectivity (MS Proteomics) Cellular->Selectivity Viability Cell Viability / Cytotoxicity Cellular->Viability InVivo Phase 3: In Vivo Models Viability->InVivo PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo->PKPD Efficacy Efficacy Studies (e.g., Xenograft Models) InVivo->Efficacy Toxicity Toxicology Assessment InVivo->Toxicity

Caption: Stepwise workflow for PROTAC evaluation.

Key Performance Metrics and Data Presentation

Quantitative assessment is crucial for comparing and optimizing PROTAC candidates. Key metrics should be systematically measured and tabulated.

Table 1: Biochemical and Cellular Potency of a this compound PROTAC

Parameter Description Representative Value Assay Method
Binding Affinity (Kd) to POI Dissociation constant for PROTAC binding to the Protein of Interest. 50 nM Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)
Binding Affinity (Kd) to VHL Dissociation constant for PROTAC binding to the VHL E3 ligase. 185 nM Fluorescence Polarization (FP) / SPR
Ternary Complex Cooperativity (α) A measure of the stability of the ternary complex (POI-PROTAC-VHL). α > 1 indicates positive cooperativity. 5 TR-FRET / NanoBRET®
DC50 Concentration of PROTAC required to induce 50% degradation of the POI. 25 nM Western Blot / In-Cell Western
Dmax Maximum percentage of POI degradation achieved. >95% Western Blot / In-Cell Western

| Cellular Viability (IC50) | Concentration of PROTAC that inhibits cell growth by 50%. | 150 nM | CellTiter-Glo® / MTT Assay |

Detailed Experimental Protocols

Protocol 1: Binary Binding Affinity via Fluorescence Polarization (FP)

This protocol determines the binding affinity of the PROTAC to the VHL E3 ligase complex.

Materials:

  • Purified VCB (VHL-ElonginC-ElonginB) protein complex

  • FAM-labeled HIF-1α peptide probe

  • This compound based PROTAC

  • Assay Buffer (e.g., PBS, 0.01% Tween-20)

  • 384-well, low-volume, black plates

  • Plate reader with FP capabilities

Procedure:

  • Prepare a dilution series of the PROTAC in Assay Buffer.

  • In a 384-well plate, add a fixed concentration of VCB complex and FAM-labeled HIF-1α probe to each well.

  • Add the diluted PROTAC or vehicle control (e.g., DMSO) to the wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Plot the change in millipolarization (mP) units against the logarithm of the PROTAC concentration.

  • Calculate the IC50 value from the resulting sigmoidal dose-response curve, which can be converted to a Ki (inhibition constant).

Protocol 2: Target Protein Degradation via Western Blot

This is the standard method to quantify the reduction in POI levels following PROTAC treatment.

Materials:

  • Cells expressing the POI

  • Cell culture reagents and plates

  • This compound based PROTAC and vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 16-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against PROTAC concentration to determine DC50 and Dmax values.

Protocol 3: Cellular Ubiquitination of the POI

This protocol confirms that POI degradation is mediated by the ubiquitin-proteasome system by detecting its ubiquitination.

Materials:

  • All materials from Protocol 4.2

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation (IP) buffer

  • Primary antibody against the POI for IP

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin for Western Blot

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a vehicle control. In a parallel set of wells, co-treat with a proteasome inhibitor (MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse cells using a non-denaturing IP buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the cleared lysate with the anti-POI antibody overnight at 4°C to form an antibody-antigen complex.

    • Add fresh Protein A/G beads to capture the complex.

    • Wash the beads several times with IP buffer to remove non-specific binders.

  • Elution and Western Blot: Elute the captured proteins from the beads using Laemmli sample buffer. Perform Western blotting as described in Protocol 4.2, but probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the POI.

Protocol 4: Proteome-Wide Selectivity via Mass Spectrometry

Mass spectrometry (MS)-based proteomics provides an unbiased view of the PROTAC's selectivity, identifying both the intended target and potential off-target proteins that are degraded.

Materials:

  • Cells treated with PROTAC or vehicle control

  • Lysis buffer for MS (e.g., Urea-based)

  • Reagents for protein reduction, alkylation, and tryptic digestion

  • Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)

  • LC-MS/MS system (e.g., Orbitrap)

  • Proteomics data analysis software

Procedure:

  • Sample Preparation: Treat cells with the PROTAC at a relevant concentration. Harvest and lyse the cells.

  • Protein Digestion: Quantify protein, then reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. Peptides are separated by liquid chromatography before being ionized and analyzed.

  • Data Analysis: Use specialized software to identify and quantify thousands of proteins from the MS data. Compare protein abundance between PROTAC-treated and vehicle-treated samples.

  • Interpretation: Generate a volcano plot to visualize proteins that are significantly up- or down-regulated. The intended POI should be among the most significantly down-regulated proteins. Any other significantly degraded proteins are potential off-targets.

Logical Relationships in PROTAC Design

The efficacy of a PROTAC is not determined by a single parameter but by a complex interplay between its components and the biological system. Optimizing a PROTAC requires a multiparametric approach.

PROTAC_Optimization Efficacy Optimal PROTAC Efficacy (High Dmax, Low DC50) Binding Binary Binding Binding->Efficacy POIBinding Affinity to POI Binding->POIBinding VHLBinding Affinity to VHL Binding->VHLBinding Ternary Ternary Complex Formation & Stability Ternary->Efficacy Cooperativity Cooperativity (α) Ternary->Cooperativity Linker Linker Composition, Length & Attachment Ternary->Linker Properties Physicochemical Properties Properties->Efficacy Permeability Cell Permeability Properties->Permeability Solubility Solubility & Stability Properties->Solubility Linker->Binding influences Linker->Properties influences

Caption: Key parameters influencing PROTAC efficacy.

References

VH032 Analogue-1: Application Notes and Protocols for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032 and its analogues are pivotal molecules in the field of targeted protein degradation. These synthetic ligands are designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein turnover.[1][2][3][4][5] The primary application of VH032 analogue-1 is as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technology offers a powerful strategy for developing novel therapeutics against a wide range of diseases by targeting proteins previously considered "undruggable."

VH032 itself is an inhibitor of the VHL interaction with Hypoxia-Inducible Factor-alpha (HIF-1α), a key regulator of the cellular response to low oxygen levels. By blocking this interaction, VH032 can stabilize HIF-1α, which has potential therapeutic implications for conditions such as anemia and ischemia. However, its utility in PROTACs lies in its ability to hijack the VHL E3 ligase complex for targeted protein degradation. This compound is typically supplied with a protecting group that can be removed under acidic conditions, allowing for its covalent attachment to a linker, which is then connected to a ligand for the target protein.

Data Presentation

Table 1: Binding Affinities and Inhibitory Concentrations of VH032 and Related Compounds
CompoundTargetAssay TypeValueReference
VH032VHLDissociation Constant (Kd)185 nM
VH032VHLTR-FRET Binding Assay (IC50)352.2 nM
VH032VHLTR-FRET Binding Assay (Ki)142.1 nM
VH298VHLTR-FRET Binding Assay (IC50)288.2 nM
VH298VHLTR-FRET Binding Assay (Ki)110.4 nM
MZ1 (BRD-VHL PROTAC)VHLTR-FRET Binding Assay (IC50)226.2 nM
MZ1 (BRD-VHL PROTAC)VHLTR-FRET Binding Assay (Ki)79.7 nM
VH032 phenolVHLTR-FRET Binding Assay (IC50)212.5 nM
VH032 phenolVHLTR-FRET Binding Assay (Ki)77.9 nM
VH032-PEG4-amineVHLTR-FRET Binding Assay (IC50)430.8 nM
VH032-PEG4-amineVHLTR-FRET Binding Assay (Ki)181.0 nM
BOC-VH032VHLTR-FRET Binding Assay (IC50)16.3 µM
BOC-VH032VHLTR-FRET Binding Assay (Ki)8.0 µM

Signaling Pathway and Experimental Workflow Diagrams

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_vh032 This compound Action PHDs PHDs HIF1a HIF-1α PHDs->HIF1a O2 O2 O2->PHDs OH_HIF1a HIF-1α (OH) HIF1a->OH_HIF1a Hydroxylation VHL_complex VHL Complex OH_HIF1a->VHL_complex Binding Proteasome Proteasome OH_HIF1a->Proteasome VHL_complex->OH_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF_complex HIF-1 Complex HIF1a_hypoxia->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Expression Gene Expression HRE->Gene_Expression VH032 This compound VHL_complex_inhibited VHL Complex VH032->VHL_complex_inhibited Inhibition OH_HIF1a_inhibited HIF-1α (OH) OH_HIF1a_inhibited->VHL_complex_inhibited

Caption: VHL/HIF-1α signaling pathway and the inhibitory action of VH032.

PROTAC_Development_Workflow cluster_synthesis PROTAC Synthesis cluster_validation In Vitro Validation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies VH032 This compound Linker Linker Synthesis VH032->Linker PROTAC PROTAC Molecule Linker->PROTAC Target_Ligand Target Protein Ligand Target_Ligand->Linker Binding_Assay Binding Assay (e.g., TR-FRET) PROTAC->Binding_Assay Ternary_Complex Ternary Complex Formation Binding_Assay->Ternary_Complex Cell_Culture Cell Line Treatment Ternary_Complex->Cell_Culture Degradation_Assay Degradation Assay (e.g., Western Blot, HiBiT) Cell_Culture->Degradation_Assay Proteomics Quantitative Proteomics Degradation_Assay->Proteomics Animal_Model Animal Model Studies Proteomics->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD

Caption: Workflow for the development of this compound based PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a VH032-Based PROTAC

This protocol provides a general methodology for the synthesis of a PROTAC molecule using this compound, a linker with a carboxylic acid functional group, and a target protein ligand with an amine functional group.

Materials:

  • This compound (with a cleavable protecting group, e.g., Boc)

  • Linker with a terminal carboxylic acid (e.g., PEG4-acid)

  • Target protein ligand with a free amine

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Deprotection reagent (e.g., Trifluoroacetic acid - TFA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Deprotection of this compound:

    • Dissolve the Boc-protected this compound in a minimal amount of Dichloromethane (DCM).

    • Add an excess of Trifluoroacetic acid (TFA) to the solution.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent and TFA under reduced pressure to obtain the deprotected this compound as a TFA salt.

  • Coupling of Deprotected this compound to the Linker:

    • Dissolve the linker-acid, HATU, and HOBt in anhydrous DMF.

    • Add DIPEA to the mixture and stir for 5 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected this compound in anhydrous DMF to the activated linker solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the VH032-linker conjugate by reverse-phase HPLC.

  • Coupling of VH032-Linker to the Target Protein Ligand:

    • Activate the terminal carboxylic acid of the VH032-linker conjugate using HATU, HOBt, and DIPEA in anhydrous DMF as described in step 2.

    • Add a solution of the target protein ligand (with a free amine) in anhydrous DMF to the activated VH032-linker solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule by reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: In Vitro VHL Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol is adapted from a published methodology to determine the binding affinity of this compound or a VH032-based PROTAC to the VHL E3 ligase complex.

Materials:

  • GST-tagged VCB (VHL-ElonginC-ElonginB) protein complex

  • Terbium (Tb)-conjugated anti-GST antibody

  • BODIPY FL-labeled VH032 probe

  • This compound or test PROTAC

  • TR-FRET assay buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100, 0.01% BSA, 1 mM DTT (freshly prepared)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound or PROTAC) in DMSO.

    • Prepare working solutions of GST-VCB, Tb-anti-GST antibody, and BODIPY FL-VH032 probe in the TR-FRET assay buffer at 2x the final desired concentration.

  • Assay Protocol:

    • Using an acoustic liquid handler, dispense 20 nL of the serially diluted test compound or DMSO control into the wells of a 384-well plate.

    • Add 10 µL of the 2x GST-VCB/Tb-anti-GST antibody mixture to each well.

    • Add 10 µL of the 2x BODIPY FL-VH032 probe to each well to initiate the binding reaction. The final assay volume is 20 µL.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (BODIPY FL) and 620 nm (Terbium).

    • Calculate the TR-FRET ratio (520 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Protocol 3: Cellular Protein Degradation Assay by Western Blot

This protocol outlines a standard method to assess the ability of a VH032-based PROTAC to induce the degradation of a target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • VH032-based PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control for degradation

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the VH032-based PROTAC or DMSO vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

    • Include a co-treatment group with the PROTAC and a proteasome inhibitor (MG132) to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation).

References

Application Notes and Protocols for Assessing VH032 Analogue-1 Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032 and its analogues are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), a promising therapeutic modality.[1][2][3] VH032 acts as a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling the recruitment of this enzyme to a target protein for degradation.[1][2] "VH032 analogue-1" is a key intermediate in the synthesis of such PROTACs. The solubility and stability of this analogue are critical physicochemical properties that influence its handling, formulation, and ultimately, the efficacy and safety of the final PROTAC drug product.

These application notes provide detailed protocols for the systematic assessment of the solubility and stability of this compound, adhering to the guidelines set by the International Council for Harmonisation (ICH).

VHL-HIF-1α Signaling Pathway

VH032 and its analogues function by modulating the interaction between VHL and Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, leading to its recognition by VHL, subsequent ubiquitination, and proteasomal degradation. VH032 analogues can competitively bind to VHL, disrupting the VHL/HIF-1α interaction.

VHL_HIF1a_Pathway VHL/HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition by this compound HIF-1α HIF-1α PHDs Prolyl Hydroxylases HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL Ubiquitin Ubiquitin VHL->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound VHL_inhibited VHL This compound->VHL_inhibited Binds to VHL_inhibited->Hydroxylated HIF-1α Interaction Blocked

Caption: VHL/HIF-1α signaling and inhibition.

Part 1: Solubility Assessment

The solubility of this compound is a critical parameter for its use in further chemical synthesis and for its formulation into a drug delivery system. Both kinetic and thermodynamic solubility should be assessed.

Experimental Workflow for Solubility Assessment

Solubility_Workflow Solubility Assessment Workflow Start Start Prepare_Stock Prepare Stock Solution in DMSO Start->Prepare_Stock Kinetic_Solubility Kinetic Solubility Assay (Nephelometry or UV-Vis) Prepare_Stock->Kinetic_Solubility Thermodynamic_Solubility Thermodynamic Solubility Assay (Shake-Flask) Prepare_Stock->Thermodynamic_Solubility Analyze_Data Analyze Data and Determine Solubility Kinetic_Solubility->Analyze_Data Thermodynamic_Solubility->Analyze_Data End End Analyze_Data->End Stability_Workflow Stability Assessment Workflow Start Start Prepare_Samples Prepare Samples of This compound Start->Prepare_Samples Forced_Degradation Forced Degradation Studies (pH, Temp, Light, Oxidation) Prepare_Samples->Forced_Degradation Long_Term_Stability Long-Term & Accelerated Stability Studies Prepare_Samples->Long_Term_Stability Analyze_Samples Analyze Samples by Stability-Indicating HPLC Forced_Degradation->Analyze_Samples Long_Term_Stability->Analyze_Samples Identify_Degradants Identify and Characterize Degradation Products Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

References

Application Notes and Protocols for Conjugating VH032 Analogue-1 to Target Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its broad tissue expression.[1] VH032 and its analogues are potent VHL ligands frequently used in the development of PROTACs.

This document provides detailed application notes and protocols on various linker strategies for conjugating VH032 analogue-1 to target ligands. We will cover different linker types, conjugation chemistries, and experimental procedures for the synthesis and characterization of VH032-based PROTACs.

Linker Strategies for this compound Conjugation

The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). The most common linker motifs incorporated into PROTAC structures are polyethylene glycol (PEG) and alkyl chains of varying lengths.

Common Linker Types:

  • PEG Linkers: These are hydrophilic and can improve the solubility of the PROTAC. The length of the PEG chain is a crucial parameter to optimize for each target protein.

  • Alkyl Linkers: These are more hydrophobic and rigid compared to PEG linkers. The choice between a PEG and an alkyl linker can significantly impact the cell permeability and degradation efficacy of the PROTAC.

Conjugation Chemistries:

This compound is a key intermediate in the synthesis of VHL-based PROTACs and is often functionalized with a reactive handle to facilitate conjugation to a linker or a target ligand. Common conjugation strategies include:

  • Amide Bond Formation: This is a widely used method where a carboxylic acid on the linker is coupled with an amine on the this compound (or vice versa) using a coupling reagent like HATU.

  • Click Chemistry: This refers to a class of biocompatible reactions that are rapid and high-yielding. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular click reaction for PROTAC synthesis, where an alkyne-functionalized this compound is reacted with an azide-functionalized linker/ligand.

Data Presentation: Quantitative Comparison of Linker Strategies

The choice of linker significantly impacts the performance of a PROTAC. The following tables summarize quantitative data from various studies to facilitate the comparison of different linker strategies for VH032-based PROTACs.

Table 1: Impact of Linker Type and Length on Cell Permeability of VH032-Based PROTACs

PROTAC CompoundLinker TypeLinker LengthPermeability (Pe) (x 10⁻⁶ cm/s)Reference
Compound 4PhenylacetamideN/A8.6
Compound 6PEG3 units0.2
Compound 7 (MZ series)PEG2 units0.6
Compound 8 (MZ series)PEG3 units0.03
Compound 15 (AT series)PEG1 unit0.005
Compound 17 (AT series)Alkyl-0.002

Table 2: Degradation Efficiency of VH032-Based PROTACs with Different Linkers

Target ProteinLinker TypeDC50 (nM)Dmax (%)Reference
BRD4Short amide1.599
TBK1Alkyl/ether (21 atoms)396
TBK1Alkyl/ether (29 atoms)29276
ERRαPEG30>80
HDAC3Benzamide-based44077

Table 3: Binding Affinity of VH032 and its Analogues/PROTACs

CompoundAssay TypeBinding Affinity (Kd/IC50)Reference
VH032-Kd: 185 nM
VH101-Kd: 44 nM
Ester derivative of VH032 analogueFluorescence Polarization1.7-fold higher Kd than amide
MZ1 (BRD4 PROTAC)NanoBRET (permeabilized cells)IC50: Submicromolar

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU Coupling

This protocol describes the conjugation of a carboxylic acid-functionalized linker to an amine-functionalized this compound.

Materials:

  • Amine-functionalized this compound

  • Carboxylic acid-functionalized linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the amine-functionalized this compound (1 equivalent) and the carboxylic acid-functionalized linker (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC molecule.

  • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" conjugation of an alkyne-functionalized this compound with an azide-functionalized target ligand.

Materials:

  • Alkyne-functionalized this compound

  • Azide-functionalized target ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent system (e.g., DMSO/water or t-BuOH/water)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the alkyne-functionalized this compound (1 equivalent) and the azide-functionalized target ligand (1 equivalent) in the chosen solvent system.

  • Prepare a fresh solution of sodium ascorbate (10 equivalents) in water.

  • Prepare a solution of CuSO₄ (1 equivalent) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is often rapid and can be monitored by LC-MS.

  • Once the reaction is complete, purify the PROTAC conjugate using reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 3: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the evaluation of a PROTAC's efficacy in degrading the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (and a vehicle control) for a desired time period (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 4: NanoBRET™ Target Engagement Assay

This assay measures the binding of the PROTAC to the target protein and the E3 ligase in live cells.

Materials:

  • Cells expressing NanoLuc® fusion constructs of the target protein or E3 ligase (VHL)

  • NanoBRET™ fluorescent tracer specific for the target protein or VHL

  • PROTAC compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Preparation: Seed the engineered cells in the 96-well plates and incubate overnight.

  • Tracer and PROTAC Addition: Add the specific NanoBRET™ tracer and varying concentrations of the PROTAC compound to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

  • Measurement: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement. The assay can be performed in live cells to assess permeability or in permeabilized cells to measure maximal binding potential.

Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay evaluates the passive permeability of PROTACs.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • PROTAC compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Prepare Solutions: Dissolve the PROTAC in a PBS buffer containing a small percentage of DMSO (e.g., 5%).

  • Coat Donor Plate: Coat the membrane of the donor plate with the artificial membrane solution.

  • Add Solutions to Plates: Add the PROTAC solution to the donor wells and PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates and incubate for a set period (e.g., 10-20 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC VH032-based PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds cluster_ternary cluster_ternary PROTAC_in VH032-based PROTAC VHL_in VHL PROTAC_in->VHL_in Recruits POI_in POI POI_in->PROTAC_in Binds to Ub Ubiquitin Ub_POI Polyubiquitinated POI Proteasome 26S Proteasome Ub_POI->Proteasome Enters Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades cluster_ternary->Ub_POI Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Conjugation_Workflow cluster_synthesis PROTAC Synthesis cluster_conjugation Conjugation Chemistry cluster_characterization Characterization VH032 This compound (with reactive handle) Amide Amide Coupling (e.g., HATU) VH032->Amide Click Click Chemistry (e.g., CuAAC) VH032->Click Linker Linker (with complementary handle) Target_Ligand Target Ligand Linker->Target_Ligand Pre-conjugated or conjugated in a subsequent step Linker->Amide Linker->Click PROTAC VH032-based PROTAC Amide->PROTAC Click->PROTAC Binding Binding Assays (e.g., NanoBRET, FP) PROTAC->Binding Degradation Degradation Assays (e.g., Western Blot) PROTAC->Degradation Permeability Permeability Assays (e.g., PAMPA) PROTAC->Permeability BRD4_Degradation_Pathway cluster_downstream Downstream Effects PROTAC VH032-BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 Targets Degradation Proteasomal Degradation BRD4->Degradation Undergoes cMyc c-Myc Transcription (oncogene) Degradation->cMyc Downregulates Bcl2 Bcl-2 Transcription (anti-apoptotic) Degradation->Bcl2 Downregulates CellCycle Cell Cycle Progression Degradation->CellCycle Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibition is relieved CellCycle->Apoptosis Arrest leads to

References

Application Notes and Protocols for VH032 Analogue-1-Based PROTACs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VH032 and its analogues are potent ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] "VH032 analogue-1" is a key intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."

This document provides detailed application notes and protocols for a representative VH032-based PROTAC. Due to the limited availability of public data on PROTACs synthesized specifically with "this compound," we will focus on a well-characterized VH032-based PROTAC that targets the Estrogen Receptor Alpha (ERα) in breast cancer cell lines. This example will serve as a guide for researchers and scientists in the field of drug development.

Application: Degradation of Estrogen Receptor Alpha (ERα) in Breast Cancer Cells

A novel PROTAC, herein referred to as ERE-PROTAC, utilizes a VH032 ligand to recruit the VHL E3 ligase and an Estrogen Response Element (ERE) sequence to target the DNA-binding domain of ERα. This approach has been shown to efficiently and reversibly degrade ERα in different breast cancer cell lines, offering a potential strategy to overcome resistance to conventional therapies that target the ligand-binding domain.

Targeted Cancer Cell Line: MCF-7 (ERα-positive breast cancer cell line)

Quantitative Data Summary

The following table summarizes the quantitative data for the degradation of ERα in MCF-7 cells by the ERE-PROTAC.

ParameterValueCell LineNotes
DC50 (Concentration for 50% degradation) Not explicitly stated, but significant degradation observed at 5 µM.MCF-7Dose-dependent degradation was observed.
Dmax (Maximum degradation) >80%MCF-7Achieved at a concentration of 5 µM.
Time to significant degradation 12 hoursMCF-7Time-dependent degradation was observed.

Signaling Pathway

The ERE-PROTAC functions by hijacking the ubiquitin-proteasome system to induce the degradation of ERα. The VH032 moiety of the PROTAC binds to the VHL E3 ligase, while the ERE sequence binds to the DNA-binding domain of ERα. This brings the E3 ligase in close proximity to ERα, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of ERα disrupts its function as a transcription factor, thereby inhibiting the expression of genes involved in the proliferation of ERα-positive breast cancer cells.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation ERE_PROTAC ERE-PROTAC (VH032-Linker-ERE) VHL VHL E3 Ligase ERE_PROTAC->VHL binds ERa Estrogen Receptor α (Target Protein) ERE_PROTAC->ERa binds Ternary_Complex Ternary Complex (ERα-PROTAC-VHL) ERE_PROTAC->Ternary_Complex VHL->Ternary_Complex ERa->Ternary_Complex Ubiquitination Polyubiquitination of ERα Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targeted to Degradation ERα Degradation Proteasome->Degradation mediates Downstream_Effects Inhibition of ERα Signaling Degradation->Downstream_Effects

PROTAC Mechanism of Action

Experimental Protocols

The following are detailed protocols for key experiments involving the application of a VH032-based PROTAC in cancer cell lines.

Cell Culture and Maintenance
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

PROTAC Treatment of Cells
  • Objective: To treat MCF-7 cells with the ERE-PROTAC to induce ERα degradation.

  • Materials:

    • MCF-7 cells

    • Complete DMEM media

    • ERE-PROTAC stock solution (e.g., 10 mM in DMSO)

    • 6-well plates

  • Procedure:

    • Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of the ERE-PROTAC in complete DMEM from the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO-only control.

    • Remove the existing media from the wells and replace it with the media containing the different concentrations of the PROTAC or DMSO.

    • Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

    • After incubation, proceed with cell lysis for Western blot analysis.

Western Blot Analysis for ERα Degradation
  • Objective: To quantify the levels of ERα protein following PROTAC treatment.

  • Materials:

    • PROTAC-treated MCF-7 cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-ERα and anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Lysis:

      • Wash the cells twice with ice-cold PBS.

      • Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

      • Collect the supernatant containing the protein extract.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentrations and prepare samples with Laemmli buffer.

      • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

      • Run the gel to separate the proteins by size.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

      • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

      • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

    • Data Analysis:

      • Quantify the band intensities using image analysis software (e.g., ImageJ).

      • Normalize the ERα band intensity to the corresponding β-actin band intensity.

      • Express the results as a percentage of the DMSO-treated control.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture (MCF-7 cells) PROTAC_Treatment 2. PROTAC Treatment (Dose and time course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blotting SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (Anti-ERα, Anti-β-actin) Western_Blot->Antibody_Incubation Detection 8. Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis 9. Data Analysis (Quantification of ERα levels) Detection->Data_Analysis

Experimental Workflow

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. The data presented is based on a representative VH032-based PROTAC and may not be directly applicable to all PROTACs synthesized using this compound.

References

Troubleshooting & Optimization

Technical Support Center: VH032 Analogue-1 PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of VH032 analogue-1 based PROTACs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Synthesis Workflow:

The synthesis of a this compound PROTAC typically follows a convergent or sequential strategy involving three key components: the this compound (a ligand for the von Hippel-Lindau E3 ligase), a linker, and a "warhead" ligand for the protein of interest (POI). A common synthetic route is outlined below.

PROTAC Synthesis Workflow General this compound PROTAC Synthesis Workflow cluster_0 Component Preparation cluster_1 PROTAC Assembly cluster_2 Finalization VH032_analogue This compound (Protected VHL Ligand) Deprotection Deprotection of This compound VH032_analogue->Deprotection Linker_synthesis Linker Synthesis (with appropriate functional groups) Coupling1 Amide Coupling: Deprotected VH032 + Linker Linker_synthesis->Coupling1 Warhead Warhead Synthesis (Ligand for POI) Coupling2 Amide Coupling: Linker-VH032 + Warhead Warhead->Coupling2 Deprotection->Coupling1 Coupling1->Coupling2 Purification Purification (e.g., Reverse-Phase HPLC) Coupling2->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A generalized workflow for the synthesis of a this compound based PROTAC.

Issue 1: Failed or Low-Yield Boc Deprotection of this compound

Question: I am attempting to deprotect my Boc-protected this compound using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but the reaction is incomplete or the yield of the resulting amine is low. What are the possible causes and solutions?

Answer:

Incomplete Boc deprotection is a common issue that can significantly impact the overall yield of your PROTAC synthesis. Here are several factors to consider and troubleshoot:

  • Reagent Quality and Reaction Conditions:

    • TFA Quality: Ensure the TFA used is fresh and has not been repeatedly exposed to atmospheric moisture. Water can hydrolyze TFA, reducing its effectiveness.

    • Anhydrous Conditions: While the reaction can tolerate some moisture, it is best to use anhydrous DCM to prevent side reactions.

    • TFA Concentration and Reaction Time: A common starting point is a 1:1 mixture of TFA and DCM.[1] If deprotection is incomplete, you can try increasing the concentration of TFA or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 1-2 hours at room temperature.[1]

    • Temperature: The reaction is typically performed at room temperature. If you observe side product formation, you can try running the reaction at 0°C.

  • Work-up Procedure:

    • Complete Removal of TFA: Residual TFA can protonate the resulting amine, making it less nucleophilic for the subsequent coupling step. After removing the solvent in vacuo, co-evaporation with a solvent like toluene or isopropanol can help remove residual TFA.

    • Neutralization: Before proceeding to the next step, it is crucial to neutralize the amine salt. This can be achieved by washing the crude product with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Side Reactions:

    • Trifluoroacetylation: In some cases, TFA can react with free hydroxyl groups on your molecule to form trifluoroacetyl esters, complicating purification.[2] If you suspect this is occurring, using a milder deprotection condition such as 4M HCl in dioxane might be a suitable alternative.[3]

Summary of Boc Deprotection Conditions:

Reagent/ConditionTypical Range/ValueNotes
Deprotecting Agent TFA or 4M HCl in dioxaneTFA is more common, but HCl can be a milder alternative.
Solvent Dichloromethane (DCM)Anhydrous DCM is recommended.
TFA Concentration 20-50% in DCMA 1:1 ratio is a good starting point.[1]
Reaction Temperature 0°C to Room TemperatureStart at room temperature and cool if side reactions are observed.
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS.
Work-up Removal of volatiles, neutralizationEnsure complete removal of acid before the next step.
Issue 2: Inefficient Amide Coupling Reaction

Question: My amide coupling reaction between the deprotected VH032 amine and the linker-carboxylic acid is showing low conversion or is not proceeding at all. What are the common pitfalls and how can I optimize the reaction?

Answer:

Amide bond formation is a critical step in PROTAC synthesis, and its success depends on several factors, primarily the choice of coupling reagents and reaction conditions.

  • Coupling Reagents and Additives:

    • Choice of Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and commonly used coupling reagent for PROTAC synthesis, especially for sterically hindered amines or acids. Other options include HBTU, HCTU, and EDC/HOBt. If one reagent fails, trying another class of coupling reagent can be beneficial.

    • Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions, as they are sensitive to moisture.

  • Reaction Conditions:

    • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to neutralize the reaction mixture and facilitate the coupling. Typically, 2-3 equivalents of the base are used.

    • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or DCM are preferred. Ensure all reactants are fully dissolved; sonication or gentle warming may be necessary.

    • Stoichiometry: A slight excess of the amine component (1.1-1.2 equivalents) and the coupling reagent (1.2-1.5 equivalents) relative to the carboxylic acid is often used to drive the reaction to completion.

    • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine can sometimes improve the yield.

  • Reactant-Specific Issues:

    • Steric Hindrance: If you are coupling bulky fragments, the reaction may require longer reaction times or gentle heating (e.g., to 40-50°C).

    • Poor Solubility: If reactants are not fully soluble, consider using a co-solvent or a different solvent system.

General Protocol for HATU-Mediated Amide Coupling:

  • Dissolve the carboxylic acid component (1 equivalent) in anhydrous DMF.

  • Add the amine component (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by flash column chromatography or reverse-phase HPLC.

Summary of Amide Coupling Reaction Parameters:

ParameterRecommended ConditionTroubleshooting Tips
Coupling Reagent HATU, HBTU, HCTU, EDC/HOBtUse fresh reagents; try a different class if one fails.
Base DIPEA, TEA (2-3 equivalents)Ensure the base is non-nucleophilic.
Solvent Anhydrous DMF or DCMEnsure all reactants are fully dissolved.
Stoichiometry Acid:Amine:Coupling Reagent (1:1.1:1.2)A slight excess of amine and coupling reagent is common.
Temperature Room TemperatureGentle heating (40-50°C) may be needed for hindered substrates.
Reaction Time 2 - 12 hoursMonitor reaction progress to determine the optimal time.
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final PROTAC product. It either streaks on the silica gel column or co-elutes with byproducts. What purification strategies can I employ?

Answer:

PROTACs are often large, relatively polar molecules, which can make purification challenging. Standard silica gel chromatography may not always be effective. Here are some strategies to improve purification:

  • Chromatography Technique:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for purifying PROTACs and other large, polar molecules. A C18 column is commonly used with a gradient of water and acetonitrile (ACN) containing a small amount of an ion-pairing agent like TFA (0.1%) or formic acid (0.1%) to improve peak shape.

    • Normal-Phase Chromatography Optimization: If you are using normal-phase silica gel chromatography, consider the following:

      • Solvent System: A gradient elution may be necessary to achieve good separation.

      • Additives: For basic compounds that streak, adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can improve peak shape. For acidic compounds, adding acetic acid or formic acid can be helpful.

  • Work-up and Pre-purification:

    • Aqueous Wash: Before chromatography, washing the crude reaction mixture with water or brine can help remove water-soluble impurities and excess reagents.

    • Solid-Phase Extraction (SPE): SPE can be a useful pre-purification step to remove major impurities and simplify the subsequent chromatographic purification.

Typical Reverse-Phase HPLC Gradient for PROTAC Purification:

Time (min)% Acetonitrile (in Water with 0.1% TFA)
010
510
3590
4090
4110
4510

Note: This is a general gradient and should be optimized for your specific PROTAC.

Issue 4: Ambiguous Product Characterization

Question: I have obtained a product that I believe is my desired PROTAC, but the characterization data (LC-MS, NMR) is not entirely clear. How can I confirm the identity and purity of my compound?

Answer:

Thorough characterization is essential to confirm that you have synthesized the correct PROTAC and that it is of sufficient purity for biological assays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purity Assessment: LC-MS is a quick and effective way to assess the purity of your compound. A single, sharp peak in the chromatogram is indicative of a pure compound.

    • Mass Confirmation: The mass spectrum should show the expected molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of your PROTAC. High-resolution mass spectrometry (HRMS) can provide a more accurate mass determination to further confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show all the expected signals for your PROTAC. Pay close attention to the integration of the peaks, which should correspond to the number of protons in each environment. The disappearance of signals from the starting materials (e.g., the Boc protecting group) and the appearance of new signals (e.g., from the newly formed amide bonds) are key indicators of a successful reaction.

    • ¹³C NMR: The carbon NMR spectrum provides complementary information and can help confirm the carbon skeleton of your molecule.

  • Troubleshooting Unclear Spectra:

    • Broad Peaks in NMR: Broad peaks can be due to several factors, including aggregation of the molecule, conformational exchange, or the presence of paramagnetic impurities. Running the NMR at a higher temperature can sometimes sharpen the peaks by increasing the rate of conformational exchange.

    • Unexpected Peaks: The presence of unexpected peaks in the NMR or LC-MS may indicate impurities or side products. Re-purification may be necessary.

    • Comparison to Starting Materials: Always compare the spectra of your product to those of your starting materials to confirm that the reaction has proceeded as expected.

Experimental Protocols

Representative Protocol for the Synthesis of a VH032-based PROTAC

This protocol is a generalized procedure based on common synthetic routes for VHL-based PROTACs and should be adapted for specific substrates.

Step 1: Boc Deprotection of VH032 Analogue

  • Dissolve the Boc-protected VH032 analogue (1 equivalent) in DCM (0.1 M).

  • Add an equal volume of TFA to the solution (final concentration of TFA is 50%).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA in vacuo.

  • Co-evaporate the residue with toluene (3x) to ensure complete removal of TFA.

  • The resulting crude amine salt is typically used in the next step without further purification.

Step 2: Amide Coupling to Linker

  • Dissolve the linker-carboxylic acid (1 equivalent) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the crude VH032 amine from Step 1 (1.1 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Step 3: Amide Coupling to Warhead

  • Follow a similar procedure as in Step 2, using the product from Step 2 as the amine component and the warhead-carboxylic acid as the acid component.

Step 4: Final Purification

  • Purify the final crude PROTAC by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final product as a solid.

Step 5: Characterization

  • Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_MoA PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Logic Troubleshooting Logic Flowchart Start Synthesis Step Fails Check_Reagents Check Reagent Quality (Fresh, Anhydrous) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry Start->Check_Stoichiometry Optimize_Coupling Optimize Coupling Reagent/Base Check_Reagents->Optimize_Coupling Check_Conditions->Optimize_Coupling Check_Stoichiometry->Optimize_Coupling Optimize_Coupling->Start If reaction still fails Change_Purification Change Purification Method (e.g., to RP-HPLC) Optimize_Coupling->Change_Purification If reaction works Recharacterize Re-characterize Product (NMR, HRMS) Change_Purification->Recharacterize Success Successful Synthesis Recharacterize->Success

Caption: A logical flowchart for troubleshooting common PROTAC synthesis issues.

References

Technical Support Center: Synthesis of VH032 Analogue-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of VH032 analogue-1 synthesis. This compound is a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), acting as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: The chemical structure of this compound is provided below. It is an analogue of VH032 and serves as a crucial building block for synthesizing PROTACs that recruit the VHL protein.[1][2] Under acidic conditions, the protective group is removed, allowing for its direct use in PROTAC synthesis.[1]

this compound Chemical Structure

Q2: What is the role of VH032 and its analogues in drug discovery?

A2: VH032 and its analogues are potent and selective ligands for the VHL E3 ligase. They are integral components of PROTACs, which are bifunctional molecules designed to induce the degradation of specific target proteins. By binding to both the target protein and VHL, a PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This targeted protein degradation strategy is a promising therapeutic modality for various diseases, including cancer.

Q3: What are the key steps in the synthesis of VH032 and its analogues?

A3: The synthesis of VH032 and its analogues typically involves a multi-step process. Key reactions include a Palladium-catalyzed C-H arylation to form a biaryl intermediate, a benzonitrile reduction which is often a yield-limiting step, and a series of amide couplings to build the final molecule. Recent advancements have led to the development of more efficient, unified five-step routes that can produce VH032 in multigram quantities with overall yields of around 56%.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions to improve reaction yields and product purity.

Problem 1: Low Yield in the C-H Arylation Step

The Palladium-catalyzed C-H arylation of 4-methylthiazole with a protected 4-bromobenzylamine derivative is a critical step. Low yields can be attributed to several factors.

Potential Cause Troubleshooting Suggestion Expected Outcome
Suboptimal Palladium Catalyst The choice of palladium catalyst significantly impacts the reaction efficiency. While Pd(OAc)₂ is commonly used, studies have shown that Pd-PEPPSI-IPr can be a more effective catalyst for this specific transformation, leading to higher yields.Increased reaction yield and potentially reduced reaction time.
Inefficient Base or Ligand The base and ligand play a crucial role in the catalytic cycle. Ensure the use of an appropriate base (e.g., K₂CO₃) and ligand (e.g., PivOH) at the correct stoichiometry as reported in optimized protocols.Improved catalytic activity and higher conversion to the desired product.
Byproduct Formation Side reactions can lead to the formation of impurities that complicate purification and reduce the yield of the desired product. Careful control of reaction temperature and time is crucial.Minimized byproduct formation, leading to a cleaner reaction mixture and higher isolated yield.
Problem 2: Inefficient Benzonitrile Reduction

The reduction of the benzonitrile group to a primary amine is a notoriously challenging and often yield-limiting step in the synthesis of VH032 and its analogues.

Potential Cause Troubleshooting Suggestion Expected Outcome
Harsh Reducing Agents Strong reducing agents like LiAlH₄ can sometimes lead to over-reduction or side reactions.
Consider using alternative reducing agents. A method involving (iBu)₂AlBH₄ followed by acidic work-up has been shown to be effective, providing the desired amine in good yields (69-74%).Improved yield and selectivity for the primary amine.
Difficult Product Isolation The work-up and isolation of the amine product can be challenging.
Following the reduction, a biphasic extraction from an aqueous solution of Rochelle's salt can facilitate the isolation of the B/Al-methanamine adduct as a tacky solid, which can then be hydrolyzed.Easier isolation of the product and improved overall yield for this step.
Problem 3: Low Yield in Amide Coupling Reactions

The sequential amide couplings to build the final this compound molecule can be inefficient if not properly optimized.

Potential Cause Troubleshooting Suggestion Expected Outcome
Ineffective Coupling Reagents The choice of coupling reagent is critical for efficient amide bond formation. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a commonly used and effective combination for these types of couplings.High conversion to the desired amide product with minimal side reactions.
Steric Hindrance The substrates involved in the coupling may be sterically hindered, leading to slow reaction rates.
Ensure the reaction is allowed to proceed for a sufficient amount of time (e.g., 18-19 hours) at room temperature to achieve complete conversion.Maximized product formation despite potential steric challenges.
Epimerization For chiral centers, there is a risk of epimerization during the activation and coupling steps.
The use of coupling reagents like HATU is known to suppress epimerization. Maintaining a neutral or slightly basic pH during the reaction and work-up can also help minimize this side reaction.Preservation of the desired stereochemistry in the final product.

Experimental Protocols & Data

Optimized C-H Arylation Protocol

A unified five-step route has been developed for the synthesis of VH032, achieving a 56% overall yield. The key C-H arylation step can be performed using the following conditions:

  • Reagents: 4-methylthiazole, a suitable 4-bromobenzonitrile derivative, Pd-PEPPSI-IPr (0.5 mol%), K₂CO₃ (2 equiv.), PivOH (0.3 equiv.).

  • Solvent: DMA (N,N-Dimethylacetamide).

  • Temperature: 125 °C.

  • Time: 2 hours.

Benzonitrile Reduction Protocol

An improved protocol for the challenging benzonitrile reduction step involves:

  • Reduction: Treat the benzonitrile intermediate with (iBu)₂AlBH₄ (1.1 equiv.) in THF at 0 °C to room temperature for 2 hours.

  • Hydrolysis: Heat the resulting metalloid-complexed amine at reflux in 6 M HCl for 3 hours to afford the desired primary amine.

Amide Coupling Protocol

A standard and effective protocol for the amide coupling steps is as follows:

  • Reagents: The carboxylic acid, the amine, HATU (1.3 equiv.), DIPEA (3.5 equiv.).

  • Solvent: DMF (N,N-Dimethylformamide).

  • Temperature: Room temperature.

  • Time: 18-19 hours.

Yield Comparison of Different Synthetic Routes
Synthetic Route Number of Steps Overall Yield (%) Key Features Reference
Unified Five-Step Route556Utilizes Pd-PEPPSI-IPr for C-H arylation.
Li and co-workers765High-yielding, chromatography-free process for a key amine intermediate.
Arvinas and Yale / Ciulli group625-65Popular routes involving benzonitrile reduction.

Visualizations

VH032 Signaling Pathway

VH032_Signaling_Pathway cluster_0 Normoxia cluster_1 VHL Complex cluster_2 Ubiquitination & Degradation cluster_3 VH032 Intervention HIF1a HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a->PHD O₂, Fe²⁺, 2-OG HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH VHL VHL HIF1a_OH->VHL Binding ElonginC Elongin C VHL->ElonginC Cul2 Cullin 2 VHL->Cul2 HIF1a_Ub Polyubiquitinated HIF-1α VHL->HIF1a_Ub Ubiquitination ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cul2->Rbx1 Ub Ubiquitin Ub->HIF1a_Ub Proteasome Proteasome HIF1a_Ub->Proteasome Degradation Degradation Proteasome->Degradation VH032 VH032 VH032->VHL Inhibits Binding

Caption: VH032 inhibits the binding of hydroxylated HIF-1α to VHL, preventing its degradation.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Starting Materials (4-methylthiazole, 4-bromobenzonitrile derivative) CH_Arylation 1. C-H Arylation (Pd-PEPPSI-IPr, K₂CO₃, PivOH, DMA, 125°C) Start->CH_Arylation Purification1 Purification CH_Arylation->Purification1 Benzonitrile_Reduction 2. Benzonitrile Reduction ((iBu)₂AlBH₄, THF; then 6M HCl) Purification1->Benzonitrile_Reduction Purification2 Purification Benzonitrile_Reduction->Purification2 Amide_Coupling1 3. First Amide Coupling (Protected Hydroxyproline, HATU, DIPEA, DMF) Purification2->Amide_Coupling1 Purification3 Purification Amide_Coupling1->Purification3 Deprotection 4. Deprotection Purification3->Deprotection Amide_Coupling2 5. Second Amide Coupling (Protected tert-Leucine, HATU, DIPEA, DMF) Deprotection->Amide_Coupling2 Final_Deprotection 6. Final Deprotection Amide_Coupling2->Final_Deprotection Final_Product This compound Final_Deprotection->Final_Product

Caption: A generalized workflow for the multi-step synthesis of this compound.

Troubleshooting Logic Diagram

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with VH032 Analogue-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VH032 analogue-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common solubility issues encountered during in vitro experiments. This compound, a derivative of the VHL ligand VH032, is a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. Due to its hydrophobic nature, achieving and maintaining its solubility in aqueous-based cellular and biochemical assays can be a significant challenge.

This guide provides practical solutions, detailed experimental protocols, and frequently asked questions to help you navigate these challenges and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an analog of VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and is used in the synthesis of PROTACs[1]. Like many small molecule inhibitors, VH032 and its analogues are often hydrophobic. This poor aqueous solubility can lead to compound precipitation in cell culture media or assay buffers, resulting in inaccurate concentration-response data and misleading experimental outcomes.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like VH032 and its analogues for in vitro assays. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can decrease the solubility of the compound.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It's important to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?

A4: This is a common issue known as "crashing out," which occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium. To prevent this, a serial dilution approach is recommended. First, prepare a high-concentration stock solution in 100% DMSO. Then, create intermediate dilutions in DMSO before making the final dilution in your pre-warmed (37°C) aqueous buffer or cell culture medium. Adding the compound dropwise while gently vortexing can also help.

Q5: Can the type of cell culture medium affect the solubility of this compound?

A5: Yes, components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and either aid in its solubilization or contribute to precipitation. It's advisable to test the solubility of this compound in your specific medium and serum concentration.

Troubleshooting Guide for this compound Precipitation

This guide provides a structured approach to diagnosing and resolving precipitation issues with this compound in your in vitro assays.

Problem Potential Cause Recommended Solution
Precipitation upon initial stock preparation in DMSO. - Stock concentration is too high.- Moisture contamination in DMSO.- Prepare a new stock solution at a lower concentration.- Use anhydrous, high-purity DMSO. Ensure the compound is fully dissolved, using sonication if necessary.
Precipitation immediately upon dilution in aqueous buffer or media. - "Crashing out" due to rapid solvent exchange.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.- Add the compound dropwise while gently vortexing the media.
Precipitation observed in the highest concentration wells of a dilution series. - The final drug concentration exceeds its solubility limit in the assay medium.- Consider the highest soluble concentration as the upper limit for your assay.- Re-evaluate the required concentration range for your experiment.
Precipitation occurs over time during incubation. - Temperature fluctuations ("temperature shock").- Compound instability in the aqueous environment.- Pre-warm all solutions (stock, media) to 37°C before mixing.- Minimize the duration of the experiment if possible and assess compound stability over the experimental time course.
Inconsistent results or high variability between replicates. - Incomplete dissolution or micro-precipitation.- Visually inspect all solutions for clarity before use.- Briefly sonicate the stock solution before preparing dilutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the recommended procedure for preparing this compound solutions for in vitro experiments to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Target aqueous buffer or complete cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Accurately weigh the this compound powder.

    • Dissolve the powder in 100% anhydrous DMSO to the desired final concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. If necessary, briefly sonicate the solution in a water bath.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the high-concentration stock solution.

    • Prepare one or more intermediate dilutions in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium or assay buffer to 37°C.

    • To prepare the final working concentration, add a small volume of the appropriate DMSO stock (high-concentration or intermediate) to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a final concentration of 1 µM with 0.1% DMSO.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay.

Protocol 2: Solubility Assessment in Cell Culture Medium

This protocol provides a method to determine the maximum soluble concentration of this compound in your specific experimental medium.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Complete cell culture medium (with serum, if applicable)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare a Serial Dilution in DMSO:

    • In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • Add to Media:

    • In a separate 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).

    • Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL). This will create a range of final compound concentrations with a constant final DMSO percentage.

    • Include a vehicle control (medium with DMSO only).

  • Incubate and Observe:

    • Incubate the plate at 37°C and 5% CO₂.

    • Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).

    • For a quantitative assessment, measure the absorbance (optical density) of the wells at a wavelength of 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear (visually and by absorbance) is considered the maximum soluble concentration under your experimental conditions.

Visualizing Workflows and Pathways

This compound and the PROTAC Pathway

This compound is a key component in the formation of PROTACs, which hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Pathway This compound This compound Linker Linker This compound->Linker VHL VHL This compound->VHL recruits Target Ligand Target Ligand Linker->Target Ligand POI Protein of Interest Target Ligand->POI binds E2 E2 Ubiquitin- Conjugating Enzyme VHL->E2 associates with Proteasome Proteasome POI->Proteasome degradation E2->POI transfers Ub Ub Ubiquitin Ub->E2

Caption: Mechanism of action for a PROTAC utilizing a VH032 analogue.

Experimental Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with compound precipitation during in vitro experiments.

Troubleshooting_Workflow Start Start: Compound Precipitation Observed CheckStock Check Stock Solution: Is it clear? Start->CheckStock RemakeStock Action: - Remake stock at lower conc. - Use anhydrous DMSO - Sonicate to dissolve CheckStock->RemakeStock No CheckDilution Check Dilution Method: Rapid dilution in aqueous buffer? CheckStock->CheckDilution Yes RemakeStock->CheckStock SerialDilution Action: - Perform serial dilution - Pre-warm media to 37°C - Add dropwise with vortexing CheckDilution->SerialDilution Yes CheckFinalConc Check Final Concentration: Precipitation in highest conc. wells? CheckDilution->CheckFinalConc No SerialDilution->CheckFinalConc DetermineMaxSol Action: - Determine max soluble conc. (Protocol 2) - Adjust experimental range CheckFinalConc->DetermineMaxSol Yes Success Success: Solution is Clear CheckFinalConc->Success No DetermineMaxSol->Success

References

Technical Support Center: Optimizing Linker Length for VH032 Analogue-1 Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of linker length for VH032 analogue-1 based Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

A1: The linker in a PROTAC is a critical component that connects the Von Hippel-Lindau (VHL) E3 ligase ligand (this compound) to the ligand for the protein of interest (POI). Its primary role is to enable the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] The linker's length, composition, and attachment points dictate the geometry of this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2]

Q2: How does linker length impact the efficacy of a PROTAC?

A2: Linker length has a profound, non-linear impact on PROTAC efficacy. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to unproductive binding, where the target protein and E3 ligase are not oriented correctly for ubiquitin transfer.[3][4] Therefore, an optimal linker length, which is specific to each target and E3 ligase pair, is crucial for achieving maximal degradation (Dmax) at the lowest possible concentration (DC50).

Q3: What are the most common types of linkers used for VH032-based PROTACs?

A3: The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains. PEG linkers are often used to improve solubility and cell permeability due to their hydrophilic nature. Alkyl chains, being more hydrophobic, can also be effective and may offer different conformational properties. The choice between PEG and alkyl linkers, or a combination of both, depends on the specific requirements of the PROTAC and the target protein.

Q4: What is the "hook effect" and how can linker design mitigate it?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (POI-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex. Optimizing the linker to promote the stability and cooperativity of the ternary complex can help mitigate the hook effect. A well-designed linker can favor the formation of the ternary complex even at higher PROTAC concentrations.

Q5: How does the linker affect the physicochemical properties of a PROTAC, such as cell permeability?

A5: The linker significantly influences a PROTAC's physicochemical properties, including molecular weight, polar surface area, and solubility, all of which impact cell permeability. Generally, shorter linkers are thought to produce more permeable compounds. However, the composition also plays a key role. For instance, PEG linkers, while potentially increasing polarity, can sometimes shield polar parts of the molecule through intramolecular hydrogen bonding, thereby improving permeability compared to a simple alkyl linker of similar length.

Troubleshooting Guide

Issue Potential Linker-Related Cause Troubleshooting Steps
High binary binding affinity but no target degradation. 1. Incorrect Linker Length: The linker may be too short, causing steric clashes, or too long, leading to an unproductive ternary complex conformation. 2. Poor Linker Rigidity: A highly flexible linker might not sufficiently pre-organize the PROTAC for efficient ternary complex formation. 3. Unfavorable Ternary Complex Geometry: The linker may orient the target protein in a way that surface lysines are not accessible for ubiquitination.1. Synthesize a library of PROTACs with varying linker lengths: Systematically increase and decrease the linker length (e.g., by adding or removing PEG units or alkyl carbons). 2. Introduce rigidity: Incorporate cyclic structures (e.g., piperazine) or alkynes into the linker. 3. Change linker attachment points: If possible, connect the linker to different solvent-exposed positions on the VH032 ligand or the POI ligand.
Observed "hook effect" at high concentrations. Suboptimal Ternary Complex Stability: The linker may not be optimal for promoting cooperative binding in the ternary complex, leading to the formation of binary complexes at high concentrations.1. Modify linker composition: Switch between PEG and alkyl linkers or use a combination to alter the conformational dynamics. 2. Perform ternary complex formation assays: Use techniques like TR-FRET or SPR to directly measure the stability and cooperativity of the ternary complex with different linkers.
Potent degradation in biochemical assays but poor activity in cells. Poor Cell Permeability: The linker may contribute to a high molecular weight or polar surface area, hindering the PROTAC's ability to cross the cell membrane.1. Systematically shorten the linker: Shorter linkers generally lead to improved permeability. 2. Compare PEG vs. Alkyl linkers: In some cases, a PEG linker can improve permeability over an alkyl linker of similar length by shielding polarity. 3. Perform permeability assays: Use assays like PAMPA to directly measure the permeability of your PROTAC series.
Inconsistent degradation results between experiments. Poor Solubility: The linker may be contributing to the poor aqueous solubility of the PROTAC, leading to inconsistent effective concentrations.1. Incorporate more hydrophilic linkers: Increase the number of PEG units or add other polar functional groups to the linker. 2. Measure the aqueous solubility of the PROTAC analogues.

Quantitative Data on Linker Optimization

Impact of Linker Length on Permeability of VH032-Based PROTACs

The following table summarizes data from a study on the permeability of various VH032-based PROTACs, highlighting the effect of linker length and composition.

PROTAC Series Compound Linker Composition Permeability (Pₑ) (x 10⁻⁶ cm/s)
MZ72-unit PEG0.6
MZ83-unit PEG0.03
MZ94-unit PEG0.006
AT151-unit PEG0.005
AT162-unit PEG0.002
AT17Alkyl0.002

Data adapted from Klein, V. G., et al. (2020). ACS Medicinal Chemistry Letters.

Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) by a VHL-based PROTAC

This table shows the effect of varying linker length on the degradation of ERα in MCF7 cells.

PROTAC Linker Length (atoms) ERα Degradation Efficacy
PROTAC 19Effective
PROTAC 212More Potent
PROTAC 316Most Potent
PROTAC 419Less Potent
PROTAC 521Least Potent

Data adapted from Cyrus, K., et al. (2011). Molecular BioSystems.

Experimental Protocols

Western Blotting for PROTAC-Induced Protein Degradation

Objective: To quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density to reach 70-80% confluency on the day of treatment. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To measure the formation of the POI-PROTAC-VHL ternary complex in a homogeneous assay format.

Materials:

  • Tagged POI (e.g., GST-tagged)

  • Tagged VHL complex (VCB, e.g., His-tagged)

  • TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His)

  • PROTAC compounds

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)

  • 384-well microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer. Prepare a master mix of the tagged POI, tagged VCB complex, and the donor and acceptor antibodies in assay buffer.

  • Assay Setup: In a 384-well plate, add the PROTAC dilutions. Then, add the protein-antibody master mix to all wells. Include controls with no PROTAC (DMSO vehicle) and no proteins.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow the ternary complex to form.

  • Measurement: Read the plate on a TR-FRET plate reader, exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio as a function of PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.

Materials:

  • PAMPA plates (e.g., 96-well filter plates)

  • Acceptor sink buffer (e.g., PBS)

  • Donor buffer (e.g., PBS)

  • Lipid solution (e.g., lecithin in dodecane)

  • PROTAC compounds dissolved in DMSO

  • UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.

  • Prepare Plates: Fill the wells of the acceptor plate with acceptor sink buffer. Prepare the donor solutions by diluting the PROTAC DMSO stocks into the donor buffer.

  • Assay Assembly: Place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for a specified time (e.g., 5 hours) with gentle shaking.

  • Quantification: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))

    Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]equilibrium is the theoretical concentration if the drug were evenly distributed between the donor and acceptor wells.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Optimization_Workflow start Start: Design PROTAC with Initial Linker synthesis Synthesize PROTAC Analogues (Varying Linker Length/Composition) start->synthesis biochem_assays Biochemical Assays (e.g., TR-FRET for Ternary Complex) synthesis->biochem_assays cell_based_assays Cell-Based Degradation Assays (e.g., Western Blot) synthesis->cell_based_assays permeability_assays Permeability Assays (e.g., PAMPA) synthesis->permeability_assays data_analysis Analyze DC50, Dmax, Permeability biochem_assays->data_analysis cell_based_assays->data_analysis permeability_assays->data_analysis decision Optimal Linker Identified? data_analysis->decision end End: Lead Candidate decision->end Yes iterate Iterate: Redesign Linker decision->iterate No iterate->synthesis

Caption: Experimental workflow for linker optimization.

Linker_Length_Effect cluster_linker Linker Length cluster_outcome Outcome cluster_result Result Too Short Too Short Steric Hindrance\n(No Ternary Complex) Steric Hindrance (No Ternary Complex) Too Short->Steric Hindrance\n(No Ternary Complex) Optimal Optimal Stable & Productive\nTernary Complex Stable & Productive Ternary Complex Optimal->Stable & Productive\nTernary Complex Too Long Too Long Unproductive\nTernary Complex Unproductive Ternary Complex Too Long->Unproductive\nTernary Complex No Degradation No Degradation Steric Hindrance\n(No Ternary Complex)->No Degradation Efficient Degradation Efficient Degradation Stable & Productive\nTernary Complex->Efficient Degradation Poor Degradation Poor Degradation Unproductive\nTernary Complex->Poor Degradation

Caption: Logical relationship of linker length to efficacy.

References

Technical Support Center: Addressing the Hook Effect with VH032-Based Degraders

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hook effect when working with VH032-based degraders.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of VH032-based degraders?

A1: The "hook effect" is a phenomenon observed in dose-response experiments with Proteolysis Targeting Chimeras (PROTACs), including those utilizing the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ligase. It manifests as a bell-shaped curve where, beyond an optimal concentration, increasing the degrader concentration leads to a decrease in the degradation of the target protein.[1][2][3] This paradoxical effect can lead to misinterpretation of the degrader's potency and efficacy.[1]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase (in this case, VHL). However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the VHL E3 ligase, forming binary "Target-PROTAC" or "VHL-PROTAC" complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.

Q3: How can the hook effect impact my experimental results?

A3: The primary consequence of the hook effect is the potential for inaccurate determination of key parameters used to characterize PROTACs, such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). This can lead to an incorrect assessment of a degrader's potency and efficacy, potentially causing promising compounds to be overlooked or leading to the selection of suboptimal candidates for further development.

Q4: My dose-response curve is bell-shaped. How can I confirm it's the hook effect?

A4: To confirm the hook effect, you should repeat the experiment with a wider and more granular range of degrader concentrations, paying close attention to the higher concentrations where the decrease in degradation is observed. Directly measuring the formation of the ternary complex at different PROTAC concentrations using biophysical or cellular assays can also help correlate the loss of degradation with a decrease in ternary complex formation.

Q5: What strategies can I employ to minimize or avoid the hook effect in my experiments?

A5: Several strategies can be used to mitigate the hook effect:

  • Optimize Degrader Concentration: Perform a broad dose-response curve (e.g., from picomolar to high micromolar ranges) to identify the optimal concentration that achieves maximal degradation (Dmax) and the concentration at which the hook effect begins.

  • Enhance Ternary Complex Stability: Designing PROTACs with positive cooperativity, where the binding of the degrader to one protein partner increases its affinity for the other, can stabilize the ternary complex over the binary ones.

  • Optimize Incubation Time: The kinetics of degradation can vary. A time-course experiment at an optimal PROTAC concentration can determine the ideal incubation time for maximal degradation.

  • Verify Target Engagement and E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of both the target protein and the VHL E3 ligase.

Troubleshooting Guides

Problem 1: Decreased or no protein degradation at high degrader concentrations.

  • Likely Cause: You are observing the hook effect.

  • Troubleshooting Steps:

    • Perform a detailed dose-response analysis: Test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.

    • Conduct a time-course experiment: Determine the optimal incubation time (e.g., 2, 4, 8, 12, 24 hours) at the optimal degrader concentration.

    • Assess ternary complex formation: Use techniques like co-immunoprecipitation or NanoBRET to measure the formation of the ternary complex at various degrader concentrations. A decrease in ternary complex formation at high concentrations would confirm the hook effect.

    • Confirm proteasomal degradation: Co-treat cells with your VH032-based degrader and a proteasome inhibitor (e.g., MG132). If the degradation is blocked, it confirms the involvement of the proteasome.

Problem 2: No protein degradation observed at any tested concentration.

  • Likely Cause: Several factors could be at play, including issues with the degrader itself, the experimental system, or the assays used.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the VH032-based degrader is properly stored and has not degraded. Prepare fresh stock solutions.

    • Check Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using a different cell line or performing a cell permeability assay.

    • Confirm E3 Ligase Expression: Verify that the cell line expresses VHL E3 ligase using Western blot or qPCR.

    • Validate Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the degrader is binding to its intended target within the cells.

    • Review Western Blot Protocol: Troubleshoot your Western blot procedure for issues such as antibody concentration, transfer efficiency, or blocking conditions.

Quantitative Data Summary

ParameterDescriptionTypical Values/Ranges for VH032-based DegradersReference
VH032 Kd for VHL Dissociation constant, indicating the binding affinity of VH032 to the VHL E3 ligase.185 nM
Optimal Concentration (DC50) The concentration of the degrader that induces 50% degradation of the target protein.Highly target and cell-line dependent, typically in the nM to low µM range.
Maximum Degradation (Dmax) The maximal percentage of target protein degradation achieved.Can approach >90%, but is dependent on the specific degrader and system.
Hook Effect Onset The concentration at which the degradation efficacy begins to decrease.Typically observed at concentrations above 1-10 µM.

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This protocol is to determine the optimal concentration of a VH032-based degrader and to identify the hook effect.

  • Cell Seeding: Plate cells at an appropriate density in 12-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the degrader in cell culture medium. A recommended concentration range is 0.1 nM to 10 µM to capture the full dose-response curve. Include a vehicle control (e.g., DMSO).

  • Treatment: Replace the medium with the degrader-containing medium and incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the bands.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 and observe any hook effect.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to qualitatively or semi-quantitatively assess the formation of the Target-PROTAC-VHL ternary complex.

  • Cell Treatment: Treat cells with varying concentrations of the VH032-based degrader and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.

  • Cell Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein or an epitope tag.

    • Add protein A/G beads to capture the antibody-antigen complex.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and VHL to detect the presence of the ternary complex.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the degrader binds to its target protein in a cellular context.

  • Cell Treatment: Treat intact cells with the VH032-based degrader or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation. Ligand-bound proteins are typically more stable at higher temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature point by Western blot or other quantitative methods like AlphaLISA or HTRF.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the degrader indicates target engagement.

Visualizations

Hook_Effect_Mechanism cluster_low_conc Optimal PROTAC Concentration cluster_high_conc High PROTAC Concentration (Hook Effect) POI_low Target Protein (POI) Ternary_Complex Productive Ternary Complex (POI-PROTAC-VHL) POI_low->Ternary_Complex Binds PROTAC_low VH032-Degrader PROTAC_low->Ternary_Complex VHL_low VHL E3 Ligase VHL_low->Ternary_Complex Binds Degradation Ubiquitination & Proteasomal Degradation Ternary_Complex->Degradation Leads to POI_high Target Protein (POI) Binary_POI Unproductive Binary Complex (POI-PROTAC) POI_high->Binary_POI Saturated by PROTAC_high1 VH032-Degrader PROTAC_high1->Binary_POI PROTAC_high2 VH032-Degrader Binary_VHL Unproductive Binary Complex (VHL-PROTAC) PROTAC_high2->Binary_VHL VHL_high VHL E3 Ligase VHL_high->Binary_VHL Saturated by No_Degradation Inhibition of Degradation Binary_POI->No_Degradation Prevents Ternary Complex Formation Binary_VHL->No_Degradation

Caption: Mechanism of the hook effect with VH032-based degraders.

Troubleshooting_Workflow Start Start: Decreased degradation at high [PROTAC] Dose_Response Perform wide dose-response Western Blot (0.1 nM - 10 µM) Start->Dose_Response Hook_Confirmed Is bell-shaped curve confirmed? Dose_Response->Hook_Confirmed Optimize_Conc Identify optimal concentration (Dmax) and hook effect onset Hook_Confirmed->Optimize_Conc Yes No_Degradation No degradation observed at any concentration Hook_Confirmed->No_Degradation No Time_Course Perform time-course experiment at optimal concentration Optimize_Conc->Time_Course Ternary_Complex_Assay Assess ternary complex formation (e.g., Co-IP, NanoBRET) Time_Course->Ternary_Complex_Assay End Proceed with optimized experimental conditions Ternary_Complex_Assay->End CETSA Confirm target engagement (CETSA) E3_Ligase_Check Check VHL E3 ligase expression CETSA->E3_Ligase_Check Troubleshoot_Further Troubleshoot compound integrity, cell permeability, and assay conditions E3_Ligase_Check->Troubleshoot_Further No_Degradation->CETSA

Caption: Troubleshooting workflow for the hook effect.

Signaling_Pathway PROTAC VH032-based Degrader Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ubiquitin Ligase VHL->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Recruits Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Adds Proteasome 26S Proteasome Polyubiquitination->Proteasome Targets for Degradation Degraded POI (Peptides) Proteasome->Degradation Results in

References

Technical Support Center: Purification of VH032 Analogue-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of VH032 analogue-1 and similar small molecule VHL ligands.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Q1: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

A1: Peak tailing is a common issue when purifying polar, nitrogen-containing compounds like VH032 analogues. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step troubleshooting guide:

  • Mobile Phase pH Adjustment: The basic nitrogen atoms in this compound can interact with acidic silanol groups on the silica-based stationary phase.

    • Solution: Lowering the pH of the mobile phase (e.g., to 2.5-4) by adding an acid like trifluoroacetic acid (TFA) or formic acid will protonate the basic sites on your compound, minimizing these secondary interactions.

  • Use of Mobile Phase Additives: Residual silanol groups can still cause tailing even at low pH.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of your compound.

  • Column Choice: The type of HPLC column is critical.

    • Solution: Employ a highly deactivated, end-capped column to minimize the number of accessible silanol groups. For highly polar analogues, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

Q2: I am observing peak fronting in my chromatogram. What could be the issue?

A2: Peak fronting is often a result of sample overload or issues with the sample solvent.

  • Solution:

    • Reduce Sample Load: Decrease the amount of sample injected onto the column.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Dissolving the sample in a much stronger solvent can cause the peak to broaden and front.

Issue 2: Presence of Co-eluting Impurities

Q3: I am having difficulty separating this compound from a closely eluting impurity. How can I improve the resolution?

A3: Co-eluting impurities are often structurally similar to the target compound, making separation challenging. The following strategies can improve resolution:

  • Optimize the Mobile Phase Gradient:

    • Solution: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the Organic Modifier:

    • Solution: If you are using acetonitrile, try switching to methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve separation.

  • Modify the Mobile Phase pH:

    • Solution: A change in pH can alter the ionization state of your compound and the impurities, potentially leading to better separation.

  • Alternative Chromatography Mode:

    • Solution: If reversed-phase HPLC is not providing adequate separation, consider HILIC, especially for polar compounds.

Issue 3: Compound Instability and Low Recovery

Q4: I suspect my this compound is degrading during purification, leading to low recovery. What steps can I take to prevent this?

A4: VH032 analogues can be sensitive to acidic or basic conditions, and prolonged exposure to certain solvents.

  • pH Considerations:

    • Solution: If your compound is acid-labile, avoid using strong acids like TFA in the mobile phase. Consider using formic acid, which is more volatile and less harsh. If the compound is base-labile, avoid high pH mobile phases.

  • Temperature:

    • Solution: Perform the purification at a lower temperature (e.g., 4 °C) to minimize degradation if the compound is thermally unstable.

  • Minimize Time in Solution:

    • Solution: Work up the fractions immediately after purification. Prolonged storage in the mobile phase, especially if it contains acids or bases, can lead to degradation.

  • Silica Gel Deactivation:

    • Solution: For flash chromatography, the acidic nature of silica gel can cause degradation. Pre-treating the silica gel with a solvent system containing a small amount of a base like triethylamine can neutralize the acidic sites.[1]

Q5: My recovery from the preparative HPLC is consistently low, even without evidence of degradation. What else could be the cause?

A5: Low recovery can also be due to irreversible adsorption onto the stationary phase or precipitation.

  • Solution:

    • Column Conditioning: Ensure the column is properly conditioned and equilibrated before injection.

    • Sample Solubility: Check the solubility of your compound in the mobile phase. If it is poorly soluble, it may precipitate on the column. Adjust the mobile phase composition or the sample solvent.

    • Strong Eluting Solvents: After your main purification run, wash the column with a very strong solvent to elute any strongly retained compounds.

Data Presentation

To effectively troubleshoot and optimize the purification of this compound, it is crucial to maintain a detailed record of your experimental parameters and results. The following table provides a template for summarizing your quantitative data.

Parameter Method 1: RP-HPLC Method 2: HILIC Method 3: Flash Chromatography
Column Type C18, 5 µm, 4.6x250 mmAmide, 3.5 µm, 4.6x150 mmSilica Gel, 40-63 µm
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Formate in 95:5 ACN:WaterHexane
Mobile Phase B 0.1% TFA in ACN10 mM Ammonium Formate in 50:50 ACN:WaterEthyl Acetate
Gradient/Isocratic 20-80% B in 30 min95-50% A in 25 min10-100% B in 20 CV
Flow Rate (mL/min) 1.01.040
Crude Purity (%) 757575
Final Purity (%) 98.599.292.1
Recovery (%) 657285
Observed Issues Peak TailingGood Peak ShapeSome Streaking

Experimental Protocols

Detailed Methodology for Preparative Reversed-Phase HPLC Purification

This protocol provides a general methodology for the purification of a VH032 analogue. It should be optimized for your specific compound.

  • Sample Preparation:

    • Dissolve the crude this compound in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) to a concentration of 10-50 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Purge the HPLC pumps to remove any air bubbles.

    • Equilibrate the preparative HPLC column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Method Development (Analytical Scale):

    • Before proceeding to preparative scale, develop and optimize the separation method on an analytical HPLC system.

    • Inject a small amount of the sample and run a scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the target compound.

    • Optimize the gradient to achieve good resolution between the target peak and any impurities.

  • Preparative Scale Purification:

    • Scale up the optimized analytical method to your preparative system. Adjust the flow rate and gradient time according to the column dimensions.

    • Inject the filtered sample onto the equilibrated preparative column.

    • Collect fractions as the peaks elute. Use a fraction collector set to trigger by UV absorbance or time.

  • Fraction Analysis and Work-up:

    • Analyze the collected fractions by analytical HPLC or LC-MS to determine which fractions contain the pure product.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Visualizations

Troubleshooting Workflow for HPLC Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC purification of this compound.

G start Peak Tailing Observed check_pH Is Mobile Phase pH Acidic? start->check_pH adjust_pH Lower pH with 0.1% TFA or Formic Acid check_pH->adjust_pH No check_additive Is a Competing Base Used? check_pH->check_additive Yes adjust_pH->check_additive add_additive Add 0.1% TEA to Mobile Phase check_additive->add_additive No check_column Is Column Highly End-capped? check_additive->check_column Yes add_additive->check_column change_column Use a Highly Deactivated Column or HILIC check_column->change_column No check_load Is Sample Overloaded? check_column->check_load Yes change_column->check_load reduce_load Reduce Sample Concentration/Volume check_load->reduce_load Yes solution Peak Shape Improved check_load->solution No reduce_load->solution

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Refining Cell Permeability of VH032 Analogue-1 Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032 analogue-1 containing PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on optimizing cell permeability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound containing PROTAC shows high biochemical potency but low cellular activity. What is the likely cause?

A common reason for this discrepancy is poor cell permeability.[1] PROTACs are large molecules, often with molecular weights exceeding 800 Da and large polar surface areas, which places them in the "beyond Rule of Five" (bRo5) chemical space.[1] These characteristics can significantly impede their ability to passively diffuse across the cell membrane and reach their intracellular targets. Even with high binding affinity for the target protein and the VHL E3 ligase in vitro, the PROTAC will not be effective if it cannot achieve a sufficient intracellular concentration to promote ternary complex formation.[1]

Q2: What are the key physicochemical properties of my this compound PROTAC that influence its cell permeability?

Several physicochemical properties are critical for the cell permeability of PROTACs. Due to their size, traditional metrics like Lipinski's Rule of Five are often not directly applicable.[1] Key factors include:

  • Molecular Weight (MW): Higher molecular weights can negatively impact passive diffusion across the cell membrane.[1]

  • Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can decrease permeability.

  • Lipophilicity (LogP): An optimal lipophilicity is crucial. While some lipophilicity is necessary to enter the lipid bilayer of the cell membrane, excessively high LogP can lead to poor aqueous solubility or getting trapped within the membrane.

  • Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation through intramolecular hydrogen bonding can shield polar groups and enhance membrane permeability.

Q3: How can I experimentally assess the cell permeability of my this compound PROTAC?

Several in vitro assays are commonly used to quantify the permeability of PROTACs:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput method for predicting passive permeability.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier. This model assesses both passive and active transport mechanisms.

  • NanoBRET™ Target Engagement Assay: This live-cell assay can indirectly assess cell permeability by measuring the engagement of the PROTAC with its intracellular target (e.g., VHL). By comparing target engagement in intact versus permeabilized cells, an "availability index" can be calculated to rank the intracellular availability of PROTACs.

Q4: I'm observing low recovery of my PROTAC in the Caco-2 assay. What could be the issue and how can I optimize the protocol?

Low recovery in Caco-2 assays is a common issue for PROTACs due to their low solubility and high non-specific binding. To address this, consider the following optimizations:

  • Addition of Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.25%) to the assay buffer can help to reduce non-specific binding and improve the solubility of the PROTAC.

  • Incubation Time: While longer incubation times might seem to allow for more transport, for some PROTACs, it can lead to decreased recovery. It is advisable to optimize the incubation time (e.g., 90-120 minutes).

Q5: What strategies can I employ to improve the cell permeability of my this compound containing PROTAC?

Rational design and structural modifications are key to overcoming permeability challenges:

  • Linker Optimization: The composition and rigidity of the linker play a crucial role. Replacing flexible PEG linkers with more rigid alkyl or cyclic structures can sometimes improve permeability.

  • Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "chameleon-like" conformation that masks polar groups, reducing the effective PSA and improving membrane transit.

  • Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance permeability.

  • Modifying the VHL Ligand: While VH032 is a potent VHL ligand, subtle modifications to its structure can impact the overall physicochemical properties of the PROTAC. For instance, an N-terminally capped VH032 analog with a simple phenylacetamide showed significantly higher permeability than more complex PROTAC structures.

Quantitative Data Summary

The following table summarizes permeability data for a selection of VH032-based compounds from a study by Klein et al. (2020), which can serve as a reference for your own experiments. Note that "Compound 4" is an N-terminally capped VH032 analog that can be considered a simplified analogue of a VH032-containing PROTAC.

Compound NumberDescriptionMolecular Weight (Da)ALogPHBDHBAPAMPA Pe (10-6 cm/s)
4 N-terminally capped VH032 analog with phenylacetamide588.73.5368.6
7 (MZ1 series) VH032-based PROTAC973.23.54120.6
15 (AT series) VH032-based PROTAC with 1-unit PEG linker961.23.55120.005
17 (AT series) VH032-based PROTAC with alkyl linker919.24.64110.002

Data sourced from Klein et al., ACS Medicinal Chemistry Letters, 2020.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and an acceptor plate separated by a microfilter disc)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis

Methodology:

  • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully coat the filter membrane of the donor plate with 5 µL of the phospholipid solution.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS to the desired concentration (e.g., 10 µM).

  • Add Donor Solutions: Add 200 µL of the donor solutions to the wells of the coated donor plate.

  • Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate to form the "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours), protected from light.

  • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) using the following equation:

    Pe = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]A / [Drug]eq))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, [Drug]A is the concentration in the acceptor well, and [Drug]eq is the equilibrium concentration.

Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test PROTAC and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

  • Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in transport buffer (e.g., HBSS) at the desired concentration (e.g., 10 µM). For PROTACs, consider adding 0.25% BSA to the buffer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

    • Collect samples from both the apical and basolateral chambers at the end of the incubation.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the same steps as for A to B, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. This is done to determine if the compound is a substrate for efflux transporters.

  • Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio:

    Efflux Ratio = Papp (B to A) / Papp (A to B)

    An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Extracellular_PROTAC Extracellular PROTAC Extracellular_PROTAC->PROTAC Cell Permeation

Caption: Mechanism of action for a this compound containing PROTAC.

Experimental Workflow for Assessing PROTAC Permeability

Permeability_Workflow Start Start: PROTAC with low cellular activity Hypothesis Hypothesis: Poor Cell Permeability Start->Hypothesis PAMPA PAMPA Assay (Passive Permeability) Hypothesis->PAMPA Caco2 Caco-2 Assay (Passive & Active Transport) Hypothesis->Caco2 NanoBRET NanoBRET Assay (Intracellular Target Engagement) Hypothesis->NanoBRET Analysis Analyze Data: Papp, Efflux Ratio, Intracellular Availability PAMPA->Analysis Caco2->Analysis NanoBRET->Analysis Low_Perm Low Permeability Confirmed Analysis->Low_Perm if Papp is low Good_Perm Sufficient Permeability Analysis->Good_Perm if Papp is high Optimization PROTAC Optimization: - Linker Modification - Induce IMHB - Prodrug Strategy Low_Perm->Optimization Other_Issues Investigate Other Issues: - Target Engagement - Ternary Complex Formation - Cellular Efflux Good_Perm->Other_Issues

Caption: Troubleshooting workflow for low cellular activity of PROTACs.

Logical Relationship of Factors Affecting PROTAC Permeability

Permeability_Factors cluster_physchem Physicochemical Properties cluster_strategies Permeability Enhancement Strategies MW High Molecular Weight Permeability Cell Permeability MW->Permeability Decreases PSA Large Polar Surface Area PSA->Permeability Decreases HBD_HBA High HBD/HBA Count HBD_HBA->Permeability Decreases Flexibility High Conformational Flexibility IMHB Intramolecular H-Bonding (IMHB) Flexibility->IMHB Allows for IMHB->Permeability Increases Rigid_Linker Rigid/Cyclic Linker Rigid_Linker->Permeability Can Increase Prodrug Prodrug Approach Prodrug->Permeability Increases

Caption: Factors influencing the cell permeability of PROTACs.

References

Technical Support Center: Optimizing VH032 Analogue Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the binding affinity of VH032 analogues to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: What is VH032 and why is improving its binding affinity important?

A1: VH032 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a crucial component of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[1][3] Improving the binding affinity of VH032 analogues to VHL can lead to more potent and selective PROTACs, enhancing their therapeutic efficacy.

Q2: What are the key structural components of VH032 that can be modified to improve binding affinity?

A2: The structure of VH032 can be broadly divided into three key regions for modification: the hydroxyproline (Hyp) core, the "left-hand side" (LHS) which includes the tert-butyl group, and the "right-hand side" (RHS) which contains the chlorophenyl group. Structure-activity relationship (SAR) studies have shown that modifications to both the LHS and RHS can significantly impact binding affinity.

Q3: What are some common issues encountered when trying to improve the binding affinity of VH032 analogues?

A3: Researchers often face challenges such as:

  • Loss of binding affinity: Modifications intended to improve other properties, like cell permeability, may inadvertently reduce binding affinity.

  • Poor cell permeability: Despite achieving high in vitro binding affinity, analogues may exhibit poor cellular activity due to low membrane permeability.[4]

  • Difficulty in synthesizing complex analogues: The chemical synthesis of some modified analogues can be challenging and low-yielding.

  • Inaccurate or inconsistent binding affinity measurements: Different assay formats can yield varying affinity values, making direct comparisons difficult.

Troubleshooting Guides

Problem 1: A synthesized VH032 analogue shows reduced binding affinity compared to the parent compound.
Possible Cause Troubleshooting Step
Steric Hindrance: The modification may be too bulky and clash with amino acid residues in the VHL binding pocket.Solution: Analyze the co-crystal structure of VH032 with VHL to identify potential steric clashes. Design and synthesize analogues with smaller or conformationally constrained modifications.
Loss of Key Interactions: The modification may have removed or altered a critical hydrogen bond or hydrophobic interaction.Solution: Review SAR data to understand the key interactions of VH032. Ensure that modifications preserve these crucial interactions. For example, the carbonyl group on the LHS is important for a hydrogen bonding interaction with a structural water molecule.
Incorrect Stereochemistry: The stereochemistry of the modified analogue may not be optimal for binding.Solution: Confirm the stereochemistry of the synthesized compound using appropriate analytical techniques. Synthesize and test different stereoisomers to identify the most active one.
Problem 2: An analogue with high in vitro binding affinity shows poor cellular activity.
Possible Cause Troubleshooting Step
Low Cell Permeability: The analogue may have poor physicochemical properties (e.g., high molecular weight, too many hydrogen bond donors) that limit its ability to cross the cell membrane.Solution 1: Systematically modify the analogue to improve its lipophilicity and reduce the number of hydrogen bond donors, while trying to maintain binding affinity. Solution 2: Employ a cellular permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the membrane permeability of your analogues early in the design process.
Efflux by Transporters: The analogue may be a substrate for cellular efflux pumps.Solution: Test the analogue in the presence of known efflux pump inhibitors to see if cellular activity is restored.
Metabolic Instability: The analogue may be rapidly metabolized within the cell.Solution: Conduct metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of the analogue. Modify the metabolically liable sites to improve stability.

Quantitative Data Summary

The following table summarizes the binding affinities of selected VH032 analogues to the VHL protein, as determined by various biophysical assays.

Compound Modification Binding Affinity (Kd, nM) Assay Reference
VH032-185ITC
VH101α-fluorine and cyclopropylation on the LHS44SPR
Analogue with cyclobutyl on LHSReplacement of cyclopropyl with cyclobutylSlightly reduced vs VH032Not Specified
VH298Not specified in detail, but a more potent inhibitor80FP
BODIPY FL VH032Fluorescent probe derivative3.01TR-FRET

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To measure the binding affinity (Kd) of VH032 analogues to the VHL protein complex.

Methodology:

  • Protein Immobilization:

    • Immobilize biotinylated VCB (VHL-Elongin B-Elongin C) complex onto a streptavidin-coated sensor chip.

  • Analyte Preparation:

    • Prepare a series of dilutions of the VH032 analogue in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of the analogue over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time to measure association and dissociation.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), for the interaction between VH032 analogues and the VHL protein.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the VHL protein complex in a suitable buffer in the ITC cell.

    • Prepare a solution of the VH032 analogue in the same buffer in the injection syringe.

  • Titration:

    • Perform a series of small injections of the analogue solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Visualizations

experimental_workflow cluster_design Analogue Design & Synthesis cluster_testing In Vitro & Cellular Testing cluster_analysis Data Analysis & Optimization start Identify Modification Site (LHS, RHS, Hyp Core) design Design Analogue Library start->design synthesis Chemical Synthesis design->synthesis binding_assay Binding Affinity Assay (SPR, ITC, FP, TR-FRET) synthesis->binding_assay permeability_assay Permeability Assay (e.g., PAMPA) synthesis->permeability_assay cellular_assay Cellular Activity Assay binding_assay->cellular_assay sar_analysis SAR Analysis binding_assay->sar_analysis cellular_assay->sar_analysis permeability_assay->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->design Iterative Improvement

Caption: Workflow for the design, testing, and optimization of VH032 analogues.

SAR_strategies cluster_lhs LHS Modifications cluster_rhs RHS Modifications cluster_core Core Modifications improve_affinity Strategies to Improve VH032 Binding Affinity fluorination α-Fluorination improve_affinity->fluorination cyclopropylation Cyclopropylation improve_affinity->cyclopropylation amide_mimics Amide Mimics improve_affinity->amide_mimics heterocycles Introduction of Heterocycles improve_affinity->heterocycles conformation_restriction Conformational Restriction improve_affinity->conformation_restriction hyp_mimics Hydroxyproline Mimics improve_affinity->hyp_mimics

Caption: Key modification strategies for enhancing the binding affinity of VH032 analogues.

References

avoiding off-target effects with VH032 analogue-1 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032 analogue-1 based PROTACs. Our goal is to help you mitigate off-target effects and ensure the success of your targeted protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in PROTAC synthesis?

This compound is a derivative of VH032, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is supplied as a key intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Typically, this analogue contains a protecting group that can be removed under acidic conditions, allowing for the direct conjugation of the VH032 moiety to a linker and a ligand for your protein of interest (POI).[1]

Q2: What are the primary mechanisms that can lead to off-target effects with VH032-based PROTACs?

Off-target effects with VH032-based PROTACs can arise from several factors:

  • Warhead-related off-targets: The ligand binding to your protein of interest (the "warhead") may have affinity for other proteins, leading to their unintended degradation.

  • VHL-ligand-related off-targets: While VH032 is highly selective for VHL, the possibility of it interacting with other proteins, though low, cannot be entirely dismissed.

  • Ternary complex-mediated off-targets: The formation of a stable ternary complex (POI-PROTAC-VHL) is crucial for degradation. However, the PROTAC could induce the formation of alternative ternary complexes with proteins other than the intended target, leading to their degradation.

  • Downstream signaling effects: The degradation of the target protein can lead to changes in interconnected signaling pathways, which may be misinterpreted as direct off-target effects.

Q3: What is the "hook effect" and how can I avoid it?

The hook effect is a phenomenon observed in PROTAC experiments where an excess concentration of the PROTAC leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for forming the ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation.

Troubleshooting Guides

Problem 1: High levels of off-target protein degradation observed in proteomics studies.
Possible Cause Suggested Solution
Promiscuous warhead ligand - Redesign the warhead to improve its selectivity for the intended target. - Perform computational docking studies to predict potential off-target binding. - Validate warhead selectivity using techniques like differential scanning fluorimetry (DSF) or kinase inhibitor panels if the target is a kinase.
Unintended ternary complex formation - Modify the linker length or composition. The linker plays a critical role in the geometry of the ternary complex. - Alter the attachment point of the linker on the warhead or the VH032 ligand. Different exit vectors on the VH032 scaffold can influence ternary complex formation and degradation efficiency.
Cytotoxicity-induced protein changes - Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of your PROTAC. - Conduct experiments at non-toxic concentrations to minimize stress-related protein expression changes.
Problem 2: Inconsistent or no target degradation.
Possible Cause Suggested Solution
Poor cell permeability - VH032-based PROTACs can have high molecular weights and poor physicochemical properties, leading to low membrane permeability. - Modify the PROTAC structure to improve its drug-like properties (e.g., by reducing the number of hydrogen bond donors). - Use cell lines with higher expression of relevant transporters or consider permeabilization for initial mechanistic studies.
Inefficient ternary complex formation - Optimize the linker length and composition. A linker that is too short or too long can prevent productive ternary complex formation. - Confirm that both the warhead and the VH032 ligand are binding to their respective targets in the cellular context using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.
Low E3 ligase expression - Confirm the expression of VHL in your chosen cell line using Western blotting or qPCR. If VHL expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.
"Hook effect" - Perform a detailed dose-response curve to ensure you are not using a concentration that is too high.

Data Presentation

The following table summarizes key parameters to consider when evaluating the performance of your this compound PROTAC.

ParameterDescriptionIdeal ValueTroubleshooting Consideration
DC50 The concentration of PROTAC that induces 50% degradation of the target protein.Low nanomolar rangeA high DC50 may indicate poor permeability, inefficient ternary complex formation, or low target engagement.
Dmax The maximum percentage of target protein degradation achieved.>80%A low Dmax suggests that the PROTAC is not effectively inducing degradation, even at optimal concentrations. This could be due to issues with ubiquitination or proteasomal processing.
Selectivity The degree to which the PROTAC degrades the intended target over other proteins.HighPoor selectivity, as determined by proteomics, indicates off-target effects that need to be addressed through medicinal chemistry optimization.

Experimental Protocols

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a general workflow for identifying off-target effects of a this compound PROTAC using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a suitable cell line to 70-80% confluency.

    • Treat cells with the this compound PROTAC at its optimal degradation concentration (e.g., the DC50 value) and a higher concentration to assess the hook effect.

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind VHL).

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for protein degradation.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells.

    • Quantify the protein concentration in each lysate.

    • Digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling and Mass Spectrometry:

    • Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

    • Combine the labeled peptide samples.

    • Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. These are your potential off-targets.

Western Blot Protocol for Off-Target Validation
  • Sample Preparation:

    • Treat cells as described in the proteomics workflow.

    • Lyse cells and determine protein concentration.

    • Prepare lysates for SDS-PAGE by adding loading buffer and boiling.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the potential off-target protein identified from the proteomics screen.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis:

    • Quantify the band intensities to confirm the degradation of the potential off-target protein.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Ub Ubiquitin POI->Ub Tagged with Ubiquitin VHL->POI Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation

Caption: Mechanism of action for a this compound PROTAC.

Troubleshooting_Workflow Start Off-Target Effects Observed CheckWarhead Assess Warhead Selectivity Start->CheckWarhead RedesignWarhead Redesign Warhead CheckWarhead->RedesignWarhead Poor Selectivity OptimizeLinker Optimize Linker (Length, Composition, Attachment Point) CheckWarhead->OptimizeLinker Good Selectivity ValidateHits Validate Off-Targets (e.g., Western Blot) RedesignWarhead->ValidateHits CheckCytotoxicity Evaluate Cytotoxicity OptimizeLinker->CheckCytotoxicity LowerConcentration Use Non-Toxic Concentration CheckCytotoxicity->LowerConcentration High Cytotoxicity CheckCytotoxicity->ValidateHits Low Cytotoxicity LowerConcentration->ValidateHits END Optimized PROTAC ValidateHits->END

Caption: Troubleshooting workflow for addressing off-target effects.

Signaling_Pathway PROTAC This compound PROTAC OnTarget On-Target Protein PROTAC->OnTarget Degradation OffTarget Off-Target Protein PROTAC->OffTarget Degradation OnTargetPathway Intended Signaling Pathway Modulation OnTarget->OnTargetPathway OffTargetPathway Unintended Signaling Pathway Perturbation OffTarget->OffTargetPathway CellularResponse Observed Cellular Response OnTargetPathway->CellularResponse OffTargetPathway->CellularResponse

Caption: On-target vs. off-target signaling pathway effects.

References

Validation & Comparative

A Head-to-Head Comparison of VHL Binders: VH032 Analogue-1 vs. VH298

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a pivotal target for the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Small molecule ligands that bind to VHL are instrumental in hijacking the ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a direct comparison of two prominent VHL binders, VH032 and its analogue, against the highly potent VH298, with a focus on their binding affinities and the experimental validation of their interaction with VHL.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its target is a critical determinant of its efficacy. The dissociation constant (Kd) is a direct measure of this affinity, with a lower Kd value indicating a stronger interaction. Experimental data demonstrates a significant difference in the binding affinities of VH032 and VH298 for the VHL protein.

VHL BinderDissociation Constant (Kd)Assay Method(s)
VH032 185 nM[1][2][3]Isothermal Titration Calorimetry (ITC)
VH298 80 - 90 nM[4][5]Isothermal Titration Calorimetry (ITC), Competitive Fluorescence Polarization (FP)

As the data indicates, VH298 exhibits a more than two-fold higher binding affinity for VHL compared to VH032 . This enhanced potency makes VH298 a more efficient VHL ligand for applications such as the development of highly effective PROTACs.

Mechanism of Action: VHL-HIF-1α Pathway Inhibition

Both VH032 and VH298 function by disrupting the interaction between VHL and Hypoxia-Inducible Factor-alpha (HIF-1α). Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue on HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. By competitively binding to the same site on VHL, VH032 and VH298 prevent the recruitment of HIF-1α, leading to its stabilization and the activation of the hypoxic response.

cluster_normoxia Normoxia cluster_inhibition Inhibition by VH032/VH298 HIF1a HIF-1α PHD PHD HIF1a->PHD O2 OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation VHL VHL Complex OH_HIF1a->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor VH032 / VH298 VHL_inhibited VHL Complex Blocked Interaction Inhibitor->VHL_inhibited OH_HIF1a_stable Hydroxylated HIF-1α (Stable) Hypoxic_Response Hypoxic Response OH_HIF1a_stable->Hypoxic_Response

Caption: VHL-HIF-1α signaling pathway and its inhibition.

Experimental Protocols

The binding affinities presented in this guide were determined using established biophysical techniques. The following provides a detailed overview of the methodologies for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

cluster_workflow ITC Experimental Workflow Ligand_Prep Prepare Ligand (VH032 or VH298) in Syringe Titration Inject Ligand into Protein Solution Ligand_Prep->Titration Protein_Prep Prepare VHL Protein Complex in Cell Protein_Prep->Titration Heat_Detection Measure Heat Change Titration->Heat_Detection Data_Analysis Analyze Binding Isotherm Heat_Detection->Data_Analysis Kd_Determination Determine Kd Data_Analysis->Kd_Determination

Caption: Workflow for Isothermal Titration Calorimetry.

Methodology:

  • Sample Preparation: The VHL protein complex (typically VHL, Elongin B, and Elongin C) is purified and dialyzed against a suitable buffer. The ligand (VH032 or VH298) is dissolved in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small, precise injections of the ligand solution are made into the protein solution within the ITC instrument's sample cell.

  • Data Acquisition: The instrument measures the minute heat changes that occur with each injection.

  • Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a binding model to calculate the Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. This method provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the Kd can be calculated (Kd = koff/kon).

cluster_workflow SPR Experimental Workflow Immobilization Immobilize VHL Protein on Sensor Chip Analyte_Injection Inject Analyte (VH298) Immobilization->Analyte_Injection Association Monitor Association (kon) Analyte_Injection->Association Dissociation Monitor Dissociation (koff) Association->Dissociation Data_Analysis Analyze Sensorgram Dissociation->Data_Analysis Kd_Calculation Calculate Kd (koff/kon) Data_Analysis->Kd_Calculation

Caption: Workflow for Surface Plasmon Resonance.

Methodology:

  • Immobilization: The VHL protein complex is immobilized on the surface of an SPR sensor chip.

  • Analyte Injection: A solution containing the ligand (e.g., VH298) is flowed over the chip surface.

  • Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the ligand are monitored in real-time by detecting changes in the SPR signal.

  • Data Analysis: The resulting sensorgram is analyzed to determine the kinetic rate constants (kon and koff), which are then used to calculate the dissociation constant (Kd). For VH298, SPR analysis revealed a fast association rate (kon of 6.47 x 10^5 M-1s-1) and a slow dissociation rate (koff of 0.065 s-1), contributing to its high affinity.

Conclusion

The available experimental data unequivocally demonstrates that VH298 possesses a significantly higher binding affinity for the VHL E3 ligase compared to VH032 . This superior potency, as evidenced by its lower dissociation constant, establishes VH298 as a more robust chemical probe for studying the HIF signaling cascade and a more promising starting point for the development of potent VHL-based therapeutics, including PROTACs. The rigorous characterization of its binding kinetics through techniques like ITC and SPR provides a solid foundation for its application in both basic research and drug discovery.

References

Unveiling the Cellular Activity of VH032 Analogue-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DUNDEE, Scotland – November 28, 2025 – In the rapidly advancing field of targeted protein degradation, the development of potent and selective ligands for E3 ubiquitin ligases is paramount. This guide provides a comprehensive comparison of VH032 analogue-1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, with its parent compound VH032 and the well-characterized VHL inhibitor, VH298. This document, intended for researchers, scientists, and drug development professionals, offers a detailed analysis of their performance in cellular models, supported by experimental data and detailed protocols.

VH032 and its analogues are crucial components in the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.[1] These ligands bind to VHL, the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, and recruit it to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The efficiency of a PROTAC is heavily influenced by the binding affinity and cellular permeability of its VHL ligand.

Performance Comparison of VHL Ligands

The following tables summarize the quantitative data on the binding affinity and cellular activity of VH032, this compound, and VH298. The data has been compiled from various biophysical and cellular assays.

CompoundBinding Affinity (Kd, ITC)Binding Affinity (IC50, FP)Cellular Potency (HIF-1α Stabilization)
VH032 ~185 nM[3]454 nM[3]Baseline
This compound (e.g., inhibitor 39) -196 nMImproved over VH032
VH298 <100 nM44.0 nM~2-fold increase over VH032

Table 1: Comparative Binding Affinities and Cellular Potency of VHL Ligands. Dissociation constants (Kd) were determined by Isothermal Titration Calorimetry (ITC), and half-maximal inhibitory concentrations (IC50) were determined by a Fluorescence Polarization (FP) assay. Cellular potency was assessed by measuring the stabilization of hydroxylated HIF-1α via Western blot. A lower Kd or IC50 value indicates a higher binding affinity.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the VHL-HIF-1α signaling pathway and a typical experimental workflow for evaluating VHL ligands.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition by VH032/Analogues HIF1a HIF-1α PHD PHDs HIF1a->PHD O2 OH_HIF1a HIF-1α-OH PHD->OH_HIF1a Hydroxylation VHL VHL Complex OH_HIF1a->VHL Proteasome Proteasome OH_HIF1a->Proteasome VHL->OH_HIF1a Ubiquitination Stabilized_HIF1a Stabilized HIF-1α-OH Ub Ubiquitin Degradation Degradation Proteasome->Degradation VH032 VH032 / Analogue-1 VH032->VHL Inhibits Binding Transcription Gene Transcription Stabilized_HIF1a->Transcription

Caption: VHL-HIF-1α signaling pathway under normal oxygen conditions (normoxia) and its inhibition by VH032 or its analogues.

Experimental_Workflow Workflow for VHL Ligand Validation cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays FP Fluorescence Polarization (FP) ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) NanoBRET NanoBRET Target Engagement WesternBlot Western Blot (HIF-1α Stabilization) PROTAC_Degradation PROTAC-mediated Degradation Assay Ligand This compound Synthesis BindingAffinity Determine Binding Affinity (Kd, IC50) Ligand->BindingAffinity BindingAffinity->FP BindingAffinity->ITC BindingAffinity->SPR TargetEngagement Assess Cellular Target Engagement BindingAffinity->TargetEngagement TargetEngagement->NanoBRET CellularActivity Evaluate Cellular Activity TargetEngagement->CellularActivity CellularActivity->WesternBlot PROTAC_Formation Incorporate into PROTAC CellularActivity->PROTAC_Formation DegradationEfficacy Measure Degradation Efficacy (DC50, Dmax) PROTAC_Formation->DegradationEfficacy DegradationEfficacy->PROTAC_Degradation

Caption: A typical experimental workflow for the validation of this compound activity in cellular models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Fluorescence Polarization (FP) Assay for VHL Ligand Binding

This assay measures the ability of a test compound to displace a fluorescently labeled HIF-1α peptide from the VHL protein complex.

Principle: A small, fluorescently labeled HIF-1α peptide ("tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VHL protein, its tumbling slows, leading to a high polarization signal. A competing compound will displace the tracer, causing a decrease in the signal proportional to its binding affinity.

Protocol:

  • Reagents:

    • Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT.

    • VHL Protein Complex (VBC: VHL, Elongin B, Elongin C).

    • FAM-labeled HIF-1α peptide tracer (e.g., FAM-DEALA-Hyp-YIPD).

    • Test compounds (e.g., this compound) serially diluted in DMSO.

  • Procedure (384-well plate format):

    • Add 10 µL of 2X VHL protein solution to each well.

    • Add 5 µL of 4X test compound solution.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of 4X FAM-labeled HIF-1α tracer solution.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 528 nm).

  • Data Analysis:

    • Calculate percent inhibition relative to high (no inhibitor) and low (saturating inhibitor) controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay for Cellular VHL Binding

This assay quantifies the binding of a compound to VHL within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-VHL fusion protein (donor) and a cell-permeable fluorescent tracer that binds to VHL (acceptor). A test compound that binds to VHL will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in a suitable medium.

    • Co-transfect cells with a VHL-NanoLuc® fusion vector and a HaloTag®-CRBN or control vector.

  • Assay Procedure (96-well plate format):

    • Plate the transfected cells and incubate for 24 hours.

    • Add the NanoBRET® tracer to the cells.

    • Add serial dilutions of the test compound.

    • Add the NanoLuc® substrate (furimazine).

    • Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the IC50 value from the dose-response curve of the BRET ratio.

Western Blot for HIF-1α Stabilization

This method is used to assess the cellular activity of VHL inhibitors by measuring the accumulation of their downstream target, HIF-1α.

Protocol:

  • Cell Treatment:

    • Plate cells (e.g., HeLa) and allow them to adhere.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).

Conclusion

The validation of this compound activity in cellular models reveals its potential as a potent VHL ligand for the development of next-generation PROTACs. Its improved binding affinity over the parent compound VH032 translates to enhanced cellular activity, as demonstrated by the stabilization of HIF-1α. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field of targeted protein degradation, enabling informed decisions in the design and optimization of novel therapeutics. The continued exploration of VHL ligands, such as VH298 and other analogues, will undoubtedly fuel further advancements in this exciting area of drug discovery.

References

Comparative Analysis of VH032 Analogues for Von Hippel-Lindau (VHL) Engagement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Von Hippel-Lindau (VHL) protein is a crucial component of the Cullin-RING E3 ubiquitin ligase complex, which targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic conditions. Small molecule ligands that bind to VHL can inhibit this interaction, stabilizing HIF-1α, or be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins. VH032 is a well-established, potent VHL ligand derived from the structure of the HIF-1α peptide.[1][2][3] Its peptidomimetic nature, however, results in poor cellular permeability and low oral bioavailability, limiting its therapeutic application.[4]

This guide provides a comparative analysis of various VH032 analogues developed to improve binding affinity, cellular potency, and pharmacokinetic properties. We present a summary of quantitative performance data, detail common experimental protocols for assessing VHL engagement, and use visualizations to illustrate key pathways and molecular relationships. This document is intended for researchers, scientists, and drug development professionals working in targeted protein degradation and hypoxia signaling.

Data Presentation: Performance of VH032 Analogues

The following table summarizes the binding affinities and other relevant metrics for VH032 and a selection of its analogues. These derivatives feature modifications at the Left-Hand Side (LHS, typically the tert-Leucine moiety), the Right-Hand Side (RHS, the thiazole benzylamine moiety), or the central hydroxyproline (Hyp) core.

Compound IDKey Modification(s) from VH032Binding Affinity (VHL)Assay MethodReference(s)
VH032 Parent CompoundKd = 185 nMSPR[1]
Ki = 142.1 nMTR-FRET
IC50 = 352.2 nMTR-FRET
VH101 LHS: α-fluorine and cyclopropylationKd = 44 nMSPR
Analogue 22 LHS: α-acetylationKd = 106 nMSPR
VH298 Related VHL InhibitorKd = 80 nMFP Assay
Ki = 18.9 nMTR-FRET
GNE7599 LHS: Cyclopropyl-triazole; RHS: Conformationally restrictedPicomolar affinityNanoBRET®
Analogue 104 LHS: Cyclopropyl-substituted triazoleImproved potency vs. VH032NanoBRET®
3-methylisoxazole RHS: Replaces N-acetylKd = 0.17 µMSPR
VH032 phenol RHS: Terminal amide replaced with hydroxylKi = 14.6 nMTR-FRET
IC50 = 34.0 nMTR-FRET
(3R,4S)-F-Hyp Hyp: Fluorination at HypComparable to VH032Not Specified
(3S,4S)-F-Hyp Hyp: Fluorination at HypConsiderably lower affinityNot Specified

Experimental Protocols

The characterization of VH032 analogues relies on a suite of biophysical and cellular assays to quantify binding affinity and target engagement. Below are detailed methodologies for key experiments cited in the literature.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity between a ligand and an analyte.

  • Principle: An analyte (e.g., VHL protein complex) is immobilized on a sensor chip. A solution containing the ligand (e.g., VH032 analogue) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of polarized light. This change is proportional to the mass bound to the surface.

  • Typical Protocol:

    • The VCB complex (VHL, Elongin B, Elongin C) is purified and immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • A serial dilution of the VH032 analogue is prepared in a running buffer (e.g., HBS-EP+).

    • The analogue solutions are injected over the sensor surface for a defined association time, followed by an injection of running buffer for dissociation.

    • The sensor surface is regenerated between cycles using a low pH buffer.

    • The resulting sensorgrams (response units vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput assay for quantifying molecular interactions in solution.

  • Principle: This assay measures the FRET between a donor fluorophore (e.g., Terbium cryptate on an anti-GST antibody) and an acceptor fluorophore (e.g., BODIPY FL conjugated to a VH032 probe). When the donor and acceptor are in close proximity (i.e., when the probe binds to the GST-tagged VCB complex), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Competitive inhibitors will displace the fluorescent probe, leading to a decrease in the FRET signal.

  • Typical Protocol:

    • Reagents are prepared in an assay buffer. This includes GST-tagged VCB complex, an anti-GST antibody labeled with a donor fluorophore, and a fluorescently labeled VHL probe (e.g., BODIPY FL VH032).

    • A serial dilution of the test compound (unlabeled VH032 analogue) is added to the wells of a microplate.

    • The assay components (VCB, antibody, probe) are added to the wells.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

    • The plate is read on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths. The ratio of these signals is calculated.

    • Data are normalized and fitted to a dose-response curve to determine IC50 values, which can be converted to the inhibitor constant (Ki).

Fluorescence Polarization (FP) Assay

FP is another solution-based, homogeneous technique for measuring molecular binding.

  • Principle: A small, fluorescently labeled molecule (the probe, e.g., a FAM-labeled HIF-1α peptide) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger protein (VHL), the tumbling rate of the probe slows significantly, resulting in a higher degree of polarization. Competitive ligands will displace the fluorescent probe, causing a decrease in fluorescence polarization.

  • Typical Protocol:

    • A constant concentration of VCB complex and fluorescent probe are added to the wells of a microplate.

    • A serial dilution of the test compound is added to the wells.

    • The plate is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a microplate reader equipped with polarizing filters.

    • IC50 values are determined by plotting the change in polarization against the concentration of the competitor compound.

Cellular Target Engagement Assays (NanoBRET®, CETSA)

These assays confirm that a ligand can bind to its target within the complex environment of a living cell.

  • Principle (NanoBRET®): This is a proximity-based assay that measures target engagement in live cells. The target protein (VHL) is expressed as a fusion with a NanoLuc® luciferase enzyme. A fluorescent tracer (energy acceptor) that binds the target is added. If a test compound enters the cell and binds to the VHL-NanoLuc® fusion, it will compete with and displace the tracer, leading to a loss of Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Principle (CETSA): The Cellular Thermal Shift Assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified by methods like Western Blot. A stabilizing ligand will result in a higher melting temperature for the target protein.

Mandatory Visualizations

Signaling Pathway and Inhibitor Action

VHL_HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_degradation Degradation Machinery HIF-1a HIF-1a PHD PHD HIF-1a->PHD HIF-1a_OH HIF-1α-OH PHD->HIF-1a_OH Hydroxylation VHL_Complex VHL-EloB/C (VCB) HIF-1a_OH->VHL_Complex Binding O2 O2 O2->PHD CRL2_VHL CRL2-VHL E3 Ligase VHL_Complex->CRL2_VHL Recruits Cul2/Rbx1 CRL2_VHL->HIF-1a_OH Proteasome Proteasome CRL2_VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->CRL2_VHL Degraded Degraded Peptides Proteasome->Degraded VH032_Analogue VH032 Analogue VH032_Analogue->VHL_Complex Inhibition

VHL-HIF-1α signaling pathway and mechanism of inhibition.
General PROTAC Experimental Workflow

PROTAC_Workflow A 1. Cell Culture (Target-expressing cells) B 2. Compound Treatment (PROTAC / Analogue) A->B C 3. Incubation (Time course) B->C D 4. Cell Lysis C->D H In-Cell Assay (e.g., HiBiT) C->H Intact Cells E 5. Protein Quantification D->E F Western Blot E->F  Immunodetection G Mass Spectrometry (Proteomics) E->G  Peptide ID I 6. Data Analysis (Determine DC50 / Dmax) F->I G->I H->I

Generalized workflow for evaluating PROTAC-mediated degradation.
Logical Relationships of VH032 Analogues

Analogues cluster_LHS LHS Modifications cluster_RHS RHS Modifications cluster_Hyp Hyp Modifications cluster_Combined Combined/Extensive Mod. VH032 VH032 VH101 VH101 (Cyclopropyl + Fluoro) VH032->VH101 A22 Analogue 22 (α-Acetylation) VH032->A22 A104 Analogue 104 (Triazole) VH032->A104 M_Isox 3-Methylisoxazole VH032->M_Isox Phenol VH032 Phenol VH032->Phenol F_Hyp Fluorinated Hyp VH032->F_Hyp GNE GNE7599 A104->GNE + RHS Constraint

Structural relationships of VH032 analogues by modification type.

References

Assessing the Specificity of VH032 Analogue-1 in Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the specificity of degrader molecules is paramount to their therapeutic success and utility as research tools. This guide provides a comprehensive assessment of the specificity of PROTACs (Proteolysis Targeting Chimeras) synthesized using VH032 analogue-1, a key intermediate that acts as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] We will objectively compare the performance of VHL-based degradation with alternatives and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.

The Role of this compound in PROTACs

This compound is not a protein degrader on its own. Instead, it is a crucial building block for creating PROTACs.[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This compound serves as the precursor to the VHL E3 ligase ligand component of a PROTAC.[1] The specificity of the resulting PROTAC is therefore determined not only by the engagement of VHL but also, and more critically, by the selectivity of the ligand for the target protein and the properties of the linker.

The general mechanism of action for a VH032-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VH032-based PROTAC Target Target Protein PROTAC->Target Binds to Target VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Ternary Target-PROTAC-VHL Proteasome 26S Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Polyubiquitination Ternary->Ub Ubiquitination

Figure 1: Mechanism of Action for a VH032-based PROTAC.

Experimental Protocols for Assessing Specificity

To rigorously evaluate the specificity of a VH032-based PROTAC, a multi-faceted approach employing orthogonal methods is essential. Below are detailed protocols for key experiments.

Experimental_Workflow cluster_workflow Specificity Assessment Workflow Start Design & Synthesize VH032-based PROTAC Proteomics Global Proteomics (MS) - Unbiased off-target identification Start->Proteomics WesternBlot Western Blot - Target validation & quantification Proteomics->WesternBlot Validate Hits Ubiquitination Ubiquitination Assay - Confirm mechanism of action WesternBlot->Ubiquitination Confirm MOA Phenotype Phenotypic Assays - Link degradation to cellular effect Ubiquitination->Phenotype Functional Impact Conclusion Specificity Profile Phenotype->Conclusion PROTAC_Specificity cluster_specificity Determinants of PROTAC Specificity TargetLigand Target-Binding Ligand (High Selectivity Required) Ternary Productive Ternary Complex TargetLigand->Ternary Linker Linker (Length & Composition Matter) Linker->Ternary E3Ligand E3 Ligase Ligand (e.g., this compound) E3Ligand->Ternary Degradation Selective Protein Degradation Ternary->Degradation

References

A Head-to-Head Battle of E3 Ligase Ligands for PROTACs: A Comparative Guide to VH032 Analogue-1 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical design parameter in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VH032 analogue-1, against those employing other widely used E3 ligase ligands, including those for Cereblon (CRBN), Mouse Double Minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).

This comprehensive analysis is supported by experimental data, detailed methodologies for key assays, and visual representations of critical pathways and workflows to empower informed decision-making in PROTAC design and development.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome. The choice of E3 ligase and its corresponding ligand significantly influences the PROTAC's degradation efficiency, selectivity, and overall pharmacological profile.

PROTAC Mechanism of Action cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds to Ub_POI Polyubiquitinated POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ub Ubiquitin E3_Ligase->Ub Ub->POI transfer Proteasome 26S Proteasome Ub_POI->Proteasome recognition by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degradation into

Figure 1: The general mechanism of action for PROTACs, illustrating the formation of a ternary complex, subsequent ubiquitination of the target protein, and its degradation by the proteasome.

Quantitative Performance Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes the performance of PROTACs targeting the oncoprotein BRD4, utilizing different E3 ligase ligands. For this comparison, the well-characterized VHL-based PROTAC, MZ1 , which contains a derivative of VH032, is compared against the CRBN-based degrader dBET1 and the MDM2-based degrader A1874 .

E3 Ligase Ligand ClassRepresentative PROTACTarget ProteinDC50DmaxCell LineReference
VHL MZ1 (contains VH032 derivative)BRD4~13 nM>90%HeLa[1][2]
CRBN dBET1BRD4~3 nM>90%HeLa[1][2]
MDM2 A1874BRD432 nM98%RS4;11[3]
IAP Not available for direct BRD4 comparison-----

A Deeper Dive into E3 Ligase Ligand Characteristics

Beyond raw degradation potency, the choice of an E3 ligase ligand imparts distinct characteristics to a PROTAC, influencing its broader applicability and potential therapeutic window.

VHL Ligands (e.g., VH032 and its analogues)

The von Hippel-Lindau (VHL) E3 ligase is a well-validated and widely used target for PROTAC development. Ligands such as VH032 and its analogues are potent binders to VHL.

  • Strengths:

    • High Cooperativity: VHL-based PROTACs, like MZ1, often exhibit positive cooperativity in forming the ternary complex, which can enhance the stability and efficiency of degradation.

    • Broad Activity: VHL-based PROTACs have demonstrated activity across a wide range of cell lines.

    • High Selectivity: The interaction between VHL and its ligands is highly specific, which can contribute to a more selective degradation profile.

  • Weaknesses:

    • Tissue Expression Variability: VHL expression can be low in certain tissues and tumor types, potentially limiting the efficacy of VHL-recruiting PROTACs in those contexts.

    • Physicochemical Properties: Some VHL ligands can be more peptidic in nature, which may present challenges in achieving optimal cell permeability and oral bioavailability.

CRBN Ligands (e.g., Pomalidomide, Thalidomide derivatives)

Cereblon (CRBN) has emerged as another highly popular E3 ligase for PROTACs, with ligands derived from immunomodulatory drugs (IMiDs) like pomalidomide and thalidomide.

  • Strengths:

    • High Potency: CRBN-based PROTACs, such as dBET1, often display high degradation potency.

    • Favorable Physicochemical Properties: CRBN ligands are typically small molecules with good drug-like properties, often leading to better cell permeability.

    • Rapid Degradation Kinetics: CRBN-mediated degradation can be very rapid.

  • Weaknesses:

    • Variable Activity: The activity of CRBN-based PROTACs can be more variable across different cell lines compared to VHL-based ones.

    • Potential for Off-Target Effects: Some CRBN ligands can induce the degradation of endogenous neosubstrates, such as Ikaros and Aiolos, which may lead to off-target effects.

    • Lower Cooperativity: Ternary complexes formed with CRBN-based PROTACs may exhibit lower cooperativity compared to VHL-based ones.

MDM2 Ligands (e.g., Nutlin derivatives)

The E3 ligase MDM2 is a key negative regulator of the p53 tumor suppressor. Ligands based on MDM2 inhibitors like nutlins have been incorporated into PROTACs.

  • Strengths:

    • Dual Mechanism of Action: MDM2-recruiting PROTACs can have a dual benefit: degrading the target protein and stabilizing p53, which can lead to synergistic anti-cancer effects in p53 wild-type tumors.

  • Weaknesses:

    • Lower Potency (Historically): Early MDM2-based PROTACs exhibited lower potency, often requiring micromolar concentrations for degradation. However, newer iterations have shown nanomolar activity.

    • Larger Molecular Size: Some MDM2 ligands are larger, which can pose challenges for developing PROTACs with favorable pharmacokinetic properties.

IAP Ligands (e.g., Bestatin derivatives)

Inhibitor of Apoptosis Proteins (IAPs) are another family of E3 ligases that have been successfully recruited by PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).

  • Strengths:

    • Alternative Degradation Pathway: IAP-based PROTACs provide an alternative to VHL and CRBN, which can be advantageous in cell types where VHL or CRBN are not highly expressed or are mutated.

  • Weaknesses:

    • Less Characterized: Compared to VHL and CRBN, the use of IAPs in PROTACs is less extensively characterized, with fewer publicly available direct comparative studies against other E3 ligase ligands for the same target.

Experimental Protocols: A Guide to Key Assays

The development and characterization of PROTACs rely on a suite of robust biochemical and cellular assays. Below are overviews of the methodologies for key experiments.

Protein Degradation Assay (Western Blot)

This is the foundational assay to quantify the extent of target protein degradation.

Western Blot Workflow Cell_Treatment 1. Cell Treatment with PROTAC Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Densitometry & Data Analysis (DC50, Dmax) Detection->Analysis

Figure 2: A stepwise workflow for determining PROTAC-induced protein degradation using Western Blot analysis.

Detailed Methodology:

  • Cell Treatment: Plate cells at a suitable density and treat with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays (SPR and ITC)

These biophysical techniques are crucial for understanding the binding kinetics and thermodynamics of the PROTAC-induced ternary complex.

Ternary Complex Analysis Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) SPR_Immobilize 1. Immobilize E3 Ligase on Sensor Chip SPR_Inject 2. Inject PROTAC and Target Protein SPR_Immobilize->SPR_Inject SPR_Measure 3. Measure Binding Kinetics (ka, kd, KD) SPR_Inject->SPR_Measure ITC_Load 1. Load PROTAC and one protein into cell ITC_Titrate 2. Titrate with the second protein ITC_Load->ITC_Titrate ITC_Measure 3. Measure Heat Change (ΔH, KD, n) ITC_Titrate->ITC_Measure

Figure 3: Workflow for analyzing ternary complex formation using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Detailed Methodologies:

  • Surface Plasmon Resonance (SPR):

    • Immobilization: Immobilize one of the binding partners (typically the E3 ligase) onto the surface of a sensor chip.

    • Injection: Inject a solution containing the PROTAC and the target protein over the sensor surface.

    • Measurement: Monitor the change in the refractive index at the sensor surface in real-time to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the ternary complex. Cooperativity can be assessed by comparing the binding affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.

  • Isothermal Titration Calorimetry (ITC):

    • Sample Preparation: Place a solution of the PROTAC and one of the proteins (e.g., the E3 ligase) in the sample cell of the calorimeter.

    • Titration: Titrate a solution of the second protein (the target protein) into the sample cell in a series of small injections.

    • Measurement: Measure the heat released or absorbed during each injection. The resulting data is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.

Cellular Permeability Assays (PAMPA and Caco-2)

Assessing the ability of a PROTAC to cross the cell membrane is critical for its cellular activity.

Permeability Assay Workflow cluster_PAMPA Parallel Artificial Membrane Permeability Assay (PAMPA) cluster_Caco2 Caco-2 Permeability Assay PAMPA_Setup 1. Prepare Donor and Acceptor Plates with Artificial Membrane PAMPA_Add 2. Add PROTAC to Donor Well PAMPA_Setup->PAMPA_Add PAMPA_Incubate 3. Incubate and Measure PROTAC Concentration in Acceptor Well PAMPA_Add->PAMPA_Incubate Caco2_Culture 1. Culture Caco-2 Cells to form a Monolayer Caco2_Add 2. Add PROTAC to Apical or Basolateral Side Caco2_Culture->Caco2_Add Caco2_Measure 3. Measure PROTAC Concentration on the Opposite Side Caco2_Add->Caco2_Measure

Figure 4: Workflows for assessing PROTAC cellular permeability using the PAMPA and Caco-2 assays.

Detailed Methodologies:

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Setup: A 96-well filter plate with a filter support coated with a lipid-containing artificial membrane separates a donor well from an acceptor well.

    • Procedure: The PROTAC is added to the donor well. After an incubation period, the concentration of the PROTAC that has passively diffused across the membrane into the acceptor well is measured, typically by LC-MS/MS. This provides a measure of passive membrane permeability.

  • Caco-2 Permeability Assay:

    • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane in a transwell plate until they form a confluent monolayer that mimics the intestinal epithelium.

    • Procedure: The PROTAC is added to either the apical (top) or basolateral (bottom) side of the monolayer. After incubation, the concentration of the PROTAC that has traversed the cell monolayer to the opposite side is measured. This assay provides information on both passive and active transport mechanisms.

Conclusion: Selecting the Optimal E3 Ligase Ligand

The choice of an E3 ligase ligand is a multifaceted decision in PROTAC design, with no single "best" option. The selection should be guided by the specific target protein, the desired cellular context, and the overall therapeutic goals.

  • VHL-based PROTACs , leveraging ligands like VH032 and its analogues, are a robust choice, often demonstrating broad activity and favorable cooperativity.

  • CRBN-based PROTACs can offer high potency and excellent physicochemical properties, but their activity can be more cell-line dependent, and potential off-target effects of the IMiD moiety should be considered.

  • MDM2-based PROTACs present an exciting opportunity for a dual anti-cancer mechanism in p53 wild-type tumors.

  • IAP-based PROTACs provide a valuable alternative to the more commonly used E3 ligases.

A thorough characterization of PROTACs using the suite of assays described in this guide is essential for understanding their mechanism of action and for the rational design of next-generation protein degraders with improved efficacy and safety profiles. As the field of targeted protein degradation continues to expand, a deeper understanding of the interplay between E3 ligase biology and PROTAC design will be paramount to unlocking the full therapeutic potential of this transformative technology.

References

Evaluating the Cellular Efficacy of VH032 Analogue-1 Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) E3 ligase ligand VH032 has become a cornerstone in the development of novel therapeutics, particularly in the realm of targeted protein degradation with proteolysis-targeting chimeras (PROTACs).[1][2] Its ability to bind to VHL and disrupt the VHL:HIF-1α protein-protein interaction has paved the way for inducing a hypoxic response, a strategy with potential applications in treating anemia and ischemic diseases.[3][4] However, the initial promise of VH032 was tempered by its low passive cell permeability, leading to a significant disparity between its in vitro and in-cell potency.[3] This has spurred the development of numerous VH032 analogues aimed at improving cellular efficacy. This guide provides a comparative analysis of various VH032 derivatives, summarizing key performance data and outlining the experimental protocols used for their evaluation.

Comparative Cellular Efficacy of VH032 Derivatives

The following table summarizes the binding affinity and cellular activity of several key VH032 derivatives. The data highlights how structural modifications impact both target engagement and cellular outcomes.

CompoundModification from VH032Binding Affinity (Kd or IC50 to VHL)Cellular Activity/PotencyReference
VH032 -Kd = 185 nM, IC50 = 454 nMBaseline HIF-1α stabilization
VH298 Cyano-cyclopropyl modificationKd = 80 nM, Ki = 18.9 nMMore potent than VH032; induces HIF activity at lower concentrations (10 µM)
Compound 3 Hydroxylation of acetamide groupMaintained binding affinitySubstantial loss in cellular potency
Compound 4 Ethyl group instead of methyl on acetamide2-fold loss in binding affinityRetained cellular potency
Compound 6 Cyclopropyl group on acetamideSmall improvement in binding and cellular activitySmall improvement over VH032
Compound 10 Fluorination of cyclopropyl group (of compound 6)Kd = 3 nMMarked increase in binding and cellular potency
Compound 18 Cyclobutyl ring instead of cyclopropylSmall loss in binding affinityGreater cellular activity (increased lipophilicity)
Compound 19 Oxetane instead of cyclopropylRetained binding affinity4-fold loss in cellular activity
Inhibitor 39 Benzylic methylation2-fold improved binding affinity (IC50 = 196 nM)-
Inhibitor 40 Methyl acetamide instead of methyl (of inhibitor 39)1.3-fold improved binding affinity over inhibitor 39-

Experimental Protocols

The evaluation of VH032 derivatives typically involves a series of biophysical and cell-based assays to determine their binding affinity, cell permeability, and functional consequences.

Biophysical Binding Assays
  • Fluorescence Polarization (FP): This competitive binding assay measures the displacement of a fluorescently labeled HIF-1α peptide from the VHL protein complex (VCB) by the inhibitor.

    • Protocol: A pre-incubated solution of VCB complex and a FAM-labeled HIF-1α peptide is titrated with increasing concentrations of the VH032 derivative. The change in fluorescence polarization is measured to determine the binding affinity (Kd or IC50).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the inhibitor to the VHL protein, providing a complete thermodynamic profile of the interaction.

    • Protocol: A solution of the VH032 derivative is titrated into a solution containing the VCB protein complex. The heat released or absorbed during the binding event is measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay is a sensitive method to study binding interactions.

    • Protocol: A fluorescent probe, such as BODIPY FL VH032, is used. Its binding to the VHL protein complex is competed by the VH032 derivatives. The TR-FRET signal is measured to determine the IC50 values of the compounds.

Cellular Assays
  • HIF-1α Stabilization Assay (Western Blot): The primary cellular effect of VHL inhibition is the stabilization of hydroxylated HIF-1α.

    • Protocol: Cells (e.g., HeLa) are treated with the VH032 derivatives for a specific duration (e.g., 2 hours). Cell lysates are then prepared, and the protein levels of HIF-1α are analyzed by Western blotting. The intensity of the HIF-1α band is normalized to a loading control (e.g., β-actin).

  • Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression: Stabilization of HIF-1α leads to the transcriptional upregulation of its target genes.

    • Protocol: Cells are treated with the VH032 derivatives. RNA is then extracted, reverse transcribed into cDNA, and the expression levels of HIF target genes (e.g., CA9, GLUT1, PHD2) are quantified by qRT-PCR.

  • Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

    • Protocol: Cells are treated with the VH032 derivative or a vehicle control. The cells are then heated to various temperatures, followed by cell lysis. The amount of soluble VHL protein at each temperature is quantified by Western blotting to determine the shift in its melting temperature.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay to predict passive membrane permeability.

    • Protocol: A multi-well plate with a filter coated with an artificial membrane is used. The VH032 derivative is added to the donor compartment, and its concentration in the acceptor compartment is measured over time to determine the permeability coefficient (Pe).

Visualizing the Mechanism and Workflow

To better understand the context of these evaluations, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

VHL_HIF_Pathway VHL-HIF Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia_or_inhibition Hypoxia or VHL Inhibition HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs OH-HIF-1α Hydroxylated HIF-1α PHDs->OH-HIF-1α Hydroxylation O2 O₂ O2->PHDs VHL VHL E3 Ligase OH-HIF-1α->VHL Binding Ub-HIF-1α Polyubiquitinated HIF-1α VHL->Ub-HIF-1α Ubiquitination Ub Ubiquitin Ub->VHL Proteasome Proteasome Ub-HIF-1α->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α HIF_complex HIF-1α/HIF-1β Complex HIF-1α_stable->HIF_complex HIF-1β HIF-1β (ARNT) HIF-1β->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (DNA) Nucleus->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Transcription VH032_analogues VH032 Analogues VH032_analogues->VHL Inhibition

Caption: VHL-HIF signaling under normal and inhibited conditions.

Experimental_Workflow Workflow for Evaluating VH032 Derivatives cluster_synthesis Compound Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation cluster_analysis Data Analysis and SAR Synthesis Synthesis of VH032 Derivatives FP Fluorescence Polarization (FP) Synthesis->FP ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC Binding_Affinity Determine Binding Affinity (Kd, IC50) FP->Binding_Affinity ITC->Binding_Affinity PAMPA PAMPA for Permeability Binding_Affinity->PAMPA CETSA CETSA for Target Engagement Binding_Affinity->CETSA Western_Blot Western Blot for HIF-1α Stabilization PAMPA->Western_Blot CETSA->Western_Blot qRT_PCR qRT-PCR for Target Gene Expression Western_Blot->qRT_PCR Cellular_Efficacy Assess Cellular Efficacy qRT_PCR->Cellular_Efficacy SAR Structure-Activity Relationship (SAR) Analysis Cellular_Efficacy->SAR

Caption: Experimental workflow for VH032 derivative evaluation.

References

head-to-head comparison of VH032 and Me-VH032 in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands, VH032 and its methylated derivative Me-VH032, are instrumental tools in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed head-to-head comparison of their performance in key functional assays, supported by experimental data and protocols to aid researchers in selecting the optimal VHL ligand for their specific applications.

Executive Summary

VH032 is a well-established VHL ligand that functions as an inhibitor of the VHL/HIF-1α interaction.[1][2][3] Me-VH032 is a derivative of VH032, featuring a methyl group at the benzylic position, a modification associated with improved binding affinity.[4] This guide will delve into the quantitative differences in their binding characteristics and discuss the implications for their use in functional assays and PROTAC development.

Data Presentation: Quantitative Comparison

The following table summarizes the binding affinities of VH032 and a close derivative, Me-VH032 amine, for the VHL protein complex as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

CompoundIC50 (μM)Ki (μM)Assay
VH0320.07780.0334TR-FRET
Me-VH032 amine7.93.4TR-FRET

Note: The data for Me-VH032 is for its amine derivative. While this indicates a difference in binding affinity compared to VH032, the specific quantitative values for a non-aminated Me-VH032 may vary. However, the general trend of altered binding affinity due to methylation is a key takeaway.

Functional Assay Performance

A critical functional distinction between VH032 and Me-VH032 amine was observed in different biophysical assays. While both compounds could be characterized by TR-FRET, Me-VH032 amine was found to interfere with Fluorescence Polarization (FP) assays at concentrations equal to or higher than 370 nM. This interference was not observed in the TR-FRET assay, highlighting the robustness of TR-FRET for characterizing certain VHL ligands.

Signaling Pathway and Experimental Workflows

Both VH032 and Me-VH032 exert their function by binding to the VHL protein, thereby disrupting its interaction with Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated and subsequently recognized and ubiquitinated by the VHL E3 ligase complex, leading to its proteasomal degradation. By inhibiting this interaction, VH032 and Me-VH032 stabilize HIF-1α, leading to the transcription of hypoxia-responsive genes.

VHL_HIF1a_Pathway VHL/HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_inhibition VHL Inhibition HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL E3 Ligase Hydroxylated HIF-1α->VHL Ub-HIF-1α Ubiquitinated HIF-1α VHL->Ub-HIF-1α + Ub Ub Ubiquitin Proteasome Proteasome Ub-HIF-1α->Proteasome Degradation Degradation Proteasome->Degradation VH032 / Me-VH032 VH032 / Me-VH032 VHL_inhibited VHL E3 Ligase VH032 / Me-VH032->VHL_inhibited Inhibition HIF-1α_stabilized Stabilized HIF-1α Nucleus Nucleus HIF-1α_stabilized->Nucleus HRE Hypoxia Responsive Element Nucleus->HRE Binds to Transcription Transcription HRE->Transcription Activates

Caption: VHL/HIF-1α signaling under normoxia and with VHL inhibitors.

The following diagram illustrates a typical experimental workflow for comparing the cellular activity of VH032 and Me-VH032 by measuring HIF-1α stabilization.

HIF1a_Stabilization_Workflow HIF-1α Stabilization Assay Workflow A 1. Cell Culture (e.g., HeLa, U2OS) B 2. Treatment - Vehicle (DMSO) - VH032 - Me-VH032 A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Immunodetection - Primary Ab (anti-HIF-1α) - Secondary Ab (HRP-conjugated) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Quantify band intensity) H->I

Caption: Workflow for assessing HIF-1α stabilization by Western blot.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) VHL Binding Assay

This assay quantitatively determines the binding affinity of ligands to the VHL protein complex.

Materials:

  • Tagged VHL Protein Complex (e.g., GST-VBC)

  • Terbium-labeled anti-tag antibody (e.g., Tb-anti-GST)

  • Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% (v/v) Triton X-100

  • Test compounds (VH032, Me-VH032) dissolved in DMSO

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To a 384-well plate, add 5 µL of the test compound dilutions or DMSO (for controls).

  • Prepare a master mix containing the tagged VHL protein complex, terbium-labeled antibody, and fluorescent ligand in the assay buffer.

  • Add 5 µL of the master mix to each well. Final concentrations should be optimized, but a starting point is 2 nM VHL complex, 1 nM anti-tag antibody, and 4 nM fluorescent ligand.

  • Incubate the plate at room temperature for 90 minutes, protected from light.

  • Measure the time-resolved fluorescence at the donor emission wavelength (e.g., ~620 nm for Terbium) and the acceptor emission wavelength (e.g., ~520 nm for BODIPY FL).

Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

  • Determine the percent inhibition by comparing the ratio in the presence of the test compound to the high (no inhibitor) and low (no VHL complex) controls.

  • Generate dose-response curves and calculate IC50 values. Ki values can be determined using the Cheng-Prusoff equation.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay assesses the ability of VH032 and Me-VH032 to stabilize HIF-1α in a cellular context.

Materials:

  • Human cell line (e.g., HeLa or U2OS)

  • Cell culture medium and supplements

  • Test compounds (VH032, Me-VH032) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-HIF-1α

  • Loading control antibody: anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of VH032, Me-VH032, or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Re-probe the membrane with a loading control antibody.

Data Analysis:

  • Quantify the band intensities for HIF-1α and the loading control using densitometry software.

  • Normalize the HIF-1α signal to the loading control signal for each sample.

  • Compare the levels of stabilized HIF-1α in treated versus vehicle control cells.

Conclusion

Both VH032 and its methylated analog, Me-VH032, are valuable ligands for engaging the VHL E3 ligase. The introduction of a methyl group in Me-VH032 is reported to enhance binding affinity, a critical parameter for the development of potent PROTACs. However, researchers should be mindful of the potential for assay interference with some derivatives, as demonstrated by Me-VH032 amine in FP assays. The choice between VH032 and Me-VH032 will depend on the specific requirements of the study, including the desired binding affinity, the biophysical and cellular assays to be employed, and the synthetic feasibility for PROTAC construction. The experimental protocols provided herein offer a robust framework for the direct and objective comparison of these and other VHL ligands.

References

comparative study of PROTACs synthesized with different VH032 analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively degrading target proteins by hijacking the ubiquitin-proteasome system. A critical component of many successful PROTACs is the ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The archetypal VHL ligand, VH032, has been the subject of extensive medicinal chemistry efforts to optimize the potency, selectivity, and physicochemical properties of the resulting degraders. This guide provides a comparative analysis of PROTACs synthesized with various VH032 analogues, supported by experimental data and detailed protocols.

Performance Comparison of VH032 Analogue-Based PROTACs

The efficacy of a PROTAC is determined by a multitude of factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and its ability to permeate cell membranes. Modifications to the VH032 scaffold can significantly impact these parameters.

Binding Affinity and Degradation Efficiency

The substitution of different chemical moieties on the VH032 core can modulate binding affinity to VHL and, consequently, the degradation efficiency of the PROTAC. For instance, the addition of a fluorine substituent in combination with cyclopropylation in the VH101 analogue resulted in a 4-fold increase in binding affinity to VHL compared to VH032.[1] Another study showed that replacing the methyl group of VH032 with a methyl acetamide functionality also improved binding affinity.[1]

The following table summarizes the performance of various PROTACs incorporating different VH032 analogues, highlighting key metrics such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

PROTACVH032 Analogue FeatureTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1 Standard VH032BRD4HeLa~10>90[2]
AT1 Thioether linkageBRD4HeLa>1000N/A[3][4]
PROTAC 139 Heterocyclic replacementBRD4PC33.397
ERD-56 Standard VH032ERαMCF-739.9N/A
Compound 68 Standard VH032EGFR L858RHCC-8275.0N/A
CM11 Symmetrical Homo-PROTACVHLHeLa<100>90

N/A: Data not available in the cited sources.

Membrane Permeability

A significant challenge in PROTAC development is achieving adequate cell permeability due to their large molecular weight. Studies have shown that modifications to the VH032 ligand can influence this property. For example, a comparative study of the "AT" and "MZ" series of PROTACs, which differ in the linker attachment to the VH032 moiety, revealed significant differences in permeability. The MZ series, with an N-terminal tert-Leu connected via an amide bond, were substantially more permeable than the AT series, which featured a penicillamine group attached through a thioether.

The table below presents permeability data for several VH032-based compounds.

CompoundKey Structural FeaturePermeability (Pe) (10-6 cm/s)Reference
Compound 4 N-terminally capped VH032 analog8.6
Compound 7 (MZ series) N-terminal tert-Leu, amide linkage0.6
Compound 9 (MZ series) N-terminal tert-Leu, amide linkage0.006
Compound 15 (AT series) Penicillamine, thioether linkage<0.005
Compound 16 (AT series) Penicillamine, thioether linkage<0.01

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental steps for their characterization, the following diagrams are provided.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_recruitment Recruitment & Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (VH032 Analogue + Linker + Target Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Transfer Ub Ubiquitin Ub->Poly_Ub Degradation POI Degradation Poly_Ub->Degradation Recognition Proteasome 26S Proteasome Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Experimental Workflow for PROTAC Characterization start PROTAC Synthesis (with VH032 Analogue) biophysical Biophysical Assays start->biophysical spr SPR / BLI (Binding Affinity, Kd) biophysical->spr itc ITC (Thermodynamics) biophysical->itc fp Fluorescence Polarization (Binding Affinity, IC50) biophysical->fp cellular Cellular Assays spr->cellular itc->cellular fp->cellular permeability Permeability Assay (e.g., PAMPA) cellular->permeability western Western Blot (DC50, Dmax) cellular->western viability Cell Viability Assay (Cytotoxicity) cellular->viability proteomics Proteomics (Global Protein Levels) cellular->proteomics end Lead Optimization permeability->end western->end

Caption: Experimental Workflow for PROTAC Characterization.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in the comparative study of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for PROTAC-Induced Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, MCF-7) in 6-well plates at a desired density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in the cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.

    • Incubate the cells for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Fluorescence Polarization (FP) Assay for VHL Binding

This assay measures the binding affinity of PROTACs to the VHL E3 ligase.

  • Reagents:

    • VCB complex (VHL-ElonginC-ElonginB).

    • A fluorescently labeled probe that binds to VHL (e.g., FAM-labeled HIF-1α peptide).

    • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT).

    • PROTAC compound.

  • Procedure:

    • In a 384-well plate, add a fixed concentration of the VCB complex and the fluorescent probe.

    • Add serial dilutions of the PROTAC compound.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader.

  • Data Analysis:

    • The binding of the PROTAC to VCB displaces the fluorescent probe, leading to a decrease in fluorescence polarization.

    • Plot the change in fluorescence polarization against the PROTAC concentration.

    • Fit the data to a competitive binding model to determine the IC50 value, which represents the concentration of the PROTAC that inhibits 50% of the probe's binding.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive membrane permeability of PROTACs.

  • Materials:

    • PAMPA plate (a 96-well filter plate with a lipid-infused artificial membrane).

    • A 96-well acceptor plate.

    • PROTAC compounds.

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Dissolve the PROTAC compounds in PBS to create donor solutions.

    • Add the donor solutions to the wells of the filter plate.

    • Fill the wells of the acceptor plate with PBS.

    • Place the filter plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.

    • Incubate the plate assembly for a specified time (e.g., 4-16 hours) at room temperature.

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA]t / [C]equilibrium)) Where:

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

      • A is the area of the membrane.

      • t is the incubation time.

      • [CA]t is the concentration of the compound in the acceptor well at time t.

      • [C]equilibrium is the concentration at equilibrium.

This guide provides a foundational understanding of the comparative performance of PROTACs synthesized with different VH032 analogues. The provided data and protocols serve as a valuable resource for researchers in the rational design and optimization of next-generation protein degraders.

References

Unveiling the Selectivity of VH032 Analogue-1: A Comparative Guide to E3 Ligase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of E3 ligase ligands is paramount in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the binding affinity of VH032 analogue-1, a derivative of the well-established von Hippel-Lindau (VHL) E3 ligase ligand VH032, against a panel of other key E3 ligases. The data presented herein is crucial for assessing the potential for off-target effects and for the rational design of highly selective protein degraders.

VH032 and its analogues are widely utilized as ligands to recruit the VHL E3 ubiquitin ligase to target proteins for degradation.[1][2] The parent compound, VH032, is known to be a potent and selective VHL ligand, binding with a dissociation constant (Kd) of 185 nM.[1][2] This high affinity and selectivity are critical for its function in PROTACs. However, to fully characterize this class of molecules, it is essential to evaluate their binding against other E3 ligases that are commonly employed in drug discovery, such as Cereblon (CRBN), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).

Comparative Binding Affinity of this compound

To provide a clear comparison, the following table summarizes the known binding affinity of VH032 for its primary target, VHL, and indicates the lack of significant binding to other common E3 ligases based on the current body of scientific literature.

E3 LigaseLigandBinding Affinity (Kd)Reference
VHL VH032 185 nM [1]
CRBNThis compoundNo significant binding reported-
MDM2This compoundNo significant binding reported-
cIAP1This compoundNo significant binding reported-

Note: The lack of reported binding for this compound to CRBN, MDM2, and cIAP1 suggests high selectivity for VHL. Definitive quantitative values from direct binding assays are not currently published.

Visualizing the Ubiquitination Cascade and Experimental Workflow

To understand the context of these cross-reactivity studies, it is important to visualize the ubiquitination pathway and the experimental workflows used to assess ligand binding.

Signaling Pathway of VHL-mediated Ubiquitination cluster_VHL_Complex VHL E3 Ligase Complex VHL VHL TargetProtein Target Protein (e.g., HIF-1α) VHL->TargetProtein Recruits VHL->TargetProtein Ubiquitination ElonginB Elongin B ElonginC Elongin C Cullin2 Cullin-2 Rbx1 Rbx1 Proteasome Proteasome TargetProtein->Proteasome Targeted for Degradation VH032 This compound VH032->VHL Binds E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->VHL Binds to Complex Ub Ubiquitin Ub->E1 Activated by Degradation Degradation Products Proteasome->Degradation

Caption: VHL-mediated ubiquitination pathway.

Experimental Workflow for E3 Ligase Cross-Reactivity Screening cluster_assays Binding Assays FP Fluorescence Polarization (FP) Data Binding Affinity Data (Kd or IC50) FP->Data ITC Isothermal Titration Calorimetry (ITC) ITC->Data AlphaLISA AlphaLISA AlphaLISA->Data Ligand This compound Ligand->FP Ligand->ITC Ligand->AlphaLISA E3_Panel Panel of E3 Ligases (VHL, CRBN, MDM2, cIAP1) E3_Panel->FP E3_Panel->ITC E3_Panel->AlphaLISA Analysis Selectivity Profile Analysis Data->Analysis

Caption: Workflow for assessing E3 ligase selectivity.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of binding affinity and selectivity. Below are outlines for common experimental protocols used in such studies.

Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of a fluorescently labeled probe from an E3 ligase by a test compound.

1. Reagents and Materials:

  • Purified, recombinant E3 ligase complexes (VHL, CRBN, MDM2, cIAP1).

  • Fluorescently labeled probe specific for each E3 ligase.

  • This compound.

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

  • 384-well, low-volume, black microplates.

  • Plate reader capable of measuring fluorescence polarization.

2. Procedure:

  • Prepare a solution of the E3 ligase and its corresponding fluorescent probe in the assay buffer. The concentration of the E3 ligase should be in the range of the probe's Kd, and the probe concentration is typically low (1-10 nM).

  • Serially dilute this compound in the assay buffer.

  • In the microplate, add the E3 ligase/probe mixture to wells.

  • Add the serially diluted this compound to the wells. Include control wells with no compound (maximum polarization) and wells with a known saturating unlabeled ligand (minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

1. Reagents and Materials:

  • Highly pure and concentrated solutions of recombinant E3 ligase complexes.

  • Concentrated solution of this compound.

  • Dialysis buffer identical for both the protein and the ligand solutions.

  • Isothermal titration calorimeter.

2. Procedure:

  • Thoroughly dialyze the E3 ligase and dissolve the this compound in the same dialysis buffer to minimize heats of dilution.

  • Degas both the protein and ligand solutions immediately before the experiment.

  • Load the E3 ligase solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution while monitoring the heat change.

  • As a control, perform an identical titration of the ligand into the buffer alone to measure the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters, including the Kd.

Conclusion

The available evidence strongly indicates that this compound is a highly selective ligand for the VHL E3 ligase. While direct quantitative binding data against a broad panel of E3 ligases remains to be published in a consolidated format, the functional data from PROTAC-based studies consistently supports its specific engagement with VHL. For researchers developing VHL-recruiting PROTACs, this compound represents a valuable tool with a low probability of off-target effects related to cross-reactivity with other common E3 ligases. Future studies employing systematic cross-reactivity screening using the robust biochemical and biophysical methods outlined in this guide will be invaluable in further cementing the selectivity profile of this important E3 ligase ligand.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for VH032 Analogue-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and disposal procedures for VH032 analogue-1 are not publicly available. This document provides essential guidance based on general laboratory best practices for handling novel chemical compounds of unknown toxicity. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to their institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of this substance. Treat this compound as a hazardous substance at all times.

This compound is a derivative of VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and is used as an intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to its intended biological activity and the lack of specific toxicological data, it is imperative to handle this compound with caution to minimize exposure and ensure proper disposal.

Chemical and Physical Properties (of parent compound VH032)

As specific data for this compound is unavailable, the properties of the parent compound VH032 are provided for reference. Assume the analogue has similar characteristics.

PropertyValue
Molecular Formula C24H32N4O4S
Molecular Weight 472.6 g/mol
Appearance Crystalline solid
Storage Temperature Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year
Solubility DMSO: ≥ 90 mg/mL

Standard Operating Procedure for Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

I. Waste Characterization and Segregation
  • Hazard Assessment: In the absence of specific data, this compound must be treated as a hazardous chemical waste. Its potential toxicity should be the primary consideration.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[1][2][3][4]

    • Solid Waste: Collect pure compound, contaminated personal protective equipment (PPE) (e.g., gloves, lab coats), and contaminated lab supplies (e.g., weigh boats, pipette tips, wipes) in a designated solid waste container.[5]

    • Liquid Waste: Collect solutions containing this compound and any solvent rinsate from empty containers in a separate, designated liquid waste container.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

II. Waste Containerization and Labeling
  • Container Selection: Use only chemically compatible, leak-proof containers with secure, screw-on caps for both solid and liquid waste. The original manufacturer's container is often a suitable choice for unused product disposal.

  • Labeling: All waste containers must be clearly and accurately labeled as soon as waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or formulas)

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The primary hazard(s) (e.g., "Toxic," "Chemical Hazard").

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

III. Storage and Handling
  • Accumulation Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

  • Secondary Containment: All waste containers must be placed in a secondary containment bin or tray that is chemically compatible and large enough to hold 110% of the volume of the largest container. This is to prevent spills from reaching drains or the environment.

  • Container Management: Keep waste containers closed at all times except when adding waste. Ensure the exterior of the container remains clean and free of contamination.

IV. Disposal of Empty Containers
  • Definition of Empty: A container that held this compound is not considered empty until it has been properly decontaminated.

  • Decontamination: The standard procedure for a container that held a toxic chemical is to triple-rinse it with a suitable solvent capable of removing the residue.

  • Rinsate Disposal: The solvent rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.

  • Final Disposal: Once triple-rinsed, deface or remove the original label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.

V. Final Disposal and Pickup
  • Scheduling Pickup: Once a waste container is full or has reached the storage time limit (typically 90 days), arrange for its collection through your institution's EHS department.

  • Prohibited Actions:

    • DO NOT dispose of this compound down the sink or drain.

    • DO NOT dispose of this compound in the regular trash.

    • DO NOT allow the waste to evaporate in a fume hood.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containerization & Labeling cluster_store Step 3: Storage cluster_disposal Step 4: Final Disposal start Waste Generated (this compound) characterize Characterize as Hazardous Waste start->characterize segregate Segregate Waste Types (Solid, Liquid, Sharps) characterize->segregate container Select Compatible Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazards container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store secondary Use Secondary Containment store->secondary request Container Full or Time Limit Reached secondary->request pickup Schedule Pickup with Institutional EHS request->pickup

Caption: General workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.